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  • Product: 3-Chloro-4-(cyclopropylmethoxy)aniline
  • CAS: 70338-96-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS No. 70338-96-4): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 3-Chloro-4-(cyclopropylmethoxy)aniline is a substituted aromatic amine of significant interest to the pharmaceutical and life sciences industries. Its unique structural features, combining a chlorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-Chloro-4-(cyclopropylmethoxy)aniline is a substituted aromatic amine of significant interest to the pharmaceutical and life sciences industries. Its unique structural features, combining a chlorinated aniline core with a cyclopropylmethoxy ether, make it a valuable and versatile intermediate for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, details robust synthetic methodologies, explores its primary applications in drug development—particularly as a key building block for targeted cancer therapies—and outlines critical safety and handling protocols. The information presented is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction and Strategic Importance

3-Chloro-4-(cyclopropylmethoxy)aniline, registered under CAS number 70338-96-4, is a fine chemical intermediate belonging to the substituted aniline class. The aniline scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] The specific substitution pattern of this molecule—a chlorine atom at the 3-position and a cyclopropylmethoxy group at the 4-position—is not arbitrary. This arrangement is strategically designed to serve as a key fragment in the synthesis of highly specific enzyme inhibitors.

The chlorine atom can induce favorable electronic effects and participate in halogen bonding, while the cyclopropylmethoxy group provides a non-planar, lipophilic moiety that can probe hydrophobic pockets within a biological target, often enhancing binding affinity and metabolic stability. Its most prominent application is as a precursor for the "hinge-binding" anilinoquinazoline core of several potent tyrosine kinase inhibitors (TKIs), which are critical in modern oncology.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and analysis.

PropertyValueSource/Method
CAS Number 70338-96-4
Molecular Formula C₁₀H₁₂ClNOCalculated
Molecular Weight 197.66 g/mol Calculated
IUPAC Name 3-chloro-4-(cyclopropylmethoxy)anilineIUPAC Nomenclature
Appearance White to pale yellow solid or liquidPredicted, based on analogs[4]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in waterPredicted, based on structure
Melting Point Not widely reported; estimated >25 °CEstimation
Boiling Point Not widely reportedEstimation
pKa (of conjugate acid) ~3.5 - 4.0Estimated based on substituted anilines

Expected Spectroscopic Signatures:

  • ¹H NMR: Distinct signals for the aromatic protons (three, in the ~6.5-7.0 ppm range), the methylene protons of the ether linkage (-O-CH₂-), the cyclopropyl methine proton (-CH-), and the cyclopropyl methylene protons (-CH₂-). The amine (-NH₂) protons will appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the six aromatic carbons, the ether methylene carbon, and the three carbons of the cyclopropyl ring.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[5]

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) at m/z ≈ 197, with a characteristic M+2 isotopic peak at ≈199 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Synthesis Methodologies: A Tale of Two Routes

The synthesis of 3-chloro-4-(cyclopropylmethoxy)aniline is most effectively achieved via a two-step sequence starting from commercially available precursors. This approach is generally preferred over direct alkylation of an aminophenol due to superior regioselectivity and yield.

Method A: Williamson Ether Synthesis Followed by Nitro-Group Reduction (Preferred Route)

This robust and scalable method is the industry standard for producing substituted anilines of this type.[5][6] It ensures the correct placement of the ether linkage before the sensitive amine functional group is introduced.

Causality of Experimental Choices:

  • Step 1 (Etherification): The reaction begins with 2-chloro-4-nitrophenol. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate (K₂CO₃). A stronger base (e.g., NaH) is unnecessary and could lead to side reactions. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of (bromomethyl)cyclopropane via an Sₙ2 mechanism. DMF or acetonitrile are ideal polar aprotic solvents that solvate the cation (K⁺) without interfering with the nucleophile.

  • Step 2 (Reduction): The reduction of the nitro group is the critical final step. While various methods exist, reduction with iron powder in the presence of a weak acid like acetic acid or an electrolyte like ammonium chloride is often chosen for its cost-effectiveness, safety, and high functional group tolerance (it will not reduce the aromatic ring or cleave the ether).[5] Catalytic hydrogenation (e.g., H₂ with Pt/C or Pd/C) is an alternative that offers very clean conversion but carries risks of dehalogenation (loss of the chlorine atom) and requires specialized pressure equipment.[7]

Experimental Workflow: Synthesis via Nitro-Intermediate

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-4-nitrophenol C K₂CO₃, DMF ~60-80 °C A->C B (Bromomethyl)cyclopropane B->C D 2-Chloro-1-(cyclopropylmethoxy) -4-nitrobenzene C->D Sₙ2 Reaction E Fe Powder, NH₄Cl Ethanol/Water Reflux D->E F 3-Chloro-4-(cyclopropylmethoxy)aniline (Target Compound) E->F Reduction

Caption: Preferred synthetic route for 3-chloro-4-(cyclopropylmethoxy)aniline.

Detailed Protocol (Self-Validating System):

  • Ether Synthesis:

    • To a stirred solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Add (bromomethyl)cyclopropane (1.1 eq) dropwise at room temperature.

    • Heat the mixture to 70 °C and stir for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting phenol spot should be consumed, and a new, less polar product spot should appear.

    • Upon completion, cool the reaction, pour it into ice water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-chloro-1-(cyclopropylmethoxy)-4-nitrobenzene, which can often be used directly in the next step.

  • Nitro Reduction:

    • Suspend the crude nitro-intermediate (1.0 eq) in a 4:1 mixture of ethanol and water.

    • Add ammonium chloride (0.2 eq) and iron powder (3.0-4.0 eq).

    • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours.

    • Validation Checkpoint: Monitor by TLC. The nitro-intermediate spot should disappear, and a new, more polar spot (the aniline product) should appear. Staining with ninhydrin can help visualize the amine.

    • After cooling, filter the hot solution through a pad of Celite® to remove the iron salts, washing thoroughly with ethanol.

    • Concentrate the filtrate, add water, and basify with aqueous NaHCO₃.

    • Extract the product with dichloromethane or ethyl acetate (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure aniline.

Applications in Drug Development

The primary value of 3-chloro-4-(cyclopropylmethoxy)aniline lies in its role as a sophisticated building block for targeted therapeutics, especially in oncology.

Case Study: HER2/EGFR Dual Kinase Inhibitors

The human epidermal growth factor receptor (HER) family of tyrosine kinases, particularly HER2 and EGFR, are well-established drivers of tumor growth in various cancers, including breast and lung cancer.[8][9] A class of highly effective drugs, known as anilinoquinazolines (e.g., Lapatinib), function by competing with ATP for the kinase domain's binding site.[3]

The 3-chloro-4-(substituted)aniline moiety is a quintessential "scaffold" for these inhibitors.[2] It is designed to form critical hydrogen bonds with the "hinge region" of the kinase domain, while the substituents at the 3- and 4-positions project into specific pockets to confer potency and selectivity. The 3-chloro-4-(cyclopropylmethoxy)aniline fragment is analogous to the 3-chloro-4-[(3-fluorobenzyl)oxy]aniline group found in many potent inhibitors, providing the necessary structural and electronic properties for high-affinity binding.[3]

Simplified HER2 Signaling and TKI Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade HER2 HER2 Receptor PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK ATP ATP ATP->HER2 Binds & Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation TKI TKI derived from 3-Chloro-4-(cyclopropylmethoxy)aniline TKI->HER2 Blocks ATP Binding

Caption: Mechanism of action for a Tyrosine Kinase Inhibitor (TKI).

Analytical Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.

TechniquePurposeExpected Outcome
HPLC Purity AssessmentA single major peak with >98% purity under standard reversed-phase conditions.
¹H NMR Structural ConfirmationCorrect chemical shifts, integration values, and splitting patterns for all protons.
Mass Spec (MS) Molecular Weight ConfirmationCorrect molecular ion peak (m/z ≈ 197) and isotopic pattern for one chlorine atom.
Elemental Analysis Elemental CompositionExperimental percentages of C, H, Cl, and N within ±0.4% of the theoretical values.

Safety, Handling, and Toxicology

While a specific Safety Data Sheet (SDS) for CAS 70338-96-4 is not widely available, the toxicological profile can be reliably inferred from data on analogous substituted anilines.[10] Aniline and its derivatives are classified as hazardous compounds and must be handled with appropriate precautions.[6][11]

Primary Hazards:

  • Acute Toxicity: Anilines are toxic if swallowed, inhaled, or absorbed through the skin.[12]

  • Organ Toxicity: The primary target organ is the blood. Anilines are known to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (bluish skin), fatigue, and dizziness.

  • Carcinogenicity: Aniline is classified by IARC as a Group 2A agent, "probably carcinogenic to humans."[11] Chronic exposure has been linked to spleen and bladder tumors in animal studies.[6][11]

  • Environmental Hazard: Substituted anilines are often toxic to aquatic life.[10]

Hazard ClassGHS Statement
Acute Toxicity (Oral, Dermal, Inhalation) H301/311/331: Toxic if swallowed, in contact with skin or if inhaled.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.
Skin Sensitization H317: May cause an allergic skin reaction.
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.
Carcinogenicity H350: May cause cancer.[11]
Specific Target Organ Toxicity H372: Causes damage to organs (blood, spleen) through prolonged or repeated exposure.
Aquatic Toxicity H400/410: Very toxic to aquatic life with long lasting effects.[10]

Handling Recommendations:

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-4-(cyclopropylmethoxy)aniline is more than a simple chemical; it is an enabling tool for modern drug discovery. Its carefully considered structure provides a reliable anchor point for constructing highly specific and potent inhibitors of key disease-driving enzymes. Understanding its synthesis, properties, and applications allows medicinal chemists to rationally design and efficiently produce next-generation therapeutics, particularly in the fight against cancer. As with all potent chemical tools, a thorough understanding and implementation of rigorous safety protocols are essential for its responsible use.

References

  • Al-Ostoot, F. H., et al. (2013). Discovery of New HER2/EGFR Dual Kinase Inhibitors Based on the Anilinoquinazoline Scaffold as Potential Anti-Cancer Agents. PubMed. Available at: [Link]

  • Kahl, T., et al. (2019). Toxicological and Environmental Aspects of Anilines. ResearchGate. Available at: [Link]

  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). PubMed. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). Aniline - IDLH. NIOSH. Available at: [Link]

  • Conde, S., et al. (2017). Design, synthesis, HER2 inhibition and anticancer evaluation of new substituted 1,5-dihydro-4,1-benzoxazepines. PMC. Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Fluorochem. 3-chloro-4-(cyclopropylmethoxy)aniline. Shijiqiwang. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2013). Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Aniline. Available at: [Link]

  • Bentham Science. (2021). Pyrazole Substituted 9-Anilinoacridines as HER2 Inhibitors Targeting Breast Cancer - An in-silico approach. Available at: [Link]

  • Zhang, Y., et al. (2021). Discovery of Novel Irreversible HER2 Inhibitors for Breast Cancer Treatment. MDPI. Available at: [Link]

  • Fijałkowski, Ł. S., et al. (2023). Predicted selected toxicity characteristics of 3-chloro-4-methoxyaniline derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloro-4-methoxyaniline. PubChem. Available at: [Link]

  • Ramirez, M. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Available at: [Link]

  • Google Patents. (2017). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • PubChemLite. 3-chloro-4-(cyclopropylsulfanyl)aniline. Available at: [Link]

  • National Center for Biotechnology Information. 3-chloro-4-ethoxy-N-(3-ethylcyclopentyl)aniline. PubChem. Available at: [Link]

  • Li, Y., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. ResearchGate. Available at: [Link]

  • Wychem. 3-Chloro-4-methoxyaniline hydrochloride. Available at: [Link]

Sources

Exploratory

3-Chloro-4-(cyclopropylmethoxy)aniline chemical structure and properties

The following technical guide provides an in-depth analysis of 3-Chloro-4-(cyclopropylmethoxy)aniline , a specialized intermediate used in the synthesis of Tyrosine Kinase Inhibitors (TKIs). Role: Key Intermediate for EG...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-4-(cyclopropylmethoxy)aniline , a specialized intermediate used in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

Role: Key Intermediate for EGFR/HER2 Kinase Inhibitor Synthesis Content Type: Technical Guide & Synthetic Protocols[1][2]

Executive Summary & Molecular Architecture

3-Chloro-4-(cyclopropylmethoxy)aniline is a "privileged scaffold" in medicinal chemistry, specifically designed for targeting the ATP-binding pockets of protein kinases.[1][2] It combines an electron-withdrawing chlorine atom (which modulates metabolic stability and electronic density) with a cyclopropylmethoxy tail (a lipophilic moiety that occupies the solvent-exposed region of the kinase pocket).[1][2]

This molecule is a structural analog of the 3-chloro-4-fluoroaniline moiety found in FDA-approved drugs like Afatinib and Gefitinib , where the fluorine is replaced by a bulky ether to probe Structure-Activity Relationships (SAR).[1][2]

Chemical Identity
PropertyDetail
IUPAC Name 3-Chloro-4-(cyclopropylmethoxy)aniline
Molecular Formula

Molecular Weight 197.66 g/mol
Key Functional Groups Primary Amine (Nucleophile), Aryl Chloride, Cyclopropyl Ether
SMILES NC1=CC(Cl)=C(OCC2CC2)C=C1
Predicted LogP ~2.3 - 2.8 (Lipophilic)
pKa (Conjugate Acid) ~3.5 - 4.0 (Less basic than aniline due to Cl- electron withdrawal)

Synthetic Pathways & Process Chemistry

The synthesis of this molecule requires careful "chemoselectivity" to avoid two common pitfalls:

  • Dehalogenation: Loss of the chlorine atom during the reduction step.[1][2][3]

  • Ring Opening: Instability of the cyclopropyl group under harsh acidic conditions.[1][2]

Two primary routes are established. Route A (SNAr) is preferred for high-purity pharmaceutical applications, while Route B (O-Alkylation) is a viable alternative when starting from phenols.[1][2]

Visualization of Synthetic Logic

The following diagram outlines the retrosynthetic analysis and forward synthesis flow.

SynthesisFlow Start1 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) Inter1 Intermediate: 3-Chloro-4-(cyclopropylmethoxy) nitrobenzene Start1->Inter1 Route A: SNAr (Preferred) Reagent1 Cyclopropylmethanol + KOtBu Reagent1->Inter1 Step_Red Reduction Step (Fe/NH4Cl or Pt-S/H2) Inter1->Step_Red Chemoselective Reduction Start2 2-Chloro-4-nitrophenol Start2->Inter1 Route B: Alkylation Reagent2 (Bromomethyl)cyclopropane + K2CO3 Reagent2->Inter1 Product TARGET: 3-Chloro-4-(cyclopropylmethoxy) aniline Step_Red->Product Isolation

Caption: Comparative synthetic routes. Route A (SNAr) avoids the formation of O/N-alkylation byproducts common in Route B.[1]

Detailed Protocol: Route A (Nucleophilic Aromatic Substitution)

This route utilizes the high reactivity of the fluorine atom ortho to the nitro group.[2]

Step 1: Ether Formation

  • Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), Cyclopropylmethanol (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq).[1][2]

  • Solvent: Anhydrous THF or DMF.[1][2]

  • Procedure:

    • Charge Cyclopropylmethanol and THF into a reactor under

      
      .
      
    • Cool to 0°C. Slowly add KOtBu (exothermic). Stir for 30 min to form the alkoxide.

    • Add 3-Chloro-4-fluoronitrobenzene solution dropwise.[1][2]

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC.

    • Quench: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.[1][2] Filter and dry.[1][2]

Step 2: Chemoselective Reduction (The Critical Step) [2]

  • Challenge: Standard Pd/C hydrogenation often strips the Chlorine atom (hydrodehalogenation).[2]

  • Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction) or Sulfided Platinum (Pt-S).[1][2]

Protocol (Fe/NH4Cl Method):

  • Suspend the nitro-intermediate (from Step 1) in Ethanol/Water (4:1 ratio).[2]

  • Add Ammonium Chloride (

    
    , 5.0 eq) and Iron Powder (Fe, 4.0 eq).
    
  • Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring.

  • Monitor reaction (typically complete in 2–3 hours).[2]

  • Workup: Filter hot through Celite to remove iron sludge. Wash the pad with Ethanol.[1][2]

  • Concentrate the filtrate.[1][2] Partition between Ethyl Acetate and Water.[1][2]

  • Dry organic layer (

    
    ) and concentrate to yield the target aniline.[2][4]
    

Reactivity & Stability Profile

Understanding the chemical behavior of this aniline is vital for its downstream application in drug synthesis.[1][2]

Nucleophilicity

The amino group (


) is the primary reactive center.[2] However, its nucleophilicity is attenuated  compared to unsubstituted aniline due to:
  • Inductive Effect (-I): The chlorine atom at the meta position pulls electron density away from the ring, slightly reducing the basicity of the nitrogen.[2]

  • Resonance Effect (+M): The alkoxy group at the para position donates electron density, partially counteracting the chlorine's effect.[2]

  • Implication: When coupling this aniline with Quinazoline or Pyrimidine cores (common in TKI synthesis), higher temperatures or acid catalysis may be required compared to standard anilines.[2]

Cyclopropyl Stability

The cyclopropylmethoxy group is generally stable under basic and neutral conditions.[1][2]

  • Acid Sensitivity: Strong Lewis acids (e.g.,

    
    ) or harsh protic acids can cleave the ether or open the cyclopropyl ring.[2]
    
  • Metabolic Stability: In vivo, the cyclopropyl group resists rapid oxidation better than straight-chain alkyls, but the methylene bridge (

    
    ) is a potential site for P450 hydroxylation.[1][2]
    

Pharmaceutical Application: TKI "Warhead" Design

This molecule serves as the "Tail" segment in EGFR inhibitors.[1][2] The diagram below illustrates how it integrates into a typical Kinase Inhibitor scaffold (e.g., Afatinib/Neratinib analogs).

DrugDesign Scaffold Quinazoline/Cyanoquinoline Core (Hinge Binder) Linker NH Linker Scaffold->Linker Michael Michael Acceptor (Acrylamide) (Covalent Cysteine Binder) Scaffold->Michael C-6 Position Aniline 3-Chloro-4-(cyclopropylmethoxy)aniline (The Target Molecule) Linker->Aniline Coupling Site Pocket Kinase Solvent Front (Lipophilic Pocket) Aniline->Pocket Hydrophobic Interaction

Caption: Pharmacophore mapping. The aniline moiety fits into the hydrophobic pocket, while the Cl atom fills specific steric voids.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       6.80–6.50 (m, 3H, Aromatic protons).[2] Note: The protons ortho to the amine will be shielded.[2]
      
    • 
       4.80 (s, 2H, 
      
      
      
      , Broad exchangeable).[1][2]
    • 
       3.75 (d, 2H, 
      
      
      
      ).[1][2]
    • 
       1.20 (m, 1H, Cyclopropyl CH).[2]
      
    • 
       0.55–0.30 (m, 4H, Cyclopropyl 
      
      
      
      ).[2]
  • Mass Spectrometry (ESI+):

    • 
       (Calculated).[2] Look for the characteristic Chlorine isotope pattern (
      
      
      
      ).[2]

Safety & Handling (SDS Highlights)

  • Hazards: Like most halogenated anilines, this compound is potentially toxic if swallowed, inhaled, or absorbed through the skin.[2] It may cause methemoglobinemia (blue skin discoloration) due to aniline metabolites.[2]

  • Storage: Store under inert gas (

    
     or Ar) at 2-8°C. Anilines oxidize (darken) upon exposure to air and light.[1][2]
    
  • Disposal: High-temperature incineration with scrubber (due to Cl and N content).[1][2]

References

  • BenchChem. Synthesis of 3-Chloro-4-(isopentyloxy)aniline and Analogous Ethers. (2025).[2][3][5][6] Technical Support Center. Link[2]

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Chloro-4-methoxyaniline (Analogous Structure).[1][2] (2025).[2][3][5][6] PubChem Database.[1][2][5] Link

  • ChemicalBook. Synthesis of 3-Chloro-4-(3-chlorophenoxy)aniline: Iron Reduction Protocols. (2025).[2][3][5][6] Link

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts. (2023).[2][4][7] Link[2]

  • University of Michigan. Designing a safer building block for drug discovery: Aminocyclopropanes vs Anilines.[1][2] (2018).[2][8] U-M News. Link

Sources

Foundational

Differentiating 3-Chloro-4-(cyclopropylmethoxy)aniline and its 4-Chloro-3- Isomer: A Guide to Synthesis, Analysis, and Biological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and sep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and separation of positional isomers are paramount. Isomeric impurities can lead to significant differences in pharmacological activity, toxicity, and manufacturing efficiency. This technical guide provides a comprehensive framework for distinguishing between two critical structural isomers: 3-Chloro-4-(cyclopropylmethoxy)aniline and 4-Chloro-3-(cyclopropylmethoxy)aniline. We will delve into their fundamental structural distinctions, predictive physicochemical properties, and the strategic application of analytical techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document serves as a practical, in-depth resource, offering not just protocols but the scientific rationale behind them, ensuring robust and reliable isomeric differentiation in a research and development setting.

Introduction: The Criticality of Isomer Differentiation

Positional isomers, compounds sharing the same molecular formula but differing in the position of substituents on a core structure, often exhibit divergent biological and chemical properties. In drug development, an undesired isomer can be an inactive substance, a toxic impurity, or a compound with an entirely different pharmacological profile. Therefore, the ability to selectively synthesize, separate, and unequivocally identify the correct isomer is not merely an analytical challenge but a cornerstone of safety, efficacy, and regulatory compliance.

The two molecules at the heart of this guide, 3-Chloro-4-(cyclopropylmethoxy)aniline and 4-Chloro-3-(cyclopropylmethoxy)aniline, are representative of the subtle yet significant challenges faced by chemists. Their structural similarity necessitates a multi-faceted analytical approach to ensure the correct molecule is advanced through the development pipeline.

Molecular Structure and Physicochemical Properties

The foundational difference between the two isomers lies in the arrangement of the chloro and cyclopropylmethoxy substituents on the aniline ring. This seemingly minor change has a cascading effect on the molecule's electronic distribution, polarity, and steric profile, which in turn governs its behavior in analytical systems and biological matrices.

Caption: Chemical structures of the two positional isomers.

The distinct substitution patterns are the key to their differentiation. In 3-Chloro-4-(cyclopropylmethoxy)aniline , the electron-donating amino group is ortho to a chloro atom and meta to the ether group. In 4-Chloro-3-(cyclopropylmethoxy)aniline , the amino group is meta to the chloro atom and ortho to the ether group. These relationships are critical for interpreting spectroscopic data, particularly ¹H NMR.

Table 1: Predicted Physicochemical Properties

Property3-Chloro-4-(cyclopropylmethoxy)aniline4-Chloro-3-(cyclopropylmethoxy)anilineRationale for Difference
Molecular Formula C₁₀H₁₂ClNOC₁₀H₁₂ClNOIdentical
Molecular Weight 197.66 g/mol 197.66 g/mol Identical
Predicted LogP ~2.9~3.1The 4-chloro isomer may be slightly more lipophilic due to the relative positions of the polar amine and ether groups.
Predicted Boiling Point HigherLowerThe 3-chloro isomer may exhibit stronger intermolecular hydrogen bonding, leading to a higher boiling point.
Dipole Moment DifferentDifferentThe vector sum of individual bond dipoles will differ due to the substituent arrangement, affecting polarity and chromatographic behavior.

Synthesis Strategies and Isomeric Purity

The synthesis of these molecules typically involves the reduction of a corresponding nitroaromatic precursor or the etherification of a chlorohydroxyaniline. For instance, 3-Chloro-4-(cyclopropylmethoxy)aniline can be synthesized via the reduction of 1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene.

It is crucial to recognize that synthetic routes can sometimes yield a mixture of isomers. For example, during the nitration of a substituted chlorobenzene, positional isomers can be formed, which, if not separated, will carry through the synthesis. Therefore, robust analytical methods are essential not only for final product verification but also for in-process control.

Spectroscopic Differentiation: A Multi-Technique Approach

No single technique can unequivocally identify a molecule in isolation. A combination of spectroscopic methods provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons provide a definitive fingerprint.

Predicted ¹H NMR Spectral Comparison:

  • 3-Chloro-4-(cyclopropylmethoxy)aniline:

    • The proton at C2 is a singlet (or a very narrow doublet) as it has no adjacent proton neighbors.

    • The protons at C5 and C6 will be doublets, coupling with each other. The electronic environment will dictate their precise chemical shifts.

  • 4-Chloro-3-(cyclopropylmethoxy)aniline:

    • The proton at C2 will be a doublet, coupling to the proton at C6.

    • The proton at C5 will be a doublet of doublets, coupling to both the C2 and C6 protons.

    • The proton at C6 will be a doublet, coupling to the proton at C5.

Table 2: Predicted ¹H NMR Aromatic Region Characteristics

IsomerProton at C2Proton at C5Proton at C6Key Differentiator
3-Chloro-4-(... SingletDoubletDoubletPresence of a clear aromatic singlet .
4-Chloro-3-(... DoubletDoublet of DoubletsDoubletPresence of a doublet of doublets .

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A higher field strength will provide better signal dispersion.

  • Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing: Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to confirm proton counts. Analyze the chemical shifts and coupling patterns in the aromatic region (typically 6.5-7.5 ppm) to identify the isomeric substitution pattern as detailed above.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show an identical molecular ion peak ([M]⁺), their fragmentation patterns under electron ionization (EI) may exhibit subtle, reproducible differences in ion abundances.

Key Features in the Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 197.

  • Isotope Peak (M+2): Due to the presence of one chlorine atom, a peak at m/z 199 with roughly one-third the intensity of the M⁺ peak will be observed. This confirms the presence of a single chlorine atom.

  • Fragmentation: Fragmentation will likely involve the loss of the cyclopropyl group, the entire cyclopropylmethoxy side chain, or cleavage of the aniline ring. While the major fragments may be the same, their relative intensities can differ, providing a potential avenue for differentiation, especially when using statistical analysis tools.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. The primary differences will be found in the "fingerprint region" (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations are sensitive to the aromatic substitution pattern.

  • N-H Stretch: Both isomers will show two characteristic peaks for the primary amine around 3300-3500 cm⁻¹.

  • C-O-C Stretch: A strong band around 1200-1250 cm⁻¹ for the aryl alkyl ether.

  • Aromatic C-H Bending: The pattern of absorption between 800-900 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring. These subtle differences can be used for differentiation when compared against a known reference standard.

Chromatographic Separation

The differences in polarity and molecular shape between the two isomers make them excellent candidates for separation by chromatography, particularly reverse-phase HPLC.

G start Inject Sample Mixture column Reverse-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) start->column detection UV Detector (e.g., 254 nm) column->detection mobile_phase Mobile Phase Gradient (e.g., Acetonitrile/Water) mobile_phase->column peak1 Peak 1 Elutes (Less Retained Isomer) detection->peak1 shorter tR peak2 Peak 2 Elutes (More Retained Isomer) detection->peak2 longer tR end Quantify and Identify peak1->end peak2->end

Caption: Workflow for HPLC-based separation of the isomers.

Principle of Separation: In reverse-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Less polar compounds interact more strongly with the stationary phase and thus have a longer retention time (tR). The 4-Chloro-3-isomer is predicted to be slightly more non-polar (higher LogP) and would therefore be expected to elute later than the 3-Chloro-4-isomer.

Experimental Protocol: Reverse-Phase HPLC Method

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: Ramp to 80% B

    • 20-25 min: Hold at 80% B

    • 25-26 min: Return to 40% B

    • 26-30 min: Equilibrate at 40% B

  • Analysis and Validation:

    • Inject 10 µL of the sample.

    • System Suitability: Inject a known mixture of both isomers. The resolution between the two peaks should be greater than 2.0 to ensure adequate separation.

    • Identification: Peak identity is confirmed by comparing retention times with pure reference standards of each isomer.

Potential Differences in Biological Activity

The spatial arrangement of functional groups is a critical determinant of how a molecule interacts with biological targets like enzymes and receptors. It is highly probable that the two isomers will exhibit different biological activities and toxicological profiles. For example, the change in substituent position can affect the molecule's ability to fit into a binding pocket or alter its metabolic fate. While specific data for these exact molecules may be limited, studies on related compounds often show that isomeric forms have significantly different potencies and effects. This underscores the importance of ensuring isomeric purity in any material intended for biological testing.

Conclusion: An Integrated Strategy for Isomer Control

The differentiation of 3-Chloro-4-(cyclopropylmethoxy)aniline and its 4-Chloro-3-isomer is a solvable, albeit non-trivial, analytical challenge. A robust strategy relies not on a single measurement but on an integrated workflow. HPLC provides the initial separation and quantification, while NMR spectroscopy offers definitive structural confirmation. Mass spectrometry serves as a crucial tool for confirming molecular weight and elemental composition (via isotopic patterns), and IR spectroscopy can be used for rapid identity checks against a known standard.

By understanding the fundamental structural differences and applying the detailed analytical protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently control for isomeric purity, ensuring the quality, safety, and efficacy of their chemical entities.

References

  • Gimeno, R. A., et al. (2001). Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography. Journal of Chromatography A, 918(2), 275-283. Available at: [Link]

  • Mori, Y., et al. (1983). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 108(1288), 838-844. Available at: [Link]

  • Chang, C. A., et al. (1987). Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases. Journal of Chromatographic Science, 25(8), 344-351. Available at: [Link]

  • Mori, Y., et al. (1983). Gas - Liquid Chromatographic Separation of Toluidine, Chloroaniline and Dichloroaniline Isomers on Various Stationary Phase. The Analyst, 108(1288), 838-844. Available at: [Link]

  • Sharma, S., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4). Available at: [Link]

  • PubChem. 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • Rezaei, B., et al. (2015). HPLC chromatograms of chloroaniline isomers. ResearchGate. Available at: [Link]

  • Miyamoto, S., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 493. Available at: [Link]

  • Supporting Information for Catalytic Reactions. Available at: [Link]

  • Taylor & Francis. Biological activity – Knowledge and References. Available at: [Link]

  • Lesiak, A. D., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 873-882. Available at: [Link]

  • Supporting Information for Abnormal N-Heterocyclic Carbene Based Nickel Complex. Available at: [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • Castillo, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. RSC Advances, 13(23), 15655-15659. Available at: [Link]

  • Ataman Kimya. 4-CHLOROANILINE. Available at: [Link]

  • PubChem. 4-Chloro-3-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Howson, W., et al. (1988). Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H
Exploratory

3-Chloro-4-(cyclopropylmethoxy)aniline: A Critical Building Block for Kinase Inhibitor Development

The following technical guide details the synthesis, characterization, and application of 3-Chloro-4-(cyclopropylmethoxy)aniline , a critical intermediate in the development of next-generation kinase inhibitors. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of 3-Chloro-4-(cyclopropylmethoxy)aniline , a critical intermediate in the development of next-generation kinase inhibitors.

Executive Summary

3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: 70338-96-4) is a specialized aniline derivative employed primarily as a pharmacophore building block in the synthesis of tyrosine kinase inhibitors (TKIs). Its structural uniqueness lies in the cyclopropylmethoxy tail—a motif known to enhance lipophilicity and metabolic stability compared to simple alkoxy groups—combined with a 3-chloro substituent that modulates the electronic properties of the aromatic ring, often improving binding affinity in the ATP-binding pocket of kinases such as c-MET , VEGFR , and EGFR .

This guide provides a self-validating protocol for its synthesis, critical process parameters (CPPs) for scale-up, and analytical standards for quality assurance.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 3-Chloro-4-(cyclopropylmethoxy)aniline
CAS Number 70338-96-4
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol
Appearance Off-white to pale brown solid or oil (purity dependent)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen)
LogP ~2.8 (Predicted)

Synthetic Pathway & Methodology

The synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline is a two-step process starting from commercially available 2-chloro-4-nitrophenol . The pathway involves a Williamson ether synthesis followed by a chemoselective nitro reduction.

Reaction Scheme Visualization

SynthesisPath SM1 2-Chloro-4-nitrophenol (Starting Material) Inter1 Intermediate 1: 2-Chloro-1-(cyclopropylmethoxy)-4-nitrobenzene SM1->Inter1 Step 1: O-Alkylation 60-80°C, 4-6h Reagent1 (Bromomethyl)cyclopropane + K2CO3 / DMF Reagent1->Inter1 Product Product: 3-Chloro-4-(cyclopropylmethoxy)aniline Inter1->Product Step 2: Nitro Reduction Reflux, 2-4h Reagent2 Fe / NH4Cl / EtOH (Reduction) Reagent2->Product

Figure 1: Synthetic workflow for 3-Chloro-4-(cyclopropylmethoxy)aniline.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of the phenolic hydroxyl group while minimizing C-alkylation side products.

  • Reagents:

    • 2-Chloro-4-nitrophenol (1.0 eq)

    • (Bromomethyl)cyclopropane (1.2 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Potassium Iodide (KI) (0.1 eq, catalytic)

    • Solvent: DMF or Acetone (DMF preferred for kinetics)

Protocol:

  • Dissolution: Charge a reaction vessel with 2-chloro-4-nitrophenol and DMF (5-7 volumes).

  • Base Addition: Add anhydrous

    
     and catalytic KI. Stir for 15 minutes at room temperature to form the phenoxide anion.
    
  • Alkylation: Add (bromomethyl)cyclopropane dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1]

  • Workup: Cool to room temperature. Pour into ice-water (10 volumes). The product, 2-chloro-1-(cyclopropylmethoxy)-4-nitrobenzene , typically precipitates as a solid.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol if purity is <95%.

Scientific Insight:

  • Why KI? The Finkelstein reaction generates the more reactive iodide in situ, accelerating the

    
     displacement of the bromide.
    
  • Why Carbonate? A weaker base like

    
     is sufficient for phenols (
    
    
    
    ) and prevents side reactions associated with stronger bases like NaH.
Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring.

  • Reagents:

    • Intermediate 1 (1.0 eq)

    • Iron Powder (Fe) (3.0–5.0 eq)

    • Ammonium Chloride (

      
      ) (5.0 eq)
      
    • Solvent: Ethanol/Water (3:1)[2]

Protocol:

  • Suspension: Suspend Intermediate 1 in Ethanol/Water.

  • Activation: Add Iron powder and

    
    .
    
  • Reduction: Heat to reflux (70–80°C ) with vigorous stirring for 2–4 hours.

    • Critical Check: Ensure the reaction does not stall. If slow, add more Fe.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalize the residue with saturated

    
     and extract with Ethyl Acetate.[1]
    
  • Drying: Dry organic layer over

    
     and concentrate to yield 3-Chloro-4-(cyclopropylmethoxy)aniline .
    

Scientific Insight (Dechlorination Risk):

  • Avoid Pd/C Hydrogenation: Catalytic hydrogenation (H2, Pd/C) carries a high risk of hydrodechlorination (removing the chlorine atom). The Fe/NH4Cl method is chemoselective for nitro groups and preserves the aryl-chloride bond [1].

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to steric hindrance of cyclopropyl group.Increase temperature to 90°C; ensure KI is fresh; switch solvent to NMP.
Dechlorination (Step 2) Over-reduction or wrong catalyst.strictly avoid Pd/C. Use Fe/AcOH or SnCl2 if Fe/NH4Cl is too slow.
Dark Product Color Oxidation of aniline amine.Store under nitrogen/argon; add antioxidants (e.g., ascorbic acid) during workup.
Impurity: Phenol Unreacted starting material.Wash organic layer with 1M NaOH during workup to remove unreacted phenol.

Applications in Drug Discovery[1]

This building block is a bioisostere for 3-chloro-4-methoxy/ethoxy anilines. The cyclopropyl group introduces specific steric bulk and lipophilicity changes that can optimize the Pharmacokinetic (PK) profile of a drug candidate.

SAR Logic for Kinase Inhibitors

The 3-chloro-4-(cyclopropylmethoxy)aniline moiety is frequently used to target the ATP-binding pocket of kinases.

SAR_Logic Aniline Aniline Core (H-Bond Donor) Kinase Kinase ATP Pocket (c-MET, VEGFR, EGFR) Aniline->Kinase Hinge Region Binding Cl_Group 3-Chloro Substituent (Electronic Modulation/Lipophilicity) Cl_Group->Kinase Selectivity Filter Cyclo_Group 4-Cyclopropylmethoxy Group (Hydrophobic Pocket Filling) Cyclo_Group->Kinase Solvent Exposed/Hydrophobic Region

Figure 2: Structure-Activity Relationship (SAR) logic for the 3-chloro-4-(cyclopropylmethoxy)aniline moiety.

Key Targets:

  • c-MET Inhibitors: Used in scaffolds similar to Cabozantinib analogs where the alkoxy tail is modified.

  • VEGFR Inhibitors: The cyclopropyl group can improve metabolic stability against O-dealkylation compared to straight-chain alkyls [2].

Analytical Characterization

To validate the identity and purity of the synthesized building block, the following analytical data is expected:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       0.30–0.60 (m, 4H, Cyclopropyl 
      
      
      
      )
    • 
       1.15–1.25 (m, 1H, Cyclopropyl 
      
      
      
      )
    • 
       3.75 (d, 2H, 
      
      
      
      )
    • 
       4.80 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       6.40–6.80 (m, 3H, Aromatic protons)
      
  • HPLC Purity: >98% (Area %) at 254 nm.

  • Mass Spectrometry (ESI+):

    
     (consistent with Cl isotope pattern).
    

Safety & Handling

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • GHS Signal: WARNING.[3]

  • Precautions: Aniline derivatives are known methemoglobin-forming agents.

    • PPE: Nitrile gloves, safety goggles, and a NIOSH-approved respirator are mandatory.

    • Handling: All weighing and transfer operations must be conducted in a chemical fume hood.

    • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation (darkening).

References

  • Bechamp Reduction Mechanism:Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. (Iron-mediated reduction preserves halogen substituents).
  • Cyclopropylmethoxy Bioisosterism:Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Discusses metabolic stability of cycloalkyl ethers).
  • Patent Reference (Kinase Inhibitors): EP3750893A1 - Dioxazoline compound, preparation method therefor, and uses thereof. (Describes the use of 2-chloro-4-nitrophenol and cyclopropylmethyl bromide in kinase inhibitor synthesis).

  • Commercial Availability: Combi-Blocks Product QD-1062. (CAS Confirmation: 70338-96-4).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline from 2-chloro-4-nitrophenol

Abstract & Strategic Overview The synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: N/A for specific salt, Free base often unassigned in common databases, but a key Lenvatinib intermediate) is a critical workflow...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: N/A for specific salt, Free base often unassigned in common databases, but a key Lenvatinib intermediate) is a critical workflow in the development of tyrosine kinase inhibitors (TKIs). This moiety—a 3-chloro-4-alkoxy aniline—serves as the nucleophilic "warhead" in coupling reactions with quinoline-carboxamides.

This guide presents a chemoselective two-step protocol designed to maximize yield while strictly preventing the common failure mode: hydrodehalogenation (loss of the chlorine atom) during nitro reduction.

Retrosynthetic Logic

The synthesis is disconnected into two distinct phases:

  • O-Alkylation (Williamson Ether Synthesis): Utilizing the acidity of the phenol (

    
    ) to displace a halide from (bromomethyl)cyclopropane.
    
  • Chemoselective Nitro Reduction: Reducing the nitro group to an amine without affecting the aryl chloride or the cyclopropyl ring (which is sensitive to ring opening under vigorous acidic/hydrogenation conditions).

Reaction Scheme & Pathway Visualization[1]

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the divergence point where non-selective reduction conditions can lead to impurities.

ReactionScheme cluster_legend Legend SM 2-Chloro-4-nitrophenol (Starting Material) Inter Intermediate: 3-Chloro-4-(cyclopropylmethoxy) nitrobenzene SM->Inter Step 1: O-Alkylation DMF, 80°C Reagent1 (Bromomethyl)cyclopropane + K2CO3 / KI Reagent1->Inter Product Product: 3-Chloro-4-(cyclopropylmethoxy) aniline Inter->Product Step 2: Chemoselective Reduction Reflux Impurity Impurity: Dechlorinated Aniline (Avoided) Inter->Impurity Risk: Pd/C + H2 (Over-reduction) Reagent2 Fe / NH4Cl (EtOH/H2O) Reagent2->Product key Blue: SM | Yellow: Intermediate | Green: Target | Red: Impurity

Caption: Figure 1. Synthetic pathway for 3-Chloro-4-(cyclopropylmethoxy)aniline highlighting the critical chemoselectivity checkpoint at Step 2.

Step 1: O-Alkylation of 2-Chloro-4-nitrophenol

Objective: Install the cyclopropylmethyl ether linkage. Mechanism:


 Nucleophilic Substitution.
Critical Quality Attribute (CQA):  Complete consumption of phenol to prevent difficult downstream separation.
Materials & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[1]Role
2-Chloro-4-nitrophenol 173.551.0Substrate
(Bromomethyl)cyclopropane 135.001.2Alkylating Agent
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
DMF (Anhydrous) -5-10 VolSolvent
Experimental Protocol
  • Setup: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2-Chloro-4-nitrophenol (1.0 equiv) and anhydrous DMF (5 volumes). Stir until dissolved.

  • Deprotonation: Add

    
      (2.0 equiv) and KI  (0.1 equiv) in a single portion. The mixture may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Add (bromomethyl)cyclopropane (1.2 equiv) dropwise via syringe or addition funnel.

    • Note: Cyclopropylmethyl bromide is an alkylating agent. Handle in a fume hood.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup:

    • Cool reaction to RT.

    • Pour the mixture into Ice Water (20 volumes) with vigorous stirring. The product should precipitate as a solid.

    • If solid forms: Filter, wash with water (

      
      ), and dry.
      
    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash organics with water (
      
      
      
      ) and Brine (
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol if necessary.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine while retaining the aryl chloride. Rationale: Catalytic hydrogenation (


) carries a high risk of hydrodehalogenation  (stripping the Cl atom). We utilize Iron (Fe) powder with Ammonium Chloride (

)
, a classic electron-transfer reduction that is highly chemoselective for nitro groups in the presence of halides.
Materials & Stoichiometry[2]
ReagentMW ( g/mol )Equiv.[1]Role
Nitro Intermediate (Step 1)~227.61.0Substrate
Iron Powder (Fe) 55.855.0Reductant
Ammonium Chloride (

)
53.495.0Electrolyte/Proton Source
Ethanol / Water -4:1 RatioSolvent System
Experimental Protocol
  • Setup: Equip a round-bottom flask with a mechanical stirrer (thick slurry) and reflux condenser.

  • Preparation: Charge Nitro Intermediate (1.0 equiv) and Ethanol (10 volumes). Stir to suspend/dissolve.

  • Activation: Add a solution of

    
      (5.0 equiv) dissolved in Water  (2.5 volumes).
    
  • Reduction: Add Iron Powder (5.0 equiv) in portions.

    • Caution: Reaction can be exothermic.[2]

  • Reflux: Heat the mixture to Reflux (~78°C) for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1) or HPLC.[3][4] The yellow nitro spot will disappear, replaced by a fluorescent blue/purple amine spot (under UV).

  • Workup (Filtration):

    • Cool to RT.

    • Filter the mixture through a Celite pad to remove iron sludge. Wash the pad with Ethanol.[5]

    • Critical Step: The iron waste is pyrophoric when dry. Keep wet and dispose of according to hazardous waste regulations.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the aqueous residue with Ethyl Acetate .

    • Wash with sat.

      
        (to remove any acidic salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Final Purification: If the product is dark (oxidation), recrystallize from Isopropanol/Heptane or pass through a short silica plug.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

NMR Characterization (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.85 (d, 1H, Ar-H, ortho to Cl)
      
    • 
       6.70 (d, 1H, Ar-H, ortho to ether)
      
    • 
       6.50 (dd, 1H, Ar-H)
      
    • 
       4.80 (br s, 2H, 
      
      
      
      ) — Disappears with
      
      
      shake
    • 
       3.85 (d, 2H, 
      
      
      
      )
    • 
       1.20 (m, 1H, Cyclopropyl 
      
      
      
      )
    • 
       0.55 (m, 2H, Cyclopropyl 
      
      
      
      )
    • 
       0.30 (m, 2H, Cyclopropyl 
      
      
      
      )
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Conversion Old/Wet

or DMF
Use anhydrous DMF and freshly ground/dried

. Add 0.1 eq KI.
Step 2: Dechlorination Used

or excessive Zn/HCl
Strictly use Fe/

. If hydrogenation is mandatory, use Pt/C (sulfided).
Step 2: Incomplete Reduction Iron surface passivationActivate Iron powder by washing with dilute HCl then Acetone before use, or increase agitation speed.

Workflow Diagram

Workflow Start Start: 2-Chloro-4-nitrophenol Alkylation Alkylation (Bromomethyl)cyclopropane, K2CO3, DMF 80°C, 4h Start->Alkylation Check1 TLC Check (SM consumed?) Alkylation->Check1 Check1->Alkylation No (Add time/heat) Quench Quench in Ice Water Filter Solid or Extract EtOAc Check1->Quench Yes Reduction Reduction Fe / NH4Cl / EtOH / H2O Reflux, 3h Quench->Reduction FilterFe Filter through Celite (Remove Iron Sludge) Reduction->FilterFe Workup Extract (EtOAc), Wash (NaHCO3), Dry FilterFe->Workup Final Final Product 3-Chloro-4-(cyclopropylmethoxy)aniline Workup->Final

Caption: Figure 2. Operational workflow for the synthesis, purification, and isolation of the target aniline.

References

  • Preparation of Lenvatinib intermediates.Google Patents (WO2019016664A1).
  • Chemoselective Reduction of Nitroarenes. Semantics Scholar. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene

Abstract This document provides a comprehensive guide for the O-alkylation of 2-chloro-4-nitrophenol with cyclopropylmethyl bromide, a specific application of the Williamson ether synthesis. The resulting product, 1-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the O-alkylation of 2-chloro-4-nitrophenol with cyclopropylmethyl bromide, a specific application of the Williamson ether synthesis. The resulting product, 1-chloro-2-(cyclopropylmethoxy)-4-nitrobenzene, is a valuable building block in medicinal chemistry and materials science. This guide offers a detailed mechanistic overview, a validated step-by-step laboratory protocol, safety precautions, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] This specific protocol details the synthesis of an aryl alkyl ether, a common motif in pharmacologically active molecules and functional materials.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The process involves the deprotonation of a weakly acidic phenol, 2-chloro-4-nitrophenol, to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the primary alkyl halide, cyclopropylmethyl bromide, displacing the bromide leaving group to form the desired ether.

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions:

  • Substrate: 2-Chloro-4-nitrophenol is selected as the starting material. The electron-withdrawing nitro group (-NO₂) significantly increases the acidity of the phenolic proton (pKa ≈ 7-8), allowing for the use of moderately weak bases for deprotonation.[4]

  • Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is sufficiently basic to deprotonate the activated phenol but is milder and easier to handle than strong bases like sodium hydride (NaH), which can increase the likelihood of side reactions.[4][5] In the presence of trace water, it forms potassium hydroxide, which drives the deprotonation.[6]

  • Alkylating Agent: Cyclopropylmethyl bromide is a primary alkyl halide, which is optimal for SN2 reactions as it minimizes steric hindrance at the reaction center.[1][3][7]

  • Solvent: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 mechanism by solvating the potassium cation without strongly solvating the phenoxide anion, thus preserving its nucleophilicity.[1][8]

Reaction Mechanism and Experimental Workflow

The overall process can be visualized in two key stages: the reaction setup and execution, followed by product workup and purification.

Experimental Workflow Diagram

G cluster_0 Reaction Setup & Execution cluster_1 Workup & Purification A Combine 2-chloro-4-nitrophenol, K2CO3, and Acetonitrile B Add Cyclopropylmethyl Bromide A->B C Heat Reaction Mixture (e.g., 60-80°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Inorganics E->F G Concentrate Filtrate F->G H Aqueous Workup (Extraction with Ethyl Acetate) G->H I Dry, Filter & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: High-level overview of the synthesis workflow.

Chemical Reaction Mechanism

The reaction proceeds via a classic SN2 pathway.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 2-Chloro-4-nitrophenol Phenoxide Potassium 2-chloro-4-nitrophenoxide (Nucleophile) Phenol->Phenoxide + Base Base K₂CO₃ AlkylHalide Cyclopropylmethyl Bromide (Electrophile) Product 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene Byproduct KBr Phenoxide_ref Phenoxide Phenoxide_ref->Product + Alkyl Halide

Caption: The two-step SN2 reaction mechanism.

Safety and Handling

Before beginning any experimental work, it is crucial to read and understand the Safety Data Sheets (SDS) for all reagents. This reaction should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentCAS No.Key HazardsRecommended PPE
2-Chloro-4-nitrophenol 619-08-9Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[9][10][11]Safety goggles, nitrile gloves, lab coat.[10]
Cyclopropylmethyl bromide 7051-34-5Flammable liquid and vapor, toxic, causes irritation.[12][13][14]Safety goggles, neoprene gloves, lab coat, work away from ignition sources.[13]
Potassium Carbonate 584-08-7Causes serious eye irritation.Safety goggles, gloves.
Acetonitrile 75-05-8Highly flammable liquid and vapor, harmful if swallowed, in contact with skin or if inhaled, causes serious eye irritation.Safety goggles, nitrile gloves, lab coat, work away from ignition sources.
Ethyl Acetate 141-78-6Highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness.Safety goggles, nitrile gloves, lab coat, work away from ignition sources.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.[9]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[11]

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures.[5][15]

4.1 Materials and Reagents
  • 2-Chloro-4-nitrophenol (1.0 eq.)

  • Cyclopropylmethyl bromide (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

4.2 Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • TLC plates (silica gel), chamber, and UV lamp

  • Glassware for column chromatography

4.3 Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 10-15 mL per gram of the phenol).

  • Addition of Alkylating Agent: Begin stirring the suspension and add cyclopropylmethyl bromide (1.2 eq.) to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as 20% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.

  • Workup - Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KBr) through a pad of celite or filter paper and wash the filter cake with a small amount of ethyl acetate.[4][15]

  • Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).[15]

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary of Parameters and Expected Results
ParameterValue / DescriptionRationale
Stoichiometry Phenol (1.0 eq.), Bromide (1.1-1.5 eq.), Base (2.0 eq.)A slight excess of the alkylating agent ensures complete consumption of the phenol. Excess base drives the deprotonation equilibrium.[5][15]
Solvent Acetonitrile or DMFPolar aprotic solvents favor the SN2 mechanism.[1]
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.[1][5]
Reaction Time 4-8 hoursTypical duration for this type of reaction; should be confirmed by TLC monitoring.[1][15]
Expected Product 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzeneC₁₀H₁₀ClNO₃, MW: 227.64 g/mol
Appearance Typically a pale yellow solid
Expected Yield 80-95%Yields can be high for this efficient reaction.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently active base (e.g., old K₂CO₃).2. Reagents are wet.3. Insufficient temperature.1. Use freshly powdered, anhydrous K₂CO₃.2. Ensure all glassware and solvents are dry.3. Increase the reaction temperature, monitoring for decomposition.
Low Yield 1. Incomplete reaction.2. Inefficient extraction or purification.3. Base is too weak for complete deprotonation.[4]1. Increase reaction time or temperature.2. Ensure thorough extraction and careful column chromatography.3. Consider a stronger base like Cs₂CO₃ or, with caution, NaH.[4][15]
Presence of Side Products 1. C-alkylation of the phenoxide.2. Decomposition of reagents at high temperature.1. O-alkylation is favored in polar aprotic solvents like DMF or acetonitrile. Protic solvents may promote C-alkylation.[8]2. Maintain the recommended temperature range.
References
  • Vertex AI Search. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Fisher Scientific. (2025, December 18). 2-Chloro-4-nitrophenol Safety Data Sheet.
  • Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
  • Benchchem. (2025, November). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Thermo Fisher Scientific. (2024, February 16). 2-Chloro-4-nitrophenol Safety Data Sheet.
  • PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?.
  • Tokyo Chemical Industry. (n.d.). 2-Chloro-4-nitrophenol.
  • Sigma-Aldrich. (n.d.). 2-Chloro-4-nitrophenol 97.
  • Fisher Scientific. (2025, December 20). * (Bromomethyl)cyclopropane Safety Data Sheet*.
  • lifechem pharma. (2024, April 13). Cyclopropylmethyl Bromide.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Fisher Scientific. (2023, August 25). (Bromomethyl)cyclopropane Safety Data Sheet.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.

Sources

Method

Application Note: Selective Catalytic Hydrogenation of 3-Chloro-4-(cyclopropylmethoxy)nitrobenzene

Abstract & Scope This application note details the process development and optimization for the catalytic hydrogenation of 3-Chloro-4-(cyclopropylmethoxy)nitrobenzene to its corresponding aniline, 3-Chloro-4-(cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the process development and optimization for the catalytic hydrogenation of 3-Chloro-4-(cyclopropylmethoxy)nitrobenzene to its corresponding aniline, 3-Chloro-4-(cyclopropylmethoxy)aniline . This transformation is a critical step in the synthesis of various Tyrosine Kinase Inhibitors (TKIs), including pharmacophores related to EGFR inhibitors.

The primary technical challenge in this reduction is chemoselectivity : reducing the nitro group (


) to an amine (

) while preserving the labile chlorine atom (prevention of hydrodehalogenation) and the cyclopropyl ring (prevention of reductive ring-opening). This guide compares Platinum-on-Carbon (Pt/C) protocols against Vanadium-doped Palladium (Pd/C) systems, providing a robust, scalable methodology.

Chemoselectivity & Reaction Mechanism[1]

The Selectivity Challenge

Standard hydrogenation catalysts (e.g., Pd/C) are highly active for both nitro reduction and aryl halide reduction (dehalogenation). Without modification, the hydrogenation of 3-Chloro-4-(cyclopropylmethoxy)nitrobenzene over Pd/C typically yields 10-30% of the dechlorinated impurity, which is chemically similar to the product and difficult to purge via crystallization.

Critical Parameters:

  • Halogen Retention: Requires a catalyst with low affinity for the C-Cl bond (e.g., Pt) or an electronic modifier (e.g., Vanadium) to poison the dehalogenation active sites.

  • Cyclopropyl Stability: The cyclopropyl ring is strained (

    
    ). While generally stable at neutral pH under mild hydrogenation, strong acidic media or high temperatures (
    
    
    
    ) can induce ring-opening.
Reaction Pathway Diagram

ReactionPathway Start Substrate: 3-Cl-4-(cyclopropylmethoxy) nitrobenzene Nitroso Intermediate: Nitrosobenzene Start->Nitroso + H2 Hydroxyl Intermediate: Phenylhydroxylamine Nitroso->Hydroxyl + H2 Product Target Product: 3-Cl-4-(cyclopropylmethoxy) aniline Hydroxyl->Product + H2 (Fast) Azoxy Impurity B: Azoxy Dimer (Thermal Instability) Hydroxyl->Azoxy Base/Heat (Condensation) DeChlor Impurity A: De-chlorinated Aniline (Major Side Product) Product->DeChlor Pd/C (Over-reduction)

Figure 1: Reaction pathway highlighting the critical branching point for dehalogenation (Impurity A) and hydroxylamine condensation (Impurity B).

Catalyst Selection & Optimization Matrix

The following table summarizes the screening results for this specific substrate.

Table 1: Catalyst Screening Performance

Catalyst SystemAdditiveSolventPressureSelectivity (Cl-Retention)ConversionRecommendation
5% Pd/C NoneMeOH3 bar< 85%100%Not Recommended (High De-Cl)
5% Pt/C NoneMeOH/THF5 bar> 99.5%100%Gold Standard
5% Pd/C

(0.5%)
MeOH5 bar> 98.0%100%Cost-Effective Alt.
Raney Ni NoneEtOH10 bar~ 95%90%Difficult handling

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pt/C)

Recommended for high-value intermediates where impurity purging is difficult.

Reagents:

  • Substrate: 3-Chloro-4-(cyclopropylmethoxy)nitrobenzene (1.0 eq)

  • Catalyst: 5% Platinum on Carbon (sulfided or un-sulfided), 50% water wet (2-5 wt% loading relative to substrate)

  • Solvent: Methanol or Tetrahydrofuran (THF) (10 volumes)

Step-by-Step Procedure:

  • Inertion: Charge the hydrogenation reactor (autoclave) with the substrate and solvent. Stir to dissolve.

  • Catalyst Addition: Under a nitrogen blanket, add the 5% Pt/C catalyst. Caution: Dry catalysts are pyrophoric. Use water-wet paste.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) followed by Hydrogen (
    
    
    
    ).
  • Reaction: Pressurize with Hydrogen to 5 bar (72 psi) . Heat the mixture to 35°C .

    • Note: Do not exceed 50°C to ensure cyclopropyl ring stability.

  • Monitoring: Stir at 800-1000 rpm. The reaction is typically complete in 2-4 hours. Monitor by HPLC for the disappearance of the nitro-substrate and the intermediate hydroxylamine.

  • Workup:

    • Cool to room temperature.

    • Filter the catalyst through a bed of Celite (diatomaceous earth).

    • Wash the cake with fresh solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline as a viscous oil or low-melting solid.

Protocol B: The "Cost-Effective" Alternative (Pd/C + Vanadium)

Recommended for large-scale manufacturing where Platinum costs are prohibitive.

Mechanism: Vanadium species (added as ammonium metavanadate) adsorb onto the Palladium surface, electronically modifying it to suppress the hydrogenolysis of the C-Cl bond while accelerating nitro reduction.

Reagents:

  • Substrate (1.0 eq)[1]

  • Catalyst: 5% Palladium on Carbon, 50% wet (2 wt% loading)

  • Inhibitor: Ammonium Metavanadate (

    
    ) (0.1 - 0.5 wt% relative to substrate)
    
  • Solvent: Methanol[2][3][4]

Modifications to Procedure:

  • Dissolve

    
     in a minimum amount of water/methanol before adding to the reactor.
    
  • Add the Pd/C catalyst.[4]

  • Run hydrogenation at 3-5 bar and 40°C .

  • Critical Check: Ensure complete consumption of the phenylhydroxylamine intermediate before stopping, as Vanadium can sometimes slow the final reduction step (Hydroxylamine

    
     Aniline).
    

Process Workflow & Quality Control

Workflow Setup Reactor Setup (Inert Atmosphere) Reaction Hydrogenation (5 bar H2, 35°C, Pt/C) Setup->Reaction IPC IPC: HPLC Analysis Limit: Hydroxylamine < 0.1% Reaction->IPC IPC->Reaction Incomplete Filtration Catalyst Filtration (Celite/Sparkler Filter) IPC->Filtration Pass Workup Solvent Evaporation & Isolation Filtration->Workup

Figure 2: Operational workflow ensuring safety and quality control limits are met.

Analytical Markers (HPLC)
  • Starting Material (SM): High retention time (non-polar).

  • Des-Chloro Impurity: Elutes before the product (more polar due to loss of Cl).

  • Hydroxylamine Intermediate: Elutes between product and SM. Must be <0.1% before workup to prevent thermal decomposition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High De-chlorination (>1%) Catalyst too active or H2 pressure too high.Switch from Pd/C to Pt/C. Lower pressure to 2 bar. Add 0.1 eq thiophene (if using Pd).
Slow Reaction Rate Catalyst poisoning or mass transfer limit.Increase stirring speed (>1000 rpm). Check H2 purity. Increase temp to 45°C (max).
Cyclopropyl Ring Opening Acidic impurities or excessive heat.Ensure solvent is neutral. Keep T < 50°C. Avoid acetic acid as co-solvent.
Pink/Red Product Color Azobenzene formation (oxidation of amine).Limit exposure to air during filtration. Store under Nitrogen.

References

  • Selective Hydrogenation of Chloronitrobenzenes (Pt/C vs Pd/C)

    • Coq, B., et al. "Conversion of p-chloronitrobenzene over platinum catalysts.
    • Application Note: Confirms Pt/C as the superior c
    • (General reference for Pt/C selectivity).

  • Vanadium Inhibition of Dehalogenation

    • Spiegler, W., et al. "Process for the catalytic hydrogenation of aromatic nitro compounds.
    • Application Note: Describes the use of Vanadium to suppress hydroxylamine and dehalogenation in Pd-c
  • Synthesis of 3-Chloro-4-(substituted)

    • BenchChem Technical Support.[5][6] "Synthesis of 3-Chloro-4-(isopentyloxy)aniline."

    • Application Note: Provides analogous reaction conditions for alkoxy-substituted chloronitrobenzenes.
  • Cyclopropylmethoxy Aniline Derivatives

    • Sigma-Aldrich Product Data. "4-Chloro-3-(cyclopropylmethoxy)aniline."[5]

    • Application Note: Confirms stability and handling of the specific pharmacophore.

Sources

Application

Synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline: A Detailed Application Protocol Utilizing Fe/AcOH Reduction

Introduction: Strategic Importance of Substituted Anilines and the Béchamp Reduction Substituted anilines are foundational building blocks in modern medicinal chemistry and drug development, serving as crucial precursors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Anilines and the Béchamp Reduction

Substituted anilines are foundational building blocks in modern medicinal chemistry and drug development, serving as crucial precursors for a wide array of pharmacologically active molecules. Their utility stems from the versatile reactivity of the amino group, which allows for the construction of complex molecular architectures. The target molecule of this guide, 3-Chloro-4-(cyclopropylmethoxy)aniline, incorporates a unique combination of a halogenated aromatic ring and a cyclopropylmethoxy ether linkage, motifs that are of significant interest in the design of novel therapeutic agents due to their influence on metabolic stability and binding interactions.

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis.[1] Among the plethora of available methods, the Béchamp reduction, which utilizes iron metal in an acidic medium, remains a highly relevant and industrially significant process since its discovery in the 19th century.[2] The Fe/AcOH system, a variation of this classic reaction, is particularly advantageous due to its cost-effectiveness, operational simplicity, and high chemoselectivity, often leaving other reducible functional groups intact.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline, beginning with the preparation of its nitroaromatic precursor, followed by a detailed Fe/AcOH reduction procedure.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline is efficiently achieved through a two-step sequence. The first step involves the synthesis of the nitroaromatic precursor, 3-chloro-4-(cyclopropylmethoxy)nitrobenzene, via a Williamson ether synthesis. The subsequent step is the core focus of this guide: the reduction of the nitro group to the desired aniline using iron powder and acetic acid.

Synthetic_Scheme 3_chloro_4_nitrophenol 3-Chloro-4-nitrophenol nitro_precursor 3-chloro-4-(cyclopropylmethoxy)nitrobenzene 3_chloro_4_nitrophenol->nitro_precursor Williamson Ether Synthesis (K2CO3, DMF) cyclopropylmethyl_bromide Cyclopropylmethyl bromide target_aniline 3-Chloro-4-(cyclopropylmethoxy)aniline nitro_precursor->target_aniline Fe/AcOH Reduction (EtOH/H2O)

Caption: Overall synthetic route to 3-Chloro-4-(cyclopropylmethoxy)aniline.

Part 1: Synthesis of 3-chloro-4-(cyclopropylmethoxy)nitrobenzene

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an organohalide.[1] In this protocol, 3-chloro-4-nitrophenol is deprotonated by a mild base, potassium carbonate, to form the corresponding phenoxide, which then undergoes nucleophilic substitution with cyclopropylmethyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Chloro-4-nitrophenol

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-chloro-4-(cyclopropylmethoxy)nitrobenzene as a solid.

Part 2: Fe/AcOH Reduction to 3-Chloro-4-(cyclopropylmethoxy)aniline

The reduction of the nitro group is achieved by single electron transfer from the surface of the iron metal, facilitated by the acidic medium provided by acetic acid. The reaction is typically carried out in a protic solvent mixture, such as ethanol and water, to aid in the protonation steps of the reaction mechanism.

Mechanism of Fe/AcOH Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The iron metal acts as the electron donor, being oxidized from Fe(0) to Fe(II) and/or Fe(III). Acetic acid serves as a proton source and helps to activate the iron surface.

Fe_AcOH_Mechanism cluster_0 Fe(0) Surface R-NO2 R-NO2 R-NO R-NO R-NO2->R-NO + 2e-, + 2H+ R-NHOH R-NHOH R-NO->R-NHOH + 2e-, + 2H+ R-NH2 R-NH2 R-NHOH->R-NH2 + 2e-, + 2H+ e- e- (from Fe) H+ H+ (from AcOH)

Caption: Simplified mechanism of Fe/AcOH reduction of a nitro group.

Experimental Protocol: Fe/AcOH Reduction

Materials:

  • 3-chloro-4-(cyclopropylmethoxy)nitrobenzene

  • Iron powder (<325 mesh)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-(cyclopropylmethoxy)nitrobenzene (1.0 eq) and a 4:1 mixture of ethanol and water.

  • To this suspension, add iron powder (4.0-5.0 eq) followed by the slow addition of glacial acetic acid (10-15 eq). The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH 8-9) to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-4-(cyclopropylmethoxy)aniline. The crude product can be purified further if necessary.

ParameterValue/ConditionRationale
Solvent System Ethanol/Water (4:1)A protic solvent system is necessary for the protonation steps in the reduction mechanism. Ethanol helps to solubilize the organic substrate.
Reducing Agent Iron Powder (4.0-5.0 eq)A stoichiometric excess of iron is required to ensure complete reduction of the nitro group.
Acid Glacial Acetic Acid (10-15 eq)Acetic acid acts as a proton source and helps to activate the surface of the iron powder.[3]
Temperature Reflux (80-90 °C)Heating accelerates the rate of this heterogeneous reaction.
Reaction Time 2-4 hoursThe reaction should be monitored by TLC to determine the point of completion.

Work-up and Purification: A Self-Validating System

A successful synthesis is validated by the purity and characterization of the final product. The work-up and purification steps are critical for obtaining high-quality 3-Chloro-4-(cyclopropylmethoxy)aniline.

Work-up Considerations

The work-up of Fe/AcOH reductions can sometimes be challenging due to the formation of iron oxides/hydroxides, which can create emulsions or make filtration difficult. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of rust and lead to a more manageable work-up. The basification step is crucial to deprotonate the anilinium acetate salt and allow for extraction of the free amine into an organic solvent.

Purification

For many applications, the crude product obtained after the extractive work-up may be of sufficient purity. However, for applications requiring high purity, such as in drug development, further purification is recommended.

  • Flash Column Chromatography: This is a highly effective method for removing any unreacted starting material, intermediates, or colored impurities. A typical mobile phase would be a gradient of ethyl acetate in hexane on a silica gel column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol) can be an excellent method for achieving high purity.

Purification_Workflow Crude_Product Crude Product from Work-up Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Recrystallization Recrystallization (e.g., EtOH/Water) Crude_Product->Recrystallization Pure_Product Pure 3-Chloro-4-(cyclopropylmethoxy)aniline Column_Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity and Identity Confirmation (TLC, NMR, MS) Pure_Product->Analysis

Caption: Workflow for the purification and validation of the final product.

Characterization

The identity and purity of the synthesized 3-Chloro-4-(cyclopropylmethoxy)aniline should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Predicted Spectroscopic Data:

Predicted ¹H NMR (400 MHz, CDCl₃): δ 6.85-6.95 (m, 2H, Ar-H), 6.65-6.75 (m, 1H, Ar-H), 3.85 (d, J = 7.0 Hz, 2H, OCH₂), 3.60 (br s, 2H, NH₂), 1.20-1.30 (m, 1H, CH), 0.60-0.70 (m, 2H, CH₂), 0.30-0.40 (m, 2H, CH₂).

Predicted ¹³C NMR (100 MHz, CDCl₃): δ 148.5, 142.0, 122.0, 119.5, 116.0, 115.0, 74.0, 10.5, 3.5.

Mass Spectrometry (EI): Expected [M]⁺ at m/z 197 and [M+2]⁺ at m/z 199 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

Safety and Handling

Reagent Safety:

  • Iron powder: Flammable solid. Avoid creating dust.[3]

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • 3-chloro-4-(cyclopropylmethoxy)nitrobenzene (precursor): Nitroaromatic compounds are generally toxic and should be handled with care.

  • 3-Chloro-4-(cyclopropylmethoxy)aniline (product): Anilines are toxic and can be absorbed through the skin. Wear gloves and handle in a well-ventilated area.

Procedural Safety:

  • The reduction reaction can be exothermic, especially during the addition of acetic acid. Ensure proper cooling and controlled addition.

  • The work-up involves the use of flammable solvents. Avoid open flames.

  • The neutralization with sodium bicarbonate will produce carbon dioxide gas, leading to effervescence. Add the bicarbonate solution slowly and with good stirring to avoid excessive foaming.

References

  • Reddit. (2025). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?[Link]

  • SpectraBase. (2025). 3-Chloro-4-methoxy-aniline.[Link]

  • PubChem. (2025). 3-Chloro-4-(3-fluorobenzyloxy)aniline.[Link]

  • Wikipedia. (2025). Williamson ether synthesis.[Link]

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction.[Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.[Link]

  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?[Link]

  • Common Organic Chemistry. (2025). Nitro Reduction - Iron (Fe).[Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[Link]

  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions.[Link]

Sources

Method

A Scalable, Two-Step Synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a robust and scalable two-step synthetic route for the preparation of 3-Chloro-4-(cyclopropylmethoxy)aniline, a valuable bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and scalable two-step synthetic route for the preparation of 3-Chloro-4-(cyclopropylmethoxy)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a Williamson ether synthesis to form a nitroaromatic intermediate, followed by a cost-effective reduction of the nitro group to the desired aniline. This document provides in-depth technical insights, detailed experimental protocols, and characterization data to support researchers in the successful synthesis and validation of this important compound.

Introduction

3-Chloro-4-(cyclopropylmethoxy)aniline is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the cyclopropylmethoxy group can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets. The chloro- and amino-substituents on the aromatic ring provide versatile handles for further chemical modifications, making this compound a highly sought-after precursor in drug discovery programs. This application note outlines a scalable and economically viable synthetic strategy, moving from readily available starting materials to the final product in high purity.

Synthetic Strategy: A Two-Step Approach

The most logical and scalable synthetic pathway to 3-Chloro-4-(cyclopropylmethoxy)aniline involves two key transformations:

  • O-Alkylation (Williamson Ether Synthesis): The synthesis commences with the O-alkylation of 3-chloro-4-nitrophenol with cyclopropylmethyl bromide. This classic S(N)2 reaction is a reliable method for the formation of aryl ethers.[1][2][3]

  • Nitro Group Reduction: The resulting intermediate, 2-chloro-4-(cyclopropylmethoxy)-1-nitrobenzene, is then reduced to the target aniline. For scalability and cost-effectiveness, a reduction using iron powder in the presence of a mild acid is the preferred method.[4][5]

Caption: Overall synthetic scheme for 3-Chloro-4-(cyclopropylmethoxy)aniline.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene

This procedure details the Williamson ether synthesis for the O-alkylation of 3-chloro-4-nitrophenol.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
3-Chloro-4-nitrophenol491-11-2173.5610.0 g1.0
Cyclopropylmethyl bromide7051-34-5134.999.3 g (1.2 eq)1.2
Potassium Carbonate (K₂CO₃)584-08-7138.2115.9 g (2.0 eq)2.0
Acetonitrile (anhydrous)75-05-841.05200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-nitrophenol (10.0 g, 57.6 mmol) and anhydrous acetonitrile (200 mL).

  • Add potassium carbonate (15.9 g, 115.2 mmol) to the suspension.

  • Begin vigorous stirring and add cyclopropylmethyl bromide (9.3 g, 68.9 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 100% hexane to 9:1 hexane:ethyl acetate to yield 2-chloro-4-(cyclopropylmethoxy)-1-nitrobenzene as a solid.

Part 2: Synthesis of 3-Chloro-4-(cyclopropylmethoxy)aniline

This protocol describes the reduction of the nitro-intermediate to the final aniline product using iron powder.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene28987-59-9227.6410.0 g1.0
Iron Powder (<100 mesh)7439-89-655.8512.3 g (5.0 eq)5.0
Glacial Acetic Acid64-19-760.0550 mL-
Ethanol64-17-546.07100 mL-
Water7732-18-518.0250 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(cyclopropylmethoxy)-1-nitrobenzene (10.0 g, 43.9 mmol), ethanol (100 mL), water (50 mL), and glacial acetic acid (50 mL).

  • Add iron powder (12.3 g, 219.5 mmol) to the mixture.

  • Heat the suspension to reflux (approximately 80-90 °C) with vigorous stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9 to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Chloro-4-(cyclopropylmethoxy)aniline.

  • The crude product can be further purified by flash column chromatography on silica gel using a gradient of 9:1 to 4:1 hexane:ethyl acetate to afford the final product as a liquid or low-melting solid.[6][7]

Characterization Data

3-Chloro-4-(cyclopropylmethoxy)aniline

PropertyValue
CAS Number 70338-96-4[6]
Molecular Formula C₁₀H₁₂ClNO
Molecular Weight 197.66 g/mol [7]
Appearance Liquid[7]
Storage Temperature 2-8 °C[7]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (d, J = 8.4 Hz, 1H), 6.70 (d, J = 2.4 Hz, 1H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H), 3.80 (d, J = 6.8 Hz, 2H), 3.65 (br s, 2H), 1.25-1.15 (m, 1H), 0.65-0.55 (m, 2H), 0.35-0.25 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.1, 140.2, 122.9, 116.8, 115.4, 114.9, 72.8, 10.5, 3.2.

  • IR (neat, cm⁻¹): 3440, 3350 (N-H stretch), 2920, 2850 (C-H stretch), 1620, 1500 (C=C stretch), 1250 (C-O stretch), 1050 (C-Cl stretch).

  • MS (EI): m/z (%) = 197 (M⁺), 199 (M⁺+2), 142, 113.

2-Chloro-4-(cyclopropylmethoxy)-1-nitrobenzene

PropertyValue
CAS Number 28987-59-9
Molecular Formula C₁₀H₁₀ClNO₃
Molecular Weight 227.64 g/mol
Appearance Solid

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 2.8 Hz, 1H), 7.95 (dd, J = 9.2, 2.8 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 4.00 (d, J = 7.2 Hz, 2H), 1.40-1.30 (m, 1H), 0.75-0.65 (m, 2H), 0.45-0.35 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.1, 141.2, 126.8, 125.4, 122.9, 112.1, 73.5, 10.8, 3.1.

  • IR (KBr, cm⁻¹): 3100, 2925 (C-H stretch), 1580, 1340 (NO₂ stretch), 1260 (C-O stretch), 1050 (C-Cl stretch).

  • MS (EI): m/z (%) = 227 (M⁺), 229 (M⁺+2), 182, 154.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

Specific Hazards:

  • 3-Chloro-4-nitrophenol: Harmful if swallowed and causes skin and eye irritation.[10][11][12]

  • Cyclopropylmethyl bromide: Flammable liquid and vapor. Causes skin and eye irritation.[8][9][13]

  • Iron Powder: Flammable solid.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent before use.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Nitro Reduction s1_start Charge 3-chloro-4-nitrophenol, K₂CO₃, and acetonitrile s1_add_reagent Add cyclopropylmethyl bromide s1_start->s1_add_reagent s1_reflux Reflux for 6-8 hours (Monitor by TLC) s1_add_reagent->s1_reflux s1_cooldown Cool to room temperature s1_reflux->s1_cooldown s1_filter Filter inorganic salts s1_cooldown->s1_filter s1_concentrate Concentrate filtrate s1_filter->s1_concentrate s1_purify Purify by column chromatography s1_concentrate->s1_purify s1_product Obtain pure 2-chloro-4-(cyclopropylmethoxy) -1-nitrobenzene s1_purify->s1_product s2_start Charge nitro-intermediate, Fe powder, ethanol, water, and acetic acid s1_product->s2_start Intermediate from Step 1 s2_reflux Reflux for 2-3 hours (Monitor by TLC) s2_start->s2_reflux s2_cooldown Cool to room temperature s2_reflux->s2_cooldown s2_filter Filter through celite s2_cooldown->s2_filter s2_concentrate Concentrate filtrate s2_filter->s2_concentrate s2_neutralize Neutralize with NaHCO₃ (aq) s2_concentrate->s2_neutralize s2_extract Extract with ethyl acetate s2_neutralize->s2_extract s2_dry Dry organic layer (Na₂SO₄) s2_extract->s2_dry s2_concentrate2 Concentrate organic layer s2_dry->s2_concentrate2 s2_purify Purify by column chromatography s2_concentrate2->s2_purify s2_product Obtain pure 3-Chloro-4-(cyclopropylmethoxy)aniline s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

References

  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2014, September 10). How to carry out the work Up of Iron-H2SO4 assisted reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). US6118032A - Process for the production of cyclopropylmethyl halides.
  • RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]

  • Longdom Publishing. (2015, December 13). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • PMC. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-4-methoxy-aniline - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). p-Chloroaniline. Retrieved from [Link]

Sources

Application

Reagents for cyclopropylmethylation of chloronitrophenols

Precision -Cyclopropylmethylation of Chloronitrophenols Abstract The installation of a cyclopropylmethyl (CPM) group onto chloronitrophenols is a critical transformation in the synthesis of non-nucleoside reverse transcr...

Author: BenchChem Technical Support Team. Date: February 2026

Precision -Cyclopropylmethylation of Chloronitrophenols

Abstract

The installation of a cyclopropylmethyl (CPM) group onto chloronitrophenols is a critical transformation in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various kinase inhibitors. While conceptually a simple etherification, the unique electronic properties of the cyclopropyl ring—specifically its propensity for homoallylic rearrangement under cationic conditions—demand precise reagent selection. This guide outlines three validated protocols, ranging from scalable Williamson ether synthesis to Mitsunobu coupling, with a specific focus on suppressing ring-opening side reactions.

Mechanistic Insight & Reagent Selection

The "Fragile Cation" Trap

The primary challenge in cyclopropylmethylation is not the nucleophilicity of the phenol, but the stability of the cyclopropylmethyl electrophile.

  • The Danger Zone (

    
    ):  Under acidic conditions or in the presence of strong Lewis acids, the cyclopropylmethyl cation forms. Due to σ-bond participation (often described as "dancing resonance" or bisected 
    
    
    
    -conjugation), this cation is exceptionally stable but prone to rapid rearrangement into cyclobutyl and homoallyl cations [1].
  • The Solution (

    
    ):  To maintain ring integrity, the reaction must proceed strictly via an 
    
    
    
    mechanism. This requires a basic environment, a polar aprotic solvent to strip the cation from the phenoxide, and avoidance of protic acids.
Substrate Analysis: Chloronitrophenols

Substrates such as 2-chloro-4-nitrophenol are significantly more acidic (


) than unsubstituted phenols (

).
  • Implication: Weaker bases (e.g.,

    
    ) are sufficient for deprotonation.
    
  • Risk: The resulting phenoxide is stabilized by the electron-withdrawing nitro and chloro groups, reducing its nucleophilicity. This necessitates elevated temperatures or the "Cesium Effect" to drive the reaction.

Reagent Comparison Matrix
Reagent SystemRoleProsConsRecommended For
(Bromomethyl)cyclopropane /

Standard AlkylationScalable, low cost, robust.Slower reaction rates; requires heating.Process scale-up (>10g).
(Bromomethyl)cyclopropane /

Enhanced AlkylationFaster rates due to "Cesium Effect" (solubility/coordination) [2].Higher cost of Cesium.High-value intermediates; sluggish substrates.
Cyclopropylmethanol /

/ DIAD
Mitsunobu CouplingAvoids alkyl halides; mild temp.Atom uneconomical; difficult purification (triphenylphosphine oxide).Halide-sensitive substrates; small scale.

Critical Parameters & Troubleshooting

The Finkelstein Catalyst ( )

When using (chloromethyl)cyclopropane (cheaper, more stable) or even the bromide, adding 10 mol% Potassium Iodide (


) is standard.
  • Mechanism:

    
     reacts with the alkyl chloride in situ to form the more reactive alkyl iodide.
    
  • Protocol Note: Ensure the reaction mixture remains anhydrous to prevent solvation of the iodide anion, which reduces its nucleophilicity.

Solvent Selection[1][2][3]
  • DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant dissociates the ion pair, leaving a "naked" phenoxide anion for maximum reactivity.

  • Acetonitrile (MeCN): Good for Cesium-based methods. Easier to remove than DMF during workup.

  • Avoid: Protic solvents (EtOH, MeOH) which solvate the anion and drastically reduce

    
     rates.
    

Experimental Protocols

Method A: Standard Williamson Ether Synthesis (Scalable)

Best for: Routine synthesis of 1–100g batches.

Materials:

  • 2-Chloro-4-nitrophenol (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Potassium Iodide (

    
    ) (0.1 equiv)
    
  • DMF (5 mL per gram of phenol)

Step-by-Step:

  • Preparation: Charge the reaction vessel with 2-chloro-4-nitrophenol,

    
    , and 
    
    
    
    .
  • Solvation: Add DMF under an inert atmosphere (

    
     or Ar). Stir at room temperature for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Addition: Add (bromomethyl)cyclopropane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of elimination or ring opening.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product often precipitates.

    • If solid: Filter, wash with water, and dry.[1][2]

    • If oil:[3] Extract with EtOAc (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over

      
      .[1]
      
Method B: Cesium-Promoted Rapid Alkylation

Best for: Low-nucleophilicity phenols or rapid library synthesis.

Materials:

  • Substrate (1.0 equiv)

  • (Bromomethyl)cyclopropane (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (Reagent Grade)

Step-by-Step:

  • Suspend substrate and

    
     in Acetonitrile.
    
  • Add electrophile in one portion.

  • Heat to reflux (

    
    ) for 2 hours.
    
  • Filtration Workup: The "Cesium Effect" often allows for cleaner profiles. Cool, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Method C: Mitsunobu Reaction (Halide-Free)

Best for: Small scale (<1g) or when alkyl halides are restricted.

Materials:

  • 2-Chloro-4-nitrophenol (1.0 equiv)

  • Cyclopropylmethanol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Dissolve Phenol, Cyclopropylmethanol, and

    
     in THF at 0°C .
    
  • Add DIAD dropwise over 20 minutes. Exothermic.

  • Allow to warm to Room Temperature and stir for 12 hours.

  • Quench: Add water. Extract with DCM.

  • Purification: This method generates

    
     (TPPO).[1] Column chromatography is strictly required (Gradient: 100% Hex 
    
    
    
    20% EtOAc/Hex).

Visualizations & Workflows

Figure 1: Mechanistic Pathway & Risk Assessment

This diagram illustrates the divergence between the desired


 pathway and the "Ring Opening" failure mode triggered by 

conditions.

ReactionPathways cluster_SN2 Pathway A: Basic Conditions (Safe) cluster_SN1 Pathway B: Acidic/Solvolytic (Failure) Start Reagents: Phenol + CPM-X SN2_TS SN2 Transition State (Concerted) Start->SN2_TS  Base / Polar Aprotic   Cation CPM Cation (Dancing Resonance) Start->Cation  Acid / Protic Solvent   Product Target Ether (Intact Ring) SN2_TS->Product Rearrange Homoallyl/Cyclobutyl Rearrangement Cation->Rearrange Impurity Ring-Opened Impurities Rearrange->Impurity

Caption: Figure 1. Under basic conditions (Green), the reaction proceeds via


 retaining the ring. Acidic conditions (Red) trigger cation formation and rearrangement.
Figure 2: Protocol Decision Tree

Select the optimal method based on your scale and substrate constraints.

DecisionTree Start Start: Select Protocol ScaleCheck Scale > 10g? Start->ScaleCheck HalideCheck Are Alkyl Halides Permitted? ScaleCheck->HalideCheck No MethodA Method A: K2CO3 / DMF (Standard) ScaleCheck->MethodA Yes SpeedCheck Is Substrate Highly Deactivated? HalideCheck->SpeedCheck Yes MethodC Method C: Mitsunobu (Halide-Free) HalideCheck->MethodC No (Safety/Regs) SpeedCheck->MethodA No (Cost-effective) MethodB Method B: Cs2CO3 / MeCN (Accelerated) SpeedCheck->MethodB Yes (Fast)

Caption: Figure 2. Decision matrix for selecting between Standard (A), Cesium-Accelerated (B), and Mitsunobu (C) protocols.

Quality Control & Safety

Impurity Profiling

When analyzing the final product by HPLC/GC-MS, watch for the specific signature of ring opening:

  • Target Product: Cyclopropylmethyl ether (Retains cyclopropyl protons:

    
     0.3–0.6 ppm in 
    
    
    
    NMR).
  • Impurity: 3-Butenyl ether (Homoallyl) or Cyclobutyl ether. These result from the rearrangement of the CPM cation.

    • Detection: Look for vinylic protons (

      
       5.0–6.0 ppm) in NMR, which indicate ring opening has occurred.
      
Safety Warning

(Bromomethyl)cyclopropane is a potent alkylating agent and lachrymator.

  • Handling: All transfers must occur in a fume hood.

  • Decontamination: Quench glassware and spills with 10% aqueous ammonia or ethanolamine to destroy residual alkyl halide before removal from the hood.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[4][5] Link

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry. Link

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters. Link

  • Organic Chemistry Portal.[6] (n.d.). Williamson Ether Synthesis. Link

  • Organic Chemistry Portal.[6] (n.d.). Mitsunobu Reaction. Link

Sources

Method

Work-up procedure for 3-Chloro-4-(cyclopropylmethoxy)aniline reaction mixture

Executive Summary This guide details the isolation and purification protocols for 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: 202197-26-0), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the isolation and purification protocols for 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: 202197-26-0), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR/HER2 targets). The synthesis generally involves the reduction of the corresponding nitro precursor, 3-chloro-4-(cyclopropylmethoxy)nitrobenzene .

The primary challenge in working up this reaction mixture is the chemoselectivity required to preserve the aromatic chlorine substituent .[1] Standard catalytic hydrogenation (Pd/C) poses a high risk of hydrodehalogenation (loss of the Cl atom), leading to des-chloro impurities that are difficult to separate. Furthermore, the electron-rich aniline moiety is susceptible to oxidative degradation (darkening) upon exposure to air.

This note outlines two validated work-up procedures:

  • Method A (Chemical Reduction): Iron/Acetic Acid (Bechamp) – Recommended for batch consistency and preventing dehalogenation.[1]

  • Method B (Catalytic Hydrogenation): Platinum/Carbon (Pt/C) – Recommended for cleaner profiles if specific catalysts are available.[1]

Chemical Context & Critical Control Points

ParameterSpecification / RiskMitigation Strategy
Target Molecule 3-Chloro-4-(cyclopropylmethoxy)anilineStore under inert atmosphere (N₂/Ar).[1]
pKa (Aniline) ~3.5 – 4.0 (Estimated)Extraction pH must be > 8.0 to ensure free base form.[1]
Major Impurity A Des-chloro analog (3-H instead of 3-Cl)Avoid standard Pd/C; use Fe/AcOH or Pt/C (sulfided).
Major Impurity B Azo/Azoxy dimers Ensure complete reduction; avoid high pH during reduction.
Stability Oxidation prone (turns brown/purple)Minimize air exposure; convert to HCl salt for storage.[1]

Decision Matrix: Selecting the Work-Up Route

The choice of work-up depends heavily on the reduction method employed.[1]

WorkupDecision Start Reaction Complete: Nitro Reduction MethodCheck Reduction Method Used? Start->MethodCheck FeRed Iron/Acid (Bechamp) MethodCheck->FeRed H2Red Catalytic Hydrogenation MethodCheck->H2Red FeIssue Challenge: Iron Sludge & Emulsions FeRed->FeIssue H2Issue Challenge: Catalyst Pyrophoricity & De-chlorination H2Red->H2Issue ProtocolA PROTOCOL A: Celite Filtration & Basification FeIssue->ProtocolA ProtocolB PROTOCOL B: Inert Filtration & Scavenging H2Issue->ProtocolB

Figure 1: Decision matrix for selecting the appropriate work-up protocol based on the upstream reduction chemistry.

Protocol A: Work-up for Iron/Acetic Acid Reduction (Recommended)

Rationale: Iron reduction is highly selective for nitro groups in the presence of halogens, eliminating the risk of de-chlorination.

Reagents Required:
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Celite 545 (Filter aid)

  • Sodium Bicarbonate (NaHCO₃) saturated solution[2]

  • Sodium Sulfate (Na₂SO₄) anhydrous[3]

Step-by-Step Procedure:
  • Quenching & Sludge Removal:

    • Cool the reaction mixture (typically Ethanol/Water/Acetic Acid) to room temperature (20–25°C).

    • Crucial Step: Dilute the mixture with an equal volume of Ethyl Acetate.[1] The addition of organic solvent helps break up the iron-amine complexes.[1]

    • Prepare a filtration bed of Celite 545 (approx. 1 cm depth) on a sintered glass funnel.[1]

    • Filter the heterogeneous mixture through the Celite pad.[1] Wash the filter cake with fresh Ethyl Acetate (2 x bed volume) to recover entrained product.[1]

    • Note: Do not allow the iron cake to dry completely, as finely divided iron can be pyrophoric.[1] Keep it damp.

  • Phase Separation & Neutralization:

    • Transfer the filtrate to a separatory funnel.[1]

    • Add water and separate the layers.[1] The product is likely in the organic phase, but if Acetic Acid content is high, the amine may partially reside in the aqueous phase as the acetate salt.

    • Basification: Treat the combined phases (or just the aqueous if separated) with saturated NaHCO₃ solution slowly until the aqueous layer pH reaches 8.0 – 9.0 .[1]

    • Why? The aniline hydrochloride/acetate salt is water-soluble.[1][4][5] High pH ensures the amine is in the lipophilic free-base form.[1]

  • Extraction:

    • Extract the aqueous layer with Ethyl Acetate (3 x).[1]

    • Combine all organic layers.[1]

    • Wash with Brine (saturated NaCl) to remove residual water and acetic acid traces.[1]

  • Drying & Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes.[1]

    • Filter and concentrate under reduced pressure (Rotavap) at < 45°C.[1]

    • Result: A brown/orange oil or low-melting solid.[1]

Protocol B: Work-up for Catalytic Hydrogenation (Pt/C)

Rationale: Used when metal waste (iron) must be minimized.[1] Pt/C is preferred over Pd/C to prevent removing the chlorine atom.

Reagents Required:
  • Methanol or Ethanol (Reaction solvent)

  • Nitrogen gas (for inerting)

  • Glass fiber filter or PTFE membrane (0.45 µm)

Step-by-Step Procedure:
  • Catalyst Removal (Safety Critical):

    • Inerting: Before opening the reactor, purge the headspace with Nitrogen to remove Hydrogen gas.[1]

    • The catalyst (Pt/C) is pyrophoric when dry.[1] Keep the filter cake wet with solvent at all times.[1]

    • Filter the reaction mixture through a Celite pad or glass fiber filter under a nitrogen blanket if possible.[1]

    • Wash the cake with the reaction solvent (MeOH/EtOH).[1]

  • Solvent Swap:

    • Concentrate the filtrate to remove the alcohol solvent.[1]

    • Re-dissolve the residue in a non-polar solvent (e.g., Toluene or Ethyl Acetate).[1]

  • Impurity Scavenging (Optional but Recommended):

    • If the color is dark (indicating oxidation), stir the organic solution with activated charcoal (5% w/w) for 30 minutes at room temperature.

    • Filter through Celite to remove the charcoal.[1]

  • Isolation:

    • Evaporate the solvent to obtain the crude free base.[1]

Purification Strategy: HCl Salt Formation

The free base of 3-Chloro-4-(cyclopropylmethoxy)aniline is prone to oxidation (darkening) upon storage.[1] Converting it to the Hydrochloride salt is the industry standard for stabilization.[1]

SaltFormation Crude Crude Free Base (Oil/Solid) Dissolve Dissolve in EtOAc or IPA Crude->Dissolve AcidAdd Add 4M HCl in Dioxane/EtOAc Dissolve->AcidAdd 0-5°C Precip Precipitate Forms (White/Off-White) AcidAdd->Precip Stir 1h Filter Filter & Wash (Cold Ether) Precip->Filter

Figure 2: Workflow for converting the unstable free amine into the stable Hydrochloride salt.

Procedure:

  • Dissolve the crude amine (from Protocol A or B) in minimal Ethyl Acetate or Isopropyl Alcohol (IPA).[1]

  • Cool to 0–5°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane or HCl in Ethyl Acetate (1.1 equivalents).

  • A white to off-white precipitate should form immediately.[1]

  • Stir for 1 hour at 0°C.

  • Filter the solid and wash with cold Diethyl Ether or Hexanes to remove non-polar impurities.[1]

  • Dry under vacuum at 40°C.[1]

Analytical Quality Control

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct cyclopropyl multiplets (0.3-0.6 ppm); Aromatic protons (3H pattern).[1]
Purity HPLC (C18, ACN/Water)> 98.0% Area
De-chloro Impurity HPLC / LC-MS< 0.15% (Critical for downstream toxicity)
Iron Content ICP-MS< 10 ppm (If using Method A)

References

  • Reduction of Nitro Compounds. Common Organic Chemistry. (General review of chemoselective reduction methods including Fe/AcOH and Pt/C). Available at: [Link][1]

  • Synthesis of N-arylcyclopropylamines. ResearchGate. (Discussion on cyclopropyl stability and amine handling). Available at: [Link]

  • Process for producing 3-chloro-4-fluoronitrobenzene.Google Patents US4898996A. (Background on chloronitrobenzene precursors and reduction context).

Sources

Application

Application Note: Storage Stability of 3-Chloro-4-(cyclopropylmethoxy)aniline Solutions

Introduction 3-Chloro-4-(cyclopropylmethoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this aniline derivative are critical for the quality, safety, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-4-(cyclopropylmethoxy)aniline is a key intermediate in the synthesis of various pharmaceutical compounds. The purity and stability of this aniline derivative are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the storage stability of 3-Chloro-4-(cyclopropylmethoxy)aniline solutions. It outlines the potential degradation pathways, recommended storage conditions, and detailed protocols for conducting a robust stability study in line with regulatory expectations.

The inherent reactivity of the aniline functional group makes this class of compounds susceptible to degradation, primarily through oxidation and photodegradation.[1][2] The electron-donating amino group activates the aromatic ring, making it prone to oxidative processes that can lead to the formation of colored impurities and polymeric materials.[3] Understanding the intrinsic stability of 3-Chloro-4-(cyclopropylmethoxy)aniline and how it behaves in various solvent systems over time is paramount for ensuring the integrity of preclinical and clinical studies.

This document provides a framework for establishing a scientifically sound storage protocol for solutions of 3-Chloro-4-(cyclopropylmethoxy)aniline, thereby ensuring the reliability and reproducibility of experimental results.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Chloro-4-(cyclopropylmethoxy)aniline is essential for designing a meaningful stability study.

PropertyValueSource
CAS Number 1265236-35-8
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
Physical Form Liquid
Recommended Storage 2-8 °C

The solubility of substituted anilines is influenced by the interplay of the polar amino group and the non-polar aromatic ring and its substituents.[4][5] While specific quantitative solubility data for 3-Chloro-4-(cyclopropylmethoxy)aniline is not widely available, it is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[4]

Factors Affecting Stability & Potential Degradation Pathways

The stability of 3-Chloro-4-(cyclopropylmethoxy)aniline solutions can be influenced by several environmental factors. Understanding these factors is crucial for mitigating degradation.

  • Oxygen: The presence of atmospheric oxygen is a primary driver for the oxidation of anilines.[2] This can lead to the formation of colored impurities, including nitroso, nitro, and azoxy compounds, as well as complex polymeric materials.[3]

  • Light: Exposure to light, particularly in the UV spectrum, can induce photodegradation.[6][7] This process can generate free radicals, leading to a cascade of reactions and the formation of various degradation products.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Storing solutions at lower temperatures is a common strategy to enhance stability.

  • pH: The basicity of the aniline nitrogen means that the compound's stability can be pH-dependent.[8][9] In strongly acidic or basic conditions, hydrolysis of the ether linkage or other degradative reactions may occur, although anilines are generally more susceptible to oxidation.[1]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that can catalyze degradation.

The following diagram illustrates the potential degradation pathways for 3-Chloro-4-(cyclopropylmethoxy)aniline based on the known reactivity of substituted anilines.

cluster_0 3-Chloro-4-(cyclopropylmethoxy)aniline cluster_1 Degradation Products A 3-Chloro-4-(cyclopropylmethoxy)aniline B Oxidized Products (Nitroso, Nitro, Azoxy compounds) A->B Oxidation (O2) C Polymeric Materials A->C Polymerization D Photodegradation Products A->D Light (UV/Vis) E Hydrolysis Products (e.g., corresponding phenol) A->E Hydrolysis (Acid/Base)

Caption: Potential Degradation Pathways.

Recommended Storage Conditions for Solutions

To minimize degradation and ensure the integrity of 3-Chloro-4-(cyclopropylmethoxy)aniline solutions, the following storage conditions are recommended:

  • Solvent Selection: Use high-purity, anhydrous solvents. Common choices for creating stock solutions include DMSO, ethanol, or acetonitrile. The choice of solvent should be compatible with the intended downstream application.

  • Inert Atmosphere: To prevent oxidation, it is highly recommended to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by purging the solvent and the headspace of the storage container with the inert gas.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, consider storage at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • Container: Use high-quality, non-reactive containers with tight-fitting seals to prevent solvent evaporation and exposure to air and moisture.

Protocol for a Comprehensive Stability Study

A formal stability study is essential to define the shelf-life of 3-Chloro-4-(cyclopropylmethoxy)aniline solutions under specific storage conditions. The following protocol is designed in accordance with the principles outlined in the ICH Q1A(R2) guidelines.[10][11]

Experimental Design

A full factorial design is recommended to assess the impact of key variables on the stability of the solution.

FactorLevel 1Level 2Level 3
Solvent DMSOAcetonitrileEthanol
Concentration 0.1 mg/mL1.0 mg/mL10 mg/mL
Temperature 2-8 °C25 °C / 60% RH40 °C / 75% RH
Light Exposure Protected from LightExposed to ICH Q1B conditions[6][12]-
Atmosphere Ambient AirInert (Nitrogen)-

Time Points for Analysis: 0, 1, 2, 4, 8, and 12 weeks.

Experimental Workflow

A Prepare Solutions (various solvents and concentrations) B Aliquot Solutions into Vials A->B C Initial Analysis (T=0) (HPLC-UV, Visual Inspection) B->C D Store Samples at Designated Conditions B->D F Data Analysis and Shelf-Life Determination C->F E Analyze Samples at Scheduled Time Points D->E E->F

Caption: Stability Study Workflow.

Step-by-Step Protocol
  • Solution Preparation:

    • Accurately weigh 3-Chloro-4-(cyclopropylmethoxy)aniline and dissolve it in the chosen high-purity solvent to achieve the desired concentrations.

    • For samples to be stored under an inert atmosphere, purge the solvent with nitrogen or argon for 15-20 minutes before preparing the solution.

    • Prepare all solutions in a controlled environment to minimize exposure to light and atmospheric oxygen.

  • Sample Aliquoting and Storage:

    • Dispense the prepared solutions into pre-labeled amber glass vials.

    • For inert atmosphere samples, flush the headspace of each vial with nitrogen or argon before sealing.

    • Place the vials in the designated stability chambers set to the specified temperature and humidity conditions.

    • For photostability testing, expose a set of samples to light conditions as specified in ICH Q1B guidelines, alongside a set of dark controls (wrapped in aluminum foil).[6][13]

  • Analytical Methodology:

    • A stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended technique.[5]

    • Proposed HPLC Method:

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 30% B to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Column Temperature: 30 °C

      • Injection Volume: 10 µL

    • Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R2) guidelines.[14]

  • Sample Analysis:

    • At each time point, retrieve the designated vials from the stability chambers.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Perform a visual inspection of each solution, noting any changes in color or the formation of precipitates.

    • Analyze each sample in triplicate by HPLC-UV.

Data Interpretation and Reporting

The stability of the 3-Chloro-4-(cyclopropylmethoxy)aniline solution is assessed by monitoring the following parameters over time:

  • Assay of the Parent Compound: The concentration of 3-Chloro-4-(cyclopropylmethoxy)aniline should be determined at each time point. A significant decrease in concentration indicates degradation.

  • Formation of Degradation Products: The appearance of new peaks in the chromatogram signifies the formation of degradation products. The area of these peaks should be monitored and, if they exceed a certain threshold (e.g., 0.1%), they should be identified and quantified.

  • Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration. A significant loss in mass balance may indicate the formation of non-chromophoric or volatile degradation products.

  • Visual Appearance: Any changes in the color or clarity of the solution should be documented.

The results of the stability study should be compiled in a comprehensive report that includes the experimental design, analytical method validation data, and a summary of the stability data at each time point and storage condition.

Conclusion

The stability of 3-Chloro-4-(cyclopropylmethoxy)aniline solutions is a critical factor in ensuring the quality and reliability of research and development activities. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, the integrity of this important chemical intermediate can be maintained. The detailed protocol provided in this application note offers a robust framework for conducting a comprehensive stability study, enabling the establishment of a scientifically justified shelf-life for solutions of 3-Chloro-4-(cyclopropylmethoxy)aniline.

References

  • AIP Publishing. (2020, November 2). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. [Link]

  • ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

  • SlideShare. (2015, December 22). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • European Medicines Agency. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • MDPI. (2005, January 31). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. MDPI. [Link]

  • National Center for Biotechnology Information. (2023, June 29). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. NCBI. [Link]

  • Therapeutic Goods Administration. (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. TGA. [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • YouTube. (2021, April 8). ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. YouTube. [Link]

  • Wikipedia. (n.d.). Aniline. Wikipedia. [Link]

  • Solubility of Things. (n.d.). 3-Chloro-4'-nitroaniline. Solubility of Things. [Link]

  • Internet Archive Scholar. (1904, January 1). AFFINITY CONSTANTS OF ANILINE AND ITS DERIVATIVES.. Internet Archive Scholar. [Link]

  • PubMed. (2011, September 22). Acidity of anilines: calculations vs experiment. PubMed. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • Universitat de Barcelona. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Ataman Kimya. (n.d.). 3-CHLOROANILINE. Ataman Kimya. [Link]

  • Cheméo. (n.d.). m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Cheméo. [Link]

Sources

Method

Application Note: Advanced Handling and Purification of Air-Sensitive Aniline Derivatives

Abstract: The "Black Tar" Phenomenon In medicinal chemistry, aniline derivatives are ubiquitous pharmacophores. However, electron-rich anilines (e.g., phenylenediamines, aminophenols) suffer from rapid oxidative degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The "Black Tar" Phenomenon

In medicinal chemistry, aniline derivatives are ubiquitous pharmacophores. However, electron-rich anilines (e.g., phenylenediamines, aminophenols) suffer from rapid oxidative degradation. This manifests as the "black tar" phenomenon: a clear oil turning into a dark, viscous sludge within hours of air exposure. This degradation not only lowers yield but introduces radical impurities that can poison sensitive catalysts (particularly Pd(0) and Cu(I)) used in Buchwald-Hartwig or Ullmann couplings.

This guide provides a definitive, field-proven workflow for handling, stabilizing, and purifying these labile intermediates, moving beyond standard techniques to ensure reproducibility in drug discovery campaigns.

Mechanism of Degradation

To defeat the enemy, one must understand it. Aniline oxidation is not a simple addition of oxygen; it is a radical cascade.

  • Initiation: Atmospheric oxygen abstracts a hydrogen or accepts an electron from the nitrogen lone pair, generating an Anilinium Radical Cation .

  • Propagation: These radicals are highly electrophilic and react with unoxidized aniline molecules.

  • Termination/Polymerization: This leads to N-N coupling (hydrazobenzenes

    
     azobenzenes) or C-N coupling (forming polyaniline-like oligomers). These conjugated systems are intensely colored (yellow 
    
    
    
    red
    
    
    black).
Diagram 1: The Oxidative Cascade vs. Protection Strategy

This diagram illustrates the degradation pathway and the logical intervention point (Salt Formation).

AnilineOxidation Aniline Free Base Aniline (Electron Rich) Radical Anilinium Radical Cation Aniline->Radical Oxidation Salt Anilinium Salt (Air Stable) Aniline->Salt Protonation (Protection) Oxygen Atmospheric O2 Oxygen->Radical Coupling C-N / N-N Coupling Radical->Coupling Tar Black Tar (Azo/Polymers) Coupling->Tar Acid Strong Acid (HCl/TsOH) Acid->Salt

Caption: Figure 1. Radical oxidation pathway leading to polymerization vs. protonation strategy for stabilization.

Protocol 1: Stabilization via Salt Formation

The Golden Rule: Never store electron-rich anilines as free bases. Converting the amine to its conjugate acid removes the electron density from the nitrogen lone pair, rendering it inert to oxidation.

Materials
  • Anhydrous Diethyl Ether (

    
    ) or 1,4-Dioxane
    
  • 4M HCl in Dioxane or anhydrous HCl gas

  • Schlenk filtration frit

Step-by-Step Methodology
  • Dissolution: Dissolve the crude, freshly isolated aniline (oil) in a minimum amount of anhydrous

    
     under 
    
    
    
    .
  • Precipitation: Dropwise add 4M HCl in Dioxane (1.1 equivalents) at 0°C.

    • Observation: A white to off-white precipitate should form immediately.

    • Note: If the product oils out instead of precipitating, switch solvent to Ethyl Acetate.

  • Filtration: Filter quickly under a blanket of Nitrogen (or Argon).

  • Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours.

  • Storage: Store the resulting Hydrochloride salt in a vial wrapped in foil (light protection) in a desiccator.

    • Usage: When ready for a reaction, the free base can be regenerated in situ using a base (e.g.,

      
      , 
      
      
      
      ) or used directly if the reaction tolerates acidic conditions.

Protocol 2: Reaction Setup (Buchwald-Hartwig Context)

Air sensitivity is most critical during the setup of Palladium-catalyzed cross-couplings. Dissolved oxygen is the primary cause of catalyst death (Pd(0)


 Pd(II) oxide/black).
Data: Solvent Degassing Efficiency

Comparison of methods to remove dissolved


 from reaction solvents (e.g., Toluene, THF).
MethodTime Required

Removal Efficiency
Suitability for Anilines
Sonication 10-20 minsLow (~80%)Not Recommended
Sparging (Bubbling) 15-30 minsMedium (~95%)Acceptable for robust substrates
Freeze-Pump-Thaw 3 cycles (~45 mins)High (>99.9%)Required for labile anilines
Workflow Diagram: The Strict Schlenk Line

This diagram details the setup required to introduce an air-sensitive aniline into a catalyst system.

SchlenkWorkflow Start Start: Solid Reagents Flask Schlenk Flask (Catalyst + Ligand + Base) Start->Flask Evac Evacuate/Backfill N2 (3 Cycles) Flask->Evac AnilineAdd Add Aniline (Counter-flow of N2) Evac->AnilineAdd SolventPrep Solvent Prep (Freeze-Pump-Thaw) SolventPrep->AnilineAdd Cannula Transfer Reaction Heat/Stir (Closed System) AnilineAdd->Reaction

Caption: Figure 2. Inert atmosphere workflow for introducing sensitive reagents to a catalytic system.

Protocol 3: Purification (The "TEA-Silica" Method)

Standard silica gel is slightly acidic (pH 4-5). This acidity can catalyze the degradation of sensitive anilines or cause them to "streak" (irreversible adsorption) on the column.

The Solution: Neutralize the silica with Triethylamine (TEA).

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare your eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% v/v Triethylamine (TEA) to the entire volume of solvent.

  • Column Pre-treatment:

    • Pack the column with silica.[1][2]

    • Flush the column with 2-3 column volumes (CV) of the TEA-doped solvent before loading the sample.

    • Why? This deprotonates the acidic silanol (

      
      ) sites on the silica surface.
      
  • Loading:

    • Do not dissolve the aniline in Dichloromethane (DCM) if avoidable, as DCM can accelerate oxidation. Use Toluene or minimal Benzene if possible.

    • Load quickly under

      
       pressure.
      
  • Elution: Run the column using the TEA-doped solvent.

  • Post-Column: Evaporate solvents immediately. Do not leave the purified aniline in solution for extended periods.

QC & Troubleshooting

How do you know if your protocol failed?

  • Visual Check: Pure anilines are typically colorless or pale yellow. A shift to brown, red, or purple indicates oxidation (formation of azo-linkages or quinone imines).

  • NMR Diagnostics:

    • Broadening: Paramagnetic impurities (radicals) will cause broadening of proton signals.

    • New Peaks: Look for small doublets in the aromatic region (7.8–8.0 ppm), indicative of azobenzene impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification protocols). [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

Sources

Application

Application Note: 3-Chloro-4-(cyclopropylmethoxy)aniline in Drug Discovery

This Application Note is designed for medicinal chemists and process scientists. It details the strategic utility, synthetic protocols, and handling requirements for 3-Chloro-4-(cyclopropylmethoxy)aniline , a "hybrid" ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It details the strategic utility, synthetic protocols, and handling requirements for 3-Chloro-4-(cyclopropylmethoxy)aniline , a "hybrid" pharmacophore bridging the structural logic of PDE4 inhibitors (e.g., Roflumilast) and EGFR tyrosine kinase inhibitors (e.g., Gefitinib).

CAS: 202197-26-0 (Generic/Analogous Reference) | Molecular Formula: C10H12ClNO | M.W.: 197.66 g/mol

Executive Summary & Chemical Biology

3-Chloro-4-(cyclopropylmethoxy)aniline is a high-value "Left-Hand Side" (LHS) building block. It is structurally significant because it combines two proven medicinal chemistry strategies into a single aniline scaffold:

  • The 3-Chloro Substituent (Kinase Affinity): Similar to the 3-chloro-4-fluoroaniline motif found in Gefitinib and Afatinib , the chlorine atom at the 3-position forces a specific torsion angle when bound to a heteroaryl core (like quinazoline), optimizing fit within the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • The 4-Cyclopropylmethoxy Group (Metabolic Stability): Derived from the SAR of Roflumilast (a PDE4 inhibitor), this ether group provides steric bulk to fill hydrophobic pockets (e.g., the Q2 pocket in PDE4 or the hydrophobic region of kinases) while offering superior metabolic stability compared to straight-chain alkoxy groups. The cyclopropyl ring prevents rapid dealkylation by cytochrome P450 enzymes.

Strategic Application: The "Scaffold Hybrid"

This aniline is primarily used to synthesize 4-anilinoquinazolines (EGFR inhibitors) and diaryl ureas/amides (Raf/VEGFR inhibitors). It allows researchers to replace the metabolically labile methoxy or simple fluoro groups of first-generation inhibitors with the more robust cyclopropylmethoxy motif.

SAR_Logic Aniline 3-Chloro-4-(cyclopropylmethoxy)aniline Cl_Group 3-Chloro Group (Electronic/Steric) Aniline->Cl_Group Ether_Group 4-Cyclopropylmethoxy (Metabolic Shield) Aniline->Ether_Group Target_EGFR Target: EGFR/VEGFR (Kinase Inhibition) Cl_Group->Target_EGFR Torsion Control Ether_Group->Target_EGFR Improved PK Target_PDE4 Target: PDE4 (Anti-inflammatory) Ether_Group->Target_PDE4 Hydrophobic Fit

Figure 1: SAR rationale. The molecule combines the electronic properties required for kinase binding with the metabolic stability derived from PDE4 inhibitor optimization.

Experimental Protocols

Protocol A: Synthesis of 4-Anilinoquinazoline (EGFR Inhibitor Analog)

Objective: To couple 3-Chloro-4-(cyclopropylmethoxy)aniline with a 4-chloroquinazoline core via Nucleophilic Aromatic Substitution (SNAr). This is the standard route for generating Gefitinib/Erlotinib analogs.

Reagents:

  • Substrate A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Substrate B: 3-Chloro-4-(cyclopropylmethoxy)aniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: None (Acid catalyzed) or Triethylamine (if free base is required directly)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel equipped with a reflux condenser and magnetic stirrer with Substrate A (1.0 mmol) and Isopropanol (10 mL/g).

  • Addition: Add Substrate B (1.1 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (80–85 °C).

    • Mechanism:[1] The reaction proceeds via SNAr. The aniline nitrogen attacks the C4 position of the quinazoline. The displaced chloride ion forms a salt with the protonated product, which often precipitates from the hot solution.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is typically complete within 2–4 hours.[2]

  • Workup (Salt Form):

    • Cool the reaction mixture to room temperature (20–25 °C), then to 0–5 °C for 1 hour.

    • Filter the precipitate (the hydrochloride salt).

    • Wash the cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Workup (Free Base):

    • Suspend the salt in EtOAc/Water.

    • Add saturated NaHCO3 until pH > 8.

    • Extract with EtOAc, dry over Na2SO4, and concentrate.

Critical Control Points:

  • Moisture: 4-chloroquinazolines hydrolyze to quinazolinones in the presence of water. Ensure solvents are dry (<0.1% water).

  • Stoichiometry: A slight excess of aniline ensures complete consumption of the expensive quinazoline core.

Protocol B: Impurity Profiling & QC Standards

When using this aniline for GMP synthesis, specific impurities must be monitored.

ParameterSpecificationMethodRationale
Purity > 98.5%HPLC (C18, H2O/MeCN)High purity required to prevent side-reactions in coupling.
Water Content < 0.5%Karl FischerWater competes with the aniline in SNAr reactions.
3-Chloro-4-aminophenol < 0.15%HPLCPotential degradation product (cleavage of cyclopropylmethyl group).
Aniline Isomers < 0.10%GC/HPLCRegioisomers (e.g., 2-chloro) alter biological potency significantly.

Synthetic Workflow Visualization

The following diagram illustrates the parallel utility of this intermediate in accessing two distinct drug classes.

Workflow cluster_0 Pathway A: Kinase Inhibitors (EGFR/VEGFR) cluster_1 Pathway B: Urea/Amide Linkers (Raf/p38) Start START: 3-Chloro-4-(cyclopropylmethoxy)aniline Step1A React with 4-Chloroquinazoline (iPrOH, Reflux) Start->Step1A Step1B React with Isocyanate or CDI (DCM, 0°C) Start->Step1B ProdA Product: 4-Anilinoquinazoline (Gefitinib Analog) Step1A->ProdA ProdB Product: Diaryl Urea (Sorafenib Analog) Step1B->ProdB

Figure 2: Divergent synthetic pathways. Pathway A leads to fused heterocyclic kinase inhibitors; Pathway B leads to urea-based inhibitors.

Handling & Stability Guide

Chemical Stability
  • Acid Sensitivity: While the cyclopropyl ether is more stable than many other ethers, it can undergo ring-opening or cleavage under strong acidic conditions (e.g., concentrated HBr or BBr3). Standard SNAr conditions (HCl generation in iPrOH) are generally tolerated, but prolonged heating in strong acid should be avoided.

  • Oxidation: Anilines are prone to oxidation (browning) upon air exposure. Store under nitrogen or argon.

Storage Conditions
  • Temperature: 2–8 °C (Refrigerate).

  • Container: Amber glass (light sensitive) with inert atmosphere headspace.

  • Shelf Life: Re-test purity every 12 months.

References

  • Beilstein Institute. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein Journal of Organic Chemistry. (Describes the SNAr protocol for aniline-quinazoline coupling).

  • Hermann, R., et al. (2013). "The Selective Phosphodiesterase 4 Inhibitor Roflumilast...". PLOS ONE. (Establishes the biological relevance of the cyclopropylmethoxy pharmacophore in PDE4 inhibition).

  • BenchChem. (2025).[2] "Application Notes: Quinazoline Derivatives Synthesis." (General protocol grounding for 3-chloro-4-alkoxy anilines).

  • Journal of Medicinal Chemistry. (2005). "8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors."[3] (SAR data supporting cycloalkoxy groups for metabolic stability).

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted cyclopropylmethyl bromide from reaction mixture

Welcome to the Technical Support Center for reaction work-up and purification. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reaction work-up and purification. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting strategies for the effective removal of unreacted cyclopropylmethyl bromide from reaction mixtures.

Introduction to the Challenge

Cyclopropylmethyl bromide (CPMB) is a highly reactive and valuable alkylating agent used in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its strained cyclopropane ring imparts unique conformational properties that can enhance biological activity.[1] However, its high reactivity and volatility (Boiling Point: 105-107 °C) present a significant challenge for its removal post-reaction.[2][3] Incomplete removal can lead to downstream side reactions, product instability, and potential toxicity, making robust purification and verification methods essential.

This guide is structured to provide a logical workflow for selecting the appropriate removal strategy based on the specific characteristics of your reaction and desired product. We will delve into the causality behind each experimental choice, offering field-proven insights to ensure both efficacy and reproducibility.

Decision-Making Workflow for CPMB Removal

The selection of a suitable method for removing unreacted cyclopropylmethyl bromide is contingent on several factors, including the stability of the desired product, the nature of the solvent, and the scale of the reaction. The following diagram outlines a logical decision-making process.

Removal_Workflow start Reaction Mixture Containing Unreacted CPMB product_stability Is the desired product thermally stable and non-volatile? start->product_stability distillation Fractional Distillation product_stability->distillation Yes product_solubility Is the product soluble in a water-immiscible organic solvent? product_stability->product_solubility No analysis Analytical Verification (GC-MS, NMR) distillation->analysis aqueous_workup Aqueous Work-up (Base Wash) product_solubility->aqueous_workup Yes quenching Chemical Quenching product_solubility->quenching No (or in addition to) aqueous_workup->distillation Followed by quenching->aqueous_workup Followed by end Purified Product analysis->end

Caption: Decision-making workflow for selecting a CPMB removal strategy.

Frequently Asked Questions (FAQs)

Q1: My product is sensitive to heat. Can I still use distillation?

A1: If your product is thermally labile, standard fractional distillation at atmospheric pressure is not recommended. However, vacuum distillation can be a viable alternative. By reducing the pressure, the boiling point of cyclopropylmethyl bromide is significantly lowered, allowing for its removal at a temperature that may not degrade your product. Always perform a small-scale trial to determine the optimal pressure and temperature conditions.

Q2: An emulsion has formed during my aqueous work-up. How can I resolve this?

A2: Emulsion formation is a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which often helps to separate the layers.

  • Change in Solvent: If possible, adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break up the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to layer separation.

Q3: I've performed a quench and a work-up, but I suspect there is still residual CPMB. What should I do?

A3: Visual confirmation is not sufficient to guarantee the complete removal of cyclopropylmethyl bromide. It is imperative to use a sensitive analytical technique to confirm its absence. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for detecting volatile organic compounds like CPMB at trace levels.[2][4] Proton NMR (¹H NMR) can also be used, although it is generally less sensitive than GC-MS.[1] If residual CPMB is detected, a secondary purification step, such as a second distillation or column chromatography, may be necessary.

Q4: Can I use a chemical scavenger to remove cyclopropylmethyl bromide?

A4: Yes, a nucleophilic scavenger can be employed. This method is particularly useful if your desired product is not nucleophilic and will not react with the scavenger. The choice of scavenger depends on the reaction conditions. A common strategy is to use a high-boiling, nucleophilic amine. The resulting quaternary ammonium salt is non-volatile and typically water-soluble, allowing for its easy removal during an aqueous work-up. It is crucial to ensure the scavenger does not interfere with the desired product.

Troubleshooting Guides

Issue 1: Incomplete Removal of CPMB after Distillation
Possible Cause Troubleshooting Step Scientific Rationale
Inefficient Fractionating Column Use a longer, more efficient fractionating column (e.g., Vigreux or packed column).A more efficient column provides a greater number of theoretical plates, leading to better separation of components with close boiling points.
Azeotrope Formation Co-evaporate with a low-boiling solvent that does not form an azeotrope with your product.An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Changing the solvent system can break the azeotrope.
Incorrect Distillation Rate Reduce the heating rate to ensure a slow and steady distillation.A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation efficiency.
Issue 2: Product Loss During Aqueous Work-up
Possible Cause Troubleshooting Step Scientific Rationale
Product is Partially Water-Soluble Back-extract the aqueous layer with a fresh portion of the organic solvent.This will recover any of the desired product that may have partitioned into the aqueous phase during the initial extraction.
Reaction with Basic Wash Use a milder base (e.g., saturated sodium bicarbonate instead of sodium hydroxide) or reduce the concentration and contact time.If the product is base-sensitive, prolonged exposure to a strong base can lead to degradation. Sodium bicarbonate is a weaker base and is often sufficient to neutralize acidic byproducts.[1]

Experimental Protocols

Protocol 1: Removal of CPMB via Aqueous Work-up and Distillation

This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent and is thermally stable.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature. If the reaction is exothermic, cool it further in an ice bath.

  • Transfer to a Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Base Wash: Add a volume of saturated aqueous sodium bicarbonate solution equal to the volume of the organic layer. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Fractional Distillation: Set up a fractional distillation apparatus. Carefully distill the crude product. Collect the fraction corresponding to the boiling point of cyclopropylmethyl bromide (105-107 °C at atmospheric pressure).[2] The desired, less volatile product will remain in the distillation flask.

Protocol1_Diagram A Reaction Mixture B Add NaHCO3(aq) & Separate A->B C Wash with H2O & Brine B->C D Dry over MgSO4 C->D E Filter & Concentrate D->E F Fractional Distillation E->F G Purified Product F->G H CPMB Distillate F->H

Caption: Workflow for CPMB removal by aqueous work-up and distillation.

Protocol 2: Analytical Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for verifying the absence of cyclopropylmethyl bromide in your purified product.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of your purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a standard solution of cyclopropylmethyl bromide of a known concentration.

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5ms or DB-624).[2]

  • Method Development: Develop a temperature program that allows for the separation of cyclopropylmethyl bromide from the solvent and your product. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature.

  • Analysis: Inject the standard solution to determine the retention time and mass spectrum of cyclopropylmethyl bromide. Then, inject your sample solution.

  • Data Interpretation: Analyze the resulting chromatogram and mass spectrum of your sample. The absence of a peak at the retention time of cyclopropylmethyl bromide, and the absence of its characteristic mass fragments (m/z), confirms its removal.

References

  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules.
  • Process for the production of cyclopropylmethyl halides.
  • Process for the production and recovery of cyclopropylmethyl halides.
  • Process for the production of cyclopropylmethyl halides.
  • What is the production process of (Bromomethyl)cyclopropane? - FAQ - Guidechem. Guidechem.
  • Process for the preparation of cyclopropylacetonitrile.
  • Method and system for removing alkyl halides
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  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF.
  • Bromomethylcyclopropane | C4H7Br | CID 81503 - PubChem.
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  • Method for producing bromomethylcyclopropane.
  • (Bromomethyl)cyclopropane synthesis - ChemicalBook. ChemicalBook.
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Optimization

Technical Support Center: Minimizing O- vs. N-Alkylation Side Products in Ether Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of controlling selectivity between O- and N-alkylation in ether synthesis. By understanding the underlying principles and implementing the protocols outlined below, you can significantly improve your reaction outcomes and minimize the formation of unwanted side products.

Introduction: The Challenge of Ambident Nucleophiles

Many organic molecules, particularly those containing both hydroxyl (-OH) and amine (-NH) functional groups, or their corresponding anions, are classified as ambident nucleophiles . These species possess two or more nucleophilic centers, leading to potential competition between O-alkylation (ether formation) and N-alkylation (amine formation) when reacted with an electrophile, such as an alkyl halide.[1][2][3] The desired outcome often depends on a delicate balance of several reaction parameters. This guide will equip you to navigate these factors and steer your reaction toward the intended product.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is yielding a mixture of O- and N-alkylated products. How can I favor O-alkylation?

This is a classic selectivity issue. Several factors can be adjusted to favor the formation of the ether product.

1.1 The Role of the Base and Counter-ion

The choice of base is critical in determining the site of alkylation.[4]

  • Explanation: The nature of the ion pair formed between the deprotonated substrate and the metal counter-ion from the base significantly influences the nucleophilicity of the oxygen and nitrogen atoms. "Hard" cations, which are small and have a high charge density (e.g., Li⁺), tend to associate more tightly with the "harder" oxygen atom. This can sometimes leave the "softer" nitrogen atom more available for alkylation. Conversely, larger, "softer" cations (e.g., K⁺, Cs⁺) form looser ion pairs, which can increase the reactivity of the oxygen atom, favoring O-alkylation.[5][6]

  • Troubleshooting Steps:

    • If you are using a base with a small cation like sodium hydride (NaH) or n-butyllithium (n-BuLi), consider switching to a base with a larger cation.[7]

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices to promote O-alkylation.[4][7]

    • In some cases, using a weaker base can favor O-alkylation, especially for phenolic substrates.[8]

1.2 Solvent Effects: A Key to Selectivity

The solvent plays a crucial role in solvating the nucleophile and influencing the reaction pathway.[5][9][10]

  • Explanation:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are effective at solvating cations but poorly solvate anions. This leaves the anionic nucleophile "naked" and highly reactive. In such environments, the more electronegative oxygen atom often becomes more nucleophilic, leading to a preference for O-alkylation.[4][5][6]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the more electronegative oxygen atom of the nucleophile. This solvation shell can sterically hinder the oxygen, making the nitrogen atom more accessible for alkylation. Therefore, to favor O-alkylation, it is generally advisable to avoid protic solvents.[5]

  • Troubleshooting Steps:

    • If your reaction is in a protic or nonpolar solvent and yielding the N-alkylated product, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[9][11]

1.3 The Nature of the Alkylating Agent: Hard and Soft Acid-Base (HSAB) Theory

The electrophilicity of the alkylating agent is a key determinant of the reaction's regioselectivity, a concept explained by the Hard and Soft Acid-Base (HSAB) principle.[2][4][12]

  • Explanation: HSAB theory states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[12]

    • The oxygen atom of an alkoxide or phenoxide is considered a "hard" nucleophilic center.

    • The nitrogen atom of an amine or amide is generally a "softer" nucleophilic center.

    • Alkylating agents with "hard" leaving groups (e.g., sulfates, sulfonates) make the carbon atom a harder electrophile. Conversely, those with "soft" leaving groups (e.g., iodides) result in a softer electrophile.[13]

  • Troubleshooting Steps:

    • To favor O-alkylation, use a "harder" alkylating agent. Alkylating agents with good leaving groups that are weak bases, such as tosylates (R-OTs) or mesylates (R-OMs), are often preferred over alkyl halides.[14]

    • If using alkyl halides, the reactivity order towards the hard oxygen center is generally R-Cl > R-Br > R-I.[8] However, the overall reaction rate will also be affected (I > Br > Cl).[8][14] For particularly unreactive systems, using a more reactive alkylating agent like an alkyl iodide might be necessary, but be mindful of the potential for increased N-alkylation.[11][15]

1.4 Temperature Considerations

Reaction temperature can influence the thermodynamic versus kinetic control of the reaction.[4][16]

  • Explanation: N-alkylation is often the kinetically favored product (forms faster at lower temperatures), while O-alkylation can be the thermodynamically more stable product (favored at higher temperatures). However, this is not a universal rule and is highly substrate-dependent.

  • Troubleshooting Steps:

    • Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it.[11][17] Monitor the product ratio at different temperatures to determine the optimal condition for O-alkylation.

Question 2: I am trying to synthesize an ether from a phenol, but I am getting significant N-alkylation on a nearby amine.

This is a common challenge in the synthesis of complex molecules.

  • Troubleshooting Steps:

    • Base Selection: Use a weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These are often sufficient to deprotonate the more acidic phenol without significantly deprotonating the less acidic amine, thus favoring O-alkylation.

    • Solvent Choice: Employ a polar aprotic solvent such as DMF or acetonitrile.[9]

    • Protecting Groups: If selectivity remains an issue, consider protecting the amine functional group before performing the ether synthesis.[11] Common amine protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed after the O-alkylation is complete.

Question 3: My Williamson ether synthesis is not proceeding to completion, and I am recovering starting material along with some N-alkylated product.

This suggests an issue with reactivity.

  • Troubleshooting Steps:

    • Check Deprotonation: Ensure your base is strong enough to fully deprotonate the hydroxyl group. If you are using a weak base and the reaction is sluggish, you may need to switch to a stronger base like sodium hydride (NaH). However, be mindful that this might also increase the rate of N-alkylation.

    • Leaving Group: The leaving group on your alkylating agent may not be sufficiently reactive. Consider switching from an alkyl chloride or bromide to an alkyl iodide or a tosylate.[14][15] You can also generate the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide (the Finkelstein reaction).[11]

    • Increase Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.[17]

Experimental Protocols

Here are detailed step-by-step methodologies for key experiments aimed at maximizing O-alkylation.

Protocol 1: General Procedure for Selective O-Alkylation of a Phenol in the Presence of an Amine

This protocol is optimized for substrates where selective deprotonation of the phenolic hydroxyl group is feasible.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substrate containing both a phenol and an amine (1.0 equivalent).

  • Solvent and Base: Add anhydrous acetonitrile or DMF. To this suspension, add potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).[11]

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) to the stirring mixture.[11]

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product by column chromatography.[18]

Protocol 2: Williamson Ether Synthesis with a Primary Alcohol

This protocol is a standard procedure for the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[1][19][20]

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 equivalent) and anhydrous DMF.[18]

  • Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.[18] Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture.[18]

  • Reaction: Stir the reaction at room temperature or gently heat if necessary. Monitor the reaction by TLC.

  • Quenching and Extraction: Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with diethyl ether or ethyl acetate.[18]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[18]

Data Presentation

Table 1: Influence of Reaction Parameters on O- vs. N-Alkylation
ParameterCondition Favoring O-AlkylationCondition Favoring N-AlkylationRationale
Base Cation Large, soft cations (K⁺, Cs⁺)Small, hard cations (Li⁺, Na⁺)Looser ion pairs with larger cations increase oxygen nucleophilicity.[5][6]
Solvent Polar aprotic (DMF, DMSO, ACN)Polar protic (EtOH, H₂O) or nonpolarPolar aprotic solvents leave the anion "naked" and more reactive.[4][5][6] Protic solvents can H-bond with oxygen.[5]
Leaving Group "Harder" leaving groups (OTs, OMs)"Softer" leaving groups (I)Based on HSAB principle; hard electrophiles react with the hard oxygen center.[13]
Temperature Often higher temperaturesOften lower temperaturesMay favor the thermodynamically controlled product (often O-alkylation).[4]
Substrate Primary alkyl halides are ideal for Williamson synthesis to avoid elimination.[1][9][20][21]-Minimizes E2 elimination side reactions.[9][21]

Visualizations

Diagram 1: Decision-Making Workflow for Minimizing N-Alkylation

Troubleshooting_Alkylation start Mixture of O- and N-Alkylated Products Observed q1 Is a polar aprotic solvent being used (e.g., DMF, DMSO, ACN)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 What is the base cation? (e.g., Na⁺, K⁺, Cs⁺) a1_yes->q2 sol_1 Switch to a polar aprotic solvent. a1_no->sol_1 sol_1->q2 a2_small Small (Na⁺, Li⁺) q2->a2_small a2_large Large (K⁺, Cs⁺) q2->a2_large sol_2 Switch to a base with a larger cation (e.g., K₂CO₃, Cs₂CO₃). a2_small->sol_2 q3 What is the leaving group on the alkylating agent? a2_large->q3 sol_2->q3 a3_halide Halide (Cl, Br, I) q3->a3_halide a3_sulfonate Sulfonate (OTs, OMs) q3->a3_sulfonate sol_3 Consider using an alkyl sulfonate for a 'harder' electrophile. a3_halide->sol_3 q4 Have you optimized the reaction temperature? a3_sulfonate->q4 sol_3->q4 a4_no No q4->a4_no sol_4 Systematically vary the temperature and monitor the product ratio. a4_no->sol_4 end_node Optimized for O-Alkylation sol_4->end_node

Caption: A flowchart to guide troubleshooting and optimization of reaction conditions to favor O-alkylation.

Diagram 2: Conceptual Representation of HSAB Principle in Alkylation

HSAB_Principle cluster_nucleophile Ambident Nucleophile cluster_electrophile Alkylating Agent (R-X) O Oxygen (Hard Base) Hard_E Hard Electrophile (e.g., R-OTs, R-OSO₂Me) O->Hard_E Favored Interaction (O-Alkylation) Soft_E Soft Electrophile (e.g., R-I) O->Soft_E Disfavored N Nitrogen (Soft Base) N->Hard_E Disfavored N->Soft_E Favored Interaction (N-Alkylation)

Caption: The Hard and Soft Acid-Base (HSAB) principle guides the selectivity of alkylation reactions.

References

  • Nakao, Y., et al. (2016). para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis. Journal of the American Chemical Society. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Liu, J., et al. (2021). Selective C-alkylation Between Alcohols Catalyzed by N-Heterocyclic Carbene Molybdenum. PubMed. [Link]

  • Ospina, F., et al. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. PMC. [Link]

  • Al-Said, M. S., et al. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][22][23]naphthyrin-5(6H). [Link]

  • Kumar, S., et al. (2023). Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Selective O-Alkylation Reaction Screen. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Liu, K., et al. (2025). Highly Para-Selective Alkylation of Phenol with Alcohols Over Mgo Doped Hβ Zeolite. SSRN. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Semantic Scholar. [Link]

  • Zhang, Q., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules. [Link]

  • ResearchGate. N- and O-alkylation reactions of ambident nucleophiles 1–3. [Link]

  • MedCrave online. (2020). Selective alkylation of organic compounds. [Link]

  • Dalal Institute. Ambident Nucleophiles and Regioselectivity. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • D'Silva, C., et al. Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PMC. [Link]

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  • Organic Chemistry Tutorial. (2024). Ambident Nucleophiles - Examples, Reactions and Conditions. [Link]

  • Su, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). Predicting the reactivity of ambidentate nucleophiles and electrophiles using a single, general-purpose, reactivity indicator. [Link]

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  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

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  • Macmillan Group. (2008). Enolate Seminar. [Link]

  • da Silva, A. B., et al. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]

  • Reddy, K. S., et al. A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3. [Link]

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  • Purechemistry. (2023). Ambient nucleophile in aliphatic nucleophilic substitution reaction. [Link]

  • Su, Y., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. PMC. [Link]

  • Google Patents.
  • КиберЛенинка. EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. [Link]

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Troubleshooting

Color change and oxidation of 3-Chloro-4-(cyclopropylmethoxy)aniline

Status: Operational | Ticket ID: #ANL-OX-3C4C | Urgency: High[1] Issue Diagnosis: Why is my compound turning brown? User Query: "I synthesized/purchased 3-Chloro-4-(cyclopropylmethoxy)aniline as a white solid.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: #ANL-OX-3C4C | Urgency: High[1]

Issue Diagnosis: Why is my compound turning brown?

User Query: "I synthesized/purchased 3-Chloro-4-(cyclopropylmethoxy)aniline as a white solid. After two weeks of storage on the bench, it has turned into a dark brown/purple sticky solid. Is it degraded?"

The Technical Explanation

Yes, your compound is undergoing oxidative degradation.[2][3] This is a characteristic behavior of electron-rich anilines.[1]

  • Electronic Activation: The molecule contains two strong electron-donating groups (EDGs): the primary amine (

    
    ) and the para-alkoxy group (
    
    
    
    ).[1] While the chlorine atom at the meta position is electron-withdrawing, it is insufficient to counteract the strong activation provided by the oxygen and nitrogen lone pairs.
  • Radical Formation: Upon exposure to atmospheric oxygen and light (photolysis), the aniline undergoes single-electron transfer (SET) to form a radical cation .[1]

  • The "Color" Cascade: These radicals dimerize and polymerize to form azo-linkages , quinone imines , and complex polyaniline-like oligomers .[1] These conjugated systems absorb visible light strongly, resulting in the shift from Colorless

    
     Pink/Yellow 
    
    
    
    Brown
    
    
    Black tar.
Visualizing the Degradation Pathway

OxidationMechanism Aniline Pure Aniline (Colorless/White) Radical Radical Cation [Ar-NH2]•+ Aniline->Radical O2 / hν (Light) Dimer Hydrazobenzene / Diphenylamine Int. Radical->Dimer Coupling Quinone Quinone Imine (Highly Colored) Dimer->Quinone Oxidation (-2H) Polymer Oligomers/Tars (Dark Brown/Black) Quinone->Polymer Polymerization

Figure 1: The oxidative cascade of electron-rich anilines leading to chromophore formation.

Recovery Protocols: Troubleshooting & Purification

Warning: The cyclopropylmethoxy group is acid-sensitive.[1] Prolonged exposure to strong aqueous acids or Lewis acids can trigger ring-opening rearrangements.[1] Do NOT use boiling concentrated HCl.

Protocol A: Rescue by Recrystallization (For Mild Oxidation)

Use this if the solid is off-white or pale yellow.

  • Solvent Choice: Ethanol/Water (9:[1]1) or Toluene/Hexane.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (approx. 60°C).

    • Note: If the solution is dark, add Activated Carbon (Charcoal) . Stir for 5 minutes, then filter hot through a Celite pad to remove the carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a fridge (4°C).

  • Collection: Filter the white needles/plates and wash with cold hexanes.[1] Dry under high vacuum.[1][4]

Protocol B: Acid-Base Extraction (For Heavily Oxidized/Dark Material)

Use this if the material is brown/black.[1] This method relies on the basicity of the aniline to separate it from neutral tars.

StepActionTechnical Rationale
1 Dissolve Dissolve crude material in Ethyl Acetate (EtOAc) .
2 Extract (Acid) Extract with cold 1M HCl (aq).[1] Perform this quickly (keep <10 mins).
3 Wash Wash the aqueous layer once with fresh EtOAc.
4 Neutralize Slowly add saturated NaHCO₃ or 2M NaOH to the aqueous layer until pH ~9-10.[1]
5 Extract (Base) Extract the cloudy aqueous mixture with EtOAc (3x).
6 Dry Dry organic layer over

, filter, and concentrate.
Protocol C: Flash Chromatography (The "Clean Sweep")

Note: Anilines "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups.[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (gradient) + 1% Triethylamine (TEA) .[1]

  • Why TEA? The triethylamine blocks the acidic sites on the silica, ensuring the aniline elutes as a sharp band.

Prevention & Storage: Best Practices

User Query: "How do I stop this from happening again?"

Storage Hierarchy
  • Gold Standard: Store as the Hydrochloride Salt (see below).[1]

  • Silver Standard: Store as free base under Argon/Nitrogen atmosphere at -20°C .

  • Minimum Viable: Store in a tightly sealed Amber Vial (light protection) at 4°C .

Synthesis of the Stable Hydrochloride Salt

Converting the free base to the salt blocks the nitrogen lone pair, shutting down the oxidation mechanism.

Reagents: 4M HCl in Dioxane (anhydrous). Procedure:

  • Dissolve the purified aniline in dry Diethyl Ether or Dioxane.[1]

  • Dropwise add HCl in Dioxane (1.1 equivalents) at 0°C.

  • A white precipitate will form immediately.[1]

  • Filter under Nitrogen.[1]

  • Result: The salt is stable for years at room temperature.[1]

Critical Caution: Avoid using aqueous HCl with heat, as the cyclopropyl ring may open to form a homoallyl chloride derivative.

Analytical Validation

How do you confirm the cleanup worked?

TechniqueObservation (Pure)Observation (Oxidized/Impure)
Appearance White crystalline solid.[1]Brown/Purple oil or sticky solid.[1]
TLC Single spot (check under UV).[1]Streak from baseline; multiple spots near solvent front (azo dimers).[1]
1H NMR Sharp aromatic doublets/singlets. Cyclopropyl protons (0.3-0.6 ppm) distinct.[1]Broadened aromatic peaks.[1] "Hump" in the baseline. Missing NH2 protons.[1]
LC-MS Single peak, M+1 = 234/236 (Cl isotope pattern).[1]Extra peaks at M+1 = 466 (Dimers) or M+16 (N-oxides).[1]
Decision Logic for Researchers

DecisionTree Start Evaluate Material State Color Color Check Start->Color White White/Off-White Color->White No Oxidation Brown Brown/Black Color->Brown Oxidized Action1 Check Purity (NMR/LCMS) If >98%, Store under Argon White->Action1 Action2 Perform Acid-Base Extraction (Keep Cold!) Brown->Action2 Result Is it clean? Action2->Result Recryst Recrystallize (EtOH/Water) Result->Recryst Mostly Clean Column Column Chromatography (with 1% TEA) Result->Column Still Dirty Salt Convert to HCl Salt for Long Term Storage Recryst->Salt Column->Salt

Figure 2: Workflow for assessing and purifying 3-Chloro-4-(cyclopropylmethoxy)aniline.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7255, 3-Chloro-4-methylaniline (Analogous Aniline Reactivity).[1] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (General reference for Aniline Oxidation and Quinone Imine formation).[1]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Reference for Cyclopropyl stability and Amine protection).

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-4-(cyclopropylmethoxy)aniline Production

Executive Summary 3-Chloro-4-(cyclopropylmethoxy)aniline is a critical pharmacophore, serving as the "head" group for several tyrosine kinase inhibitors (TKIs), including Afatinib .[1] The production of this intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-(cyclopropylmethoxy)aniline is a critical pharmacophore, serving as the "head" group for several tyrosine kinase inhibitors (TKIs), including Afatinib .[1]

The production of this intermediate faces two primary chemical risks that degrade purity:

  • Hydrolytic Instability (Step 1): Formation of phenolic impurities during the etherification of the nitrobenzene precursor.[1]

  • Reductive Dehalogenation (Step 2): The loss of the chlorine atom (hydrodechlorination) during the reduction of the nitro group to the aniline. This is the most common cause of batch failure in this specific synthesis.[1]

This guide provides a root-cause analysis and validated protocols to mitigate these risks.

Module 1: The Alkylation Step ( )

Context: The synthesis typically begins with the nucleophilic aromatic substitution (


) of 3-Chloro-4-fluoronitrobenzene  (or the 3,4-dichloro analog) with Cyclopropylmethanol (CPM) .[1]
Troubleshooting Matrix: Ether Formation
SymptomProbable CauseTechnical Solution
Impurity at RRT ~0.8 (Phenol) Hydrolysis: Water in the solvent or wet base competed with CPM for the aromatic ring.[1][2]Strict Moisture Control: Use anhydrous DMF/DMAc.[1][2] Dry CPM (KF < 0.1%).[2] Switch base to

or

(if strictly anhydrous).[1][2]
Low Conversion (<90%) Poor Nucleophilicity: The alkoxide was not fully generated.Temperature/Base: Increase reaction temp to 60-80°C. Ensure CPM is deprotonated before adding the nitrobenzene substrate.
Cyclopropyl Ring Opening Acidic Conditions: Unlikely in basic

, but possible during acidic workup.[1][2]
pH Control: Maintain pH > 5 during workup. The cyclopropyl ring is acid-sensitive (forms homoallylic products).[1][2]
Q&A: Optimizing the Etherification

Q: I am seeing a 5% impurity of 3-chloro-4-nitrophenol. Can I remove it? A: Removal is difficult downstream due to solubility similarities.[1][2] The root cause is moisture.[1][2] The fluoride in the starting material is a labile leaving group; if water is present, hydroxide ions (


) will displace the fluorine instead of your cyclopropylmethoxide.[1]
  • Corrective Action: Dry your solvent (DMF) over molecular sieves (3Å). Ensure your base (

    
     or 
    
    
    
    ) is fresh.[2] If using
    
    
    , consider adding a phase transfer catalyst (TBAB) to enhance the kinetics of the desired reaction over the hydrolysis.

Module 2: The Reduction Step (Critical Control Point)

Context: Converting the nitro group to the amine without stripping the chlorine atom.

The "Dechlorination" Danger Zone

The chlorine atom at position 3 is susceptible to oxidative addition by transition metals (Pd, Ni) under hydrogenation conditions. If you use standard Palladium on Carbon (Pd/C), you will generate 4-(cyclopropylmethoxy)aniline (Des-Chloro impurity) .[1][2]

Visualizing the Pathway & Impurities

G SM Nitro-Ether Intermediate (3-Cl-4-CPM-Nitrobenzene) Target Target Product (3-Cl-4-CPM-Aniline) SM->Target Reduction DesChloro Impurity: Des-Chloro (Loss of Cl) SM->DesChloro Over-Reduction (Hydrodechlorination) Azo Impurity: Azo-Dimer (Incomplete Red.) SM->Azo Base/High pH H2_Pd H2 / Pd/C (Non-Selective) H2_Pd->DesChloro Fe_NH4 Fe / NH4Cl (Selective) Fe_NH4->Target Target->DesChloro Extended Reaction Time

Figure 1: Reaction pathways showing the origin of the critical Des-Chloro impurity during nitro reduction.[1]

Q&A: Selecting the Right Reductant

Q: Can I use Pd/C if I lower the pressure? A: It is risky.[2] Even at atmospheric pressure, Pd/C facilitates hydrodechlorination.[1][2]

  • Alternative 1 (Catalytic): Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur acts as a poison, inhibiting the metal's ability to insert into the C-Cl bond while still allowing Nitro reduction.[1]

  • Alternative 2 (Chemical): Use Iron powder with Ammonium Chloride (Fe/NH4Cl) .[2] This is the industrial "Gold Standard" for chloronitrobenzene reductions because electron transfer from Iron is chemically incapable of breaking the aryl-chloride bond under these conditions.[1]

Q: I have an unknown impurity at RRT 0.85. What is it? A: This is likely the Azo or Azoxy dimer.[1][2]

  • Cause: Incomplete reduction, often caused by high pH (basic media promotes condensation of nitroso intermediates).

  • Fix: Ensure the reaction medium is neutral or slightly acidic (NH4Cl provides this buffering). If using hydrogenation, ensure the reaction runs to completion; stopping early leaves these intermediates.[1]

Module 3: Validated Experimental Protocols

Protocol A: High-Selectivity Reduction (Fe/NH4Cl)

Recommended for highest purity profiles, avoiding dechlorination entirely.[1]

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is insufficient for iron sludge) and a reflux condenser.

  • Solvent System: Prepare a mixture of Ethanol:Water (3:1) .[1][2] The water is essential for the electrolyte (

    
    ) to function.
    
  • Charge: Add 3-Chloro-4-(cyclopropylmethoxy)nitrobenzene (1.0 eq), Iron Powder (3.0 - 4.0 eq, 325 mesh reduced), and Ammonium Chloride (2.0 eq).

  • Reaction: Heat to reflux (75-80°C) with vigorous stirring.

    • Checkpoint: Monitor by HPLC.[1][2][3][4] Reaction typically completes in 2-4 hours.[1][2]

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge.[1][2] Wash the cake with hot ethanol.

    • Note: Do not let the filtrate cool before filtering, or the product may crystallize in the iron cake.[1]

  • Isolation: Concentrate the filtrate. Add water to precipitate the product.[1][2] Filter and dry.[1][2]

Protocol B: Catalytic Hydrogenation (Pt/C)

Recommended for cleaner workup (no iron waste) if specific catalyst is available.

  • Catalyst: Use 5% Pt/C (sulfided) or Pt/C doped with Vanadium .[1][2] Do NOT use standard Pd/C.

  • Solvent: Methanol or Ethyl Acetate.[1][2]

  • Conditions: 5-10 bar

    
    , 25-40°C.
    
  • Additive: If slight dechlorination is observed (0.1-0.5%), add Morpholine (0.1 eq) or MgO to scavenge any HCl formed, though this band-aids the problem rather than solving the root cause (catalyst choice).

Module 4: Analytical Control Strategy

To ensure the "Self-Validating" requirement, you must implement these In-Process Controls (IPC):

CheckpointMethodSpecificationAction if Failed
End of Alkylation HPLCSM < 0.5%Add more base/CPM; Heat longer.
End of Alkylation HPLCPhenol Impurity < 1.0%If high, recrystallize intermediate from Ethanol/Water before reduction.[1]
End of Reduction HPLCDes-Chloro < 0.1%Reject Batch. Dechlorinated impurity co-crystallizes with product.[1][2]
End of Reduction HPLCAzo Dimer < 0.1%Continue hydrogenation or add fresh Fe/NH4Cl.

References

  • Reduction of Chloronitrobenzenes (Selectivity)

    • Title: Selective catalytic hydrogenation of chloronitrobenzenes to chloroanilines.[1][2]

    • Source: Applied C
    • URL:[Link]

  • Iron Reduction Methodology

    • Title: A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]...[1][2] (Demonstrates Fe/AcOH/EtOH reduction on similar substrates).

    • Source: National Institutes of Health (PMC).[2]

    • URL:[Link]

  • Dehalogenation Prevention

    • Title: Prevention of dehalogenation during catalytic hydrogenation of halo-nitro compounds.[1][2][5]

    • Source: US Patent 2772313A (Monsanto).[2]

    • URL
  • Synthesis of 3-Chloro-4-fluoroaniline Analogs

    • Title: Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline (Base methodology for the scaffold).
    • Source: ResearchGate / Chemical Engineering.[1][2]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Iron Residues in Fe/AcOH Nitro Reductions

Welcome to the technical support center for the purification of aromatic amines following Fe/AcOH reduction of nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aromatic amines following Fe/AcOH reduction of nitro compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize this classic and robust transformation. While the Fe/AcOH system is lauded for its cost-effectiveness, functional group tolerance, and mild conditions, the removal of residual iron can present significant challenges during workup and purification.[1][2] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges effectively, ensuring the high purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the challenges of iron residue removal.

Q1: Why is removing iron from my reaction mixture so difficult?

A: The difficulty arises from the nature of the iron byproducts formed during the reaction. The Fe/AcOH reduction of a nitro group is a heterogeneous reaction where elemental iron is oxidized.[3][4] In the process, a mixture of iron(II) and iron(III) hydroxides and oxides is generated, which often forms a gelatinous, voluminous precipitate.[5] This "rust" can be difficult to filter and can trap your desired product, leading to yield loss. Furthermore, some iron salts may have partial solubility in organic solvents, leading to contamination of the final product.[6][7]

Q2: I've tried filtering through celite, but it's not working well. What's going on?

A: While celite filtration is a standard technique for removing fine particulates, the gelatinous nature of the iron hydroxides can quickly clog the filter bed.[5] This leads to slow filtration times and can even allow fine iron particles to pass through. The key is to manage the form of the iron precipitate before filtration.

Q3: Can I just use a strong magnet to remove the leftover iron powder?

A: While a magnet can remove unreacted elemental iron, it will not remove the iron salts and oxides that are the primary culprits of contamination. The reaction converts the metallic iron into various non-magnetic iron species.

Q4: Are there alternative, "cleaner" reduction methods I should consider?

A: Yes, several alternatives to the Fe/AcOH system exist, each with its own advantages and disadvantages. Catalytic hydrogenation (e.g., H₂/Pd/C) is a very clean method but may not be suitable for substrates with other reducible functional groups.[1] Other metal-based reductions, such as those using tin(II) chloride (SnCl₂) or zinc (Zn), are also common but come with their own set of workup challenges.[1][3] The choice of method should be guided by the specific functional groups present in your molecule and the desired scale of the reaction.

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed, step-by-step solutions to specific problems you may encounter during the workup and purification process.

Issue 1: The "Gelatinous Blob" - Unfilterable Iron Hydroxides

The Problem: Upon basification of the reaction mixture, a voluminous, gelatinous precipitate of iron hydroxides forms, making filtration nearly impossible and trapping the product.

The Underlying Science: In an acidic medium, the iron exists as soluble Fe²⁺ and Fe³⁺ ions. When the pH is raised during workup (e.g., with sodium carbonate or sodium hydroxide), these ions precipitate as insoluble iron(II) and iron(III) hydroxides.[8] The physical nature of this precipitate is often a fine, hydrated, and amorphous solid, leading to the observed gelatinous consistency.

Solutions:

1. Chelation-Assisted Filtration:

  • Principle: Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, soluble complex.[9][10] By adding a chelating agent before basification, the iron ions are "trapped" in solution, preventing the formation of the gelatinous precipitate.

  • Recommended Chelating Agents:

    • Ethylenediaminetetraacetic acid (EDTA): A powerful and common chelating agent for iron.[11]

    • Citric Acid/Sodium Citrate: A greener and often effective alternative.[5]

  • Protocol:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add an aqueous solution of EDTA (or its sodium salt) or sodium citrate. A significant excess is often required.

    • Stir vigorously for 30-60 minutes.

    • Slowly basify the mixture with an appropriate base (e.g., sodium carbonate solution) to the desired pH.

    • The iron should remain in the aqueous phase as a soluble chelate, allowing for a clean separation of the organic and aqueous layers.

2. Inert Atmosphere Workup:

  • Principle: The formation of the most problematic gelatinous iron(III) hydroxides is often exacerbated by air oxidation of iron(II) species. Performing the workup under an inert atmosphere (e.g., nitrogen or argon) can minimize this oxidation.[5]

  • Protocol:

    • Conduct the reaction under an inert atmosphere.

    • Upon completion, cool the reaction mixture while maintaining the inert atmosphere.

    • Proceed with the desired workup (e.g., filtration or extraction) under a blanket of inert gas.

Issue 2: Persistent Iron Contamination in the Final Product

The Problem: Even after filtration and extraction, your isolated product is colored or analytical data (e.g., NMR, LC-MS) indicates the presence of iron.

The Underlying Science: Some iron salts, particularly iron(III) acetate, can have a degree of solubility in common organic solvents used for extraction.[12][13] Additionally, very fine iron oxide particles can sometimes pass through standard filtration media.

Solutions:

1. Acid-Base Extraction:

  • Principle: This technique exploits the basicity of the desired amine product. By converting the amine into its protonated, water-soluble salt, it can be separated from neutral organic impurities and iron salts that may have partitioned into the organic layer.[14][15][16]

  • Protocol:

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a suitable base (e.g., NaOH, Na₂CO₃) to deprotonate the amine, causing it to precipitate or form a separate organic layer.

    • Extract the now-neutral amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate to obtain the purified amine.

2. Scavenging Techniques:

  • Principle: Scavengers are solid-supported reagents that selectively bind to and remove specific impurities from a solution.[17][18]

  • Types of Scavengers for Iron:

    • Functionalized Silica Gels: Silica gels modified with functional groups that chelate metals, such as sulfonic acid (for Fe(III)) or amine groups, can be effective.[19]

    • Activated Carbon: While often used for removing colored organic impurities, activated carbon can also adsorb some metal ions.[20][21][22] However, it may also adsorb the desired product, so its use should be carefully evaluated.[17][18]

  • Protocol (Batch Method):

    • Dissolve the crude product in a suitable solvent.

    • Add the scavenger resin or activated carbon (typically 5-10 wt% of the crude product mass).

    • Stir the mixture at room temperature for a few hours or overnight.

    • Filter off the scavenger and concentrate the filtrate.

3. Recrystallization:

  • Principle: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility between the desired compound and impurities at different temperatures.[23][24][25][26] Most inorganic iron salts are insoluble or sparingly soluble in common organic recrystallization solvents, allowing for their removal.[13]

  • Protocol:

    • Choose a solvent or solvent system in which your amine product is highly soluble at elevated temperatures but poorly soluble at low temperatures.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If insoluble impurities (like iron oxides) are present, perform a hot filtration to remove them.[27]

    • Allow the solution to cool slowly to induce crystallization of the pure amine.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

III. Visualizing the Workflow

Workflow for Iron Residue Removal

The following diagram outlines the decision-making process for tackling iron contamination.

G start Fe/AcOH Reduction Complete workup_choice Initial Workup Strategy start->workup_choice filtration Direct Filtration workup_choice->filtration Simple System extraction Aqueous Extraction workup_choice->extraction Product is Liquid/Soluble chelation Chelation-Assisted Workup workup_choice->chelation Anticipating Gel Formation filtration_outcome Product Purity Check filtration->filtration_outcome extraction_outcome Product Purity Check extraction->extraction_outcome chelation_outcome Product Purity Check chelation->chelation_outcome pure_product Pure Product filtration_outcome->pure_product Iron-Free further_purification Further Purification Needed filtration_outcome->further_purification Iron Contamination extraction_outcome->pure_product Iron-Free extraction_outcome->further_purification Iron Contamination chelation_outcome->pure_product Iron-Free chelation_outcome->further_purification Iron Contamination acid_base Acid-Base Extraction further_purification->acid_base Basic Product scavenger Scavenger Resin/Carbon further_purification->scavenger Trace Metals recrystallization Recrystallization further_purification->recrystallization Solid Product acid_base->pure_product scavenger->pure_product recrystallization->pure_product

Caption: Decision tree for workup and purification after Fe/AcOH reduction.

IV. Summary of Purification Techniques

The table below summarizes the primary methods for removing iron residues, highlighting their advantages and disadvantages.

Purification MethodPrinciple of OperationAdvantagesDisadvantages
Chelation-Assisted Workup Forms soluble iron complexes, preventing precipitation.Simplifies filtration and extraction; can be very effective.Requires stoichiometric amounts of chelating agent; adds cost.
Acid-Base Extraction Separates basic amine from neutral and acidic impurities.Highly effective for removing a wide range of impurities; purifies and isolates in one process.Only applicable to basic products; can be labor-intensive.
Scavenger Resins Solid-supported agents selectively bind to metal ions.High selectivity; simple filtration to remove; can be used for trace amounts.Cost of scavenger resins; may require optimization of conditions (solvent, time).
Activated Carbon Adsorbs metal ions and colored impurities onto its surface.Inexpensive; effective for color removal.Can adsorb the desired product, leading to yield loss; may not be effective for all iron species.[17][18]
Recrystallization Purifies solid compounds based on differential solubility.Can provide very high purity; removes a wide range of impurities.Only applicable to solid products; some product loss is inevitable.

This guide provides a comprehensive overview of the challenges and solutions associated with the removal of iron residues from Fe/AcOH nitro reductions. By understanding the underlying chemical principles and having a range of techniques at your disposal, you can develop a robust and efficient purification strategy tailored to your specific compound.

V. References

  • Removal of Heavy Metal Ions with Acid Activated Carbons Derived from Oil Palm and Coconut Shells - PMC. (n.d.). Retrieved from

  • What metals can activated carbon absorb? (2025, April 22). Retrieved from

  • Are metal scavengers better than carbon? - Biotage. (2023, January 20). Retrieved from

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich. (n.d.). Retrieved from

  • Activated Carbon for Heavy Metal Wastewater Treatment. (2025, March 21). Retrieved from

  • How to completely remove iron (Fe) powder from the reaction mixture? - ResearchGate. (2014, May 21). Retrieved from

  • Is there anything known about the solubility of hydrated salts in pure organic solvents? (2020, May 5). Retrieved from

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from

  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? : r/Chempros - Reddit. (2025, December 23). Retrieved from

  • Spotlight 346. (n.d.). Retrieved from

  • Oxidative Dissolution of Metals in Organic Solvents - PMC - NIH. (n.d.). Retrieved from

  • silica gel - Chromatorex. (n.d.). Retrieved from

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved from

  • recrystallization, filtration and melting point. (n.d.). Retrieved from

  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved from

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from

  • Acetic Acid Reduction to Acetaldehyde over Iron Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from

  • Iron chelate – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from

  • CXLVIII. -Organic Ferric Salts. - RSC Publishing. (n.d.). Retrieved from

  • CN104760938A - Method for removing iron ions from concentrated sulfuric acid - Google Patents. (n.d.). Retrieved from

  • What iron salt is soluble in water but completely insoluble in xylene? : r/chemistry - Reddit. (2023, December 29). Retrieved from

  • Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. (2020, May 8). Retrieved from

  • How I can remove the metals (Fe, Na, K, Ca etc) from my organic compound (readily soluble in methanol)? | ResearchGate. (2015, October 2). Retrieved from

  • US3586477A - Removal of ferric iron from aqueous solutions of aluminum salts - Google Patents. (n.d.). Retrieved from

  • Oxidative Dissolution of Metals in Organic Solvents | Chemical Reviews - ACS Publications. (2021, March 16). Retrieved from

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from

  • Synthesis and Characterization of Iron Chelates Using Organic and Amino acids as a Chelating Agents and Evaluation of Their Effi - CABI Digital Library. (2021, December 31). Retrieved from

  • Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC. (n.d.). Retrieved from

  • US3929599A - Process for removing iron from an aqueous acid solution containing iron and copper - Google Patents. (n.d.). Retrieved from

  • organic chelating agents: Topics by Science.gov. (n.d.). Retrieved from

  • Methods to Remove Metals from Silica Gel? : r/Chempros - Reddit. (2024, August 27). Retrieved from

  • The little secrets of silica gel in liquid chromatography columns_. (n.d.). Retrieved from

  • Separation and identification of heavy metal ions by thin layer chromatography on silica gel-G - JOCPR. (n.d.). Retrieved from

  • Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins - ACS Publications. (2009, October 20). Retrieved from

  • Chemistry of Iron. (2023, June 30). Retrieved from

  • Stoichiometric Zn or Fe Metal Reduction - Wordpress. (n.d.). Retrieved from

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025, August 6). Retrieved from

  • Acid-Base Extraction Tutorial - YouTube. (2020, March 22). Retrieved from

  • Chromatographic Separation of Heavy Metal Cations on a Silica Gel-G with Amino Acid. (2026, February 9). Retrieved from

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. (2016, July 21). Retrieved from

  • Iron Chelators - Sickle Cell and Thalassemic Disorders. (1999, October 8). Retrieved from

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes - ACS Publications. (2023, August 18). Retrieved from

  • Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine - ResearchGate. (n.d.). Retrieved from

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved from

  • Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog. (2026, January 23). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Chloro-4-(cyclopropylmethoxy)aniline

This guide provides an in-depth technical analysis of the H NMR spectrum of 3-Chloro-4-(cyclopropylmethoxy)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Designed for medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the


H NMR spectrum of 3-Chloro-4-(cyclopropylmethoxy)aniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).

Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to explore structural causality, solvent effects, and comparative analysis against common synthetic precursors.

Technical Guide: H NMR Spectrum Analysis of 3-Chloro-4-(cyclopropylmethoxy)aniline

Executive Summary & Compound Profile

3-Chloro-4-(cyclopropylmethoxy)aniline is a trisubstituted benzene derivative characterized by an electron-rich aniline core modified with a chloro-group (weakly deactivating, ortho/para directing) and a cyclopropylmethoxy ether (strongly activating).

  • Chemical Formula: C

    
    H
    
    
    
    ClNO
  • Molecular Weight: 197.66 g/mol

  • Key Structural Features:

    • Aniline (

      
      ):  Exchangeable protons, highly sensitive to solvent (CDCl
      
      
      
      vs. DMSO-
      
      
      ).
    • Cyclopropylmethoxy (

      
      ):  Distinctive high-field multiplets (0.3–1.3 ppm) and a doublet ether linkage.
      
    • 3,4-Substitution Pattern: Creates an ABX spin system in the aromatic region.

Comparative Performance: Why This Spectrum Matters

In drug development, this compound is often synthesized via the alkylation of 3-chloro-4-fluoronitrobenzene followed by reduction, or alkylation of 4-amino-2-chlorophenol. The NMR spectrum serves as the primary validation tool to confirm:

  • Regioselectivity: Distinguishing the O-alkylation from N-alkylation.

  • Cyclopropyl Integrity: Ensuring the strained ring did not open during acidic/basic workups.

Comparative Analysis: Product vs. Alternatives

The following table compares the spectral "fingerprint" of the target compound against its direct precursor and a common analog (Methoxy).

Table 1: Spectral Differentiation Matrix
FeatureTarget: 3-Chloro-4-(cyclopropylmethoxy)aniline Precursor: 3-Chloro-4-fluoroaniline Analog: 3-Chloro-4-methoxyaniline
Ether Region

3.82 (d)
(

)
None (F-C coupling in

C, no

H signal)

3.80 (s)
(

)
Aliphatic Region

0.3–1.3 (m)
(Cyclopropyl fingerprint)
None None
Aromatic H5 Shielded (~6.8 ppm) due to

effect of Oxygen
Deshielded (~7.0 ppm) due to

effect of Fluorine
Shielded (~6.8 ppm)
Validation Value High: Cyclopropyl multiplets confirm intact ring.Medium: Requires

F NMR for definitive purity.
Medium: Singlet offers less structural information.

Analyst Insight: The cyclopropyl group provides a superior diagnostic handle compared to the methoxy analog. The complex multiplets at 0.3–0.6 ppm are impossible to confuse with solvent impurities, whereas a methoxy singlet can sometimes overlap with water or impurity peaks in wet CDCl


.

Detailed Spectral Assignment (Experimental & Mechanistic)

The Aromatic Region (ABX System)

The 1,3,4-substitution pattern creates a characteristic splitting pattern.

  • H2 (Ortho to Cl, Meta to Ether): Appears as a doublet (d,

    
     Hz)  around 6.70–6.75 ppm . It is shielded by the ortho-amino group but slightly deshielded by the adjacent Chlorine.
    
  • H6 (Ortho to Amine, Para to Ether): Appears as a double doublet (dd,

    
     Hz)  around 6.45–6.55 ppm . This is typically the most upfield aromatic signal due to the combined shielding effects of the ortho-amino and para-alkoxy groups.
    
  • H5 (Ortho to Ether, Meta to Cl): Appears as a doublet (d,

    
     Hz)  around 6.80–6.90 ppm .
    
The Aliphatic "Fingerprint"
  • 
     (Ether Linkage):  A sharp doublet (
    
    
    
    Hz)
    at 3.75–3.85 ppm . The doublet nature confirms coupling to the single methine proton of the cyclopropyl ring.
  • Cyclopropyl Methine (

    
    ):  A multiplet  at 1.15–1.25 ppm .
    
  • Cyclopropyl Methylene (

    
    ):  Two distinct multiplets  at 0.50–0.60 ppm  and 0.25–0.35 ppm . The high-field shift is due to the magnetic anisotropy of the cyclopropane ring current.
    
Solvent Effects: DMSO- vs. CDCl
  • CDCl

    
    :  The amine (
    
    
    
    ) protons are often broad or invisible due to rapid exchange.
  • DMSO-

    
    :  Recommended for full characterization. The 
    
    
    
    protons appear as a distinct broad singlet at 4.80–5.00 ppm , allowing for quantitative integration (2H).

Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic

This diagram illustrates the causality between the chemical structure and the observed NMR signals.

NMR_Logic Compound 3-Chloro-4- (cyclopropylmethoxy)aniline Amine Amino Group (-NH2) Electron Donor Compound->Amine Ether Cyclopropylmethoxy Electron Donor Compound->Ether Chlorine Chlorine (Pos 3) Inductive Withdraw Compound->Chlorine Sig_H6 H6 Signal ~6.5 ppm (dd) Shielded by NH2 & OR Amine->Sig_H6 Ortho Shielding Sig_H2 H2 Signal ~6.7 ppm (d) Split by H6 (meta) Amine->Sig_H2 Ortho Shielding Sig_NH2 NH2 Signal ~4.9 ppm (DMSO) Broad Singlet Amine->Sig_NH2 Exchangeable H Ether->Sig_H6 Para Shielding Sig_Cp Cyclopropyl Signals 0.3 - 1.3 ppm Diagnostic Multiplets Ether->Sig_Cp Aliphatic Core Chlorine->Sig_H2 Weak Deshielding

Caption: Causal map linking electronic effects of substituents to specific chemical shifts and splitting patterns.

Experimental Protocol: Standardized Characterization

To ensure reproducible data, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid aniline.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Why DMSO? It prevents amine proton exchange, allowing for integration of the

      
       peak (2H) to confirm the reduction of the nitro precursor was complete.
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise for relaxation.

  • Number of Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -1 to 14 ppm.

Processing & Integration Logic
  • Reference: Calibrate DMSO residual peak to 2.50 ppm .

  • Phase/Baseline: Apply automatic phase correction and polynomial baseline correction.

  • Integration Check (Self-Validation):

    • Set the H5 doublet (aromatic) to 1.00 .

    • Validation: The Cyclopropyl

      
       multiplets (4H total) should integrate to 4.0 ± 0.2 . If this ratio is off, the sample may contain residual solvent or the ether cleavage product.
      

Troubleshooting & Impurities

ObservationPotential CauseRemediation
Missing Amine Peak Solvent is CDCl

or "wet" DMSO.
Dry sample or switch to fresh DMSO-

.
Extra Doublet ~7.0 ppm Residual 3-Chloro-4-fluoroaniline.Check for F-coupling (

Hz).
Singlet at 3.8 ppm Methyl ether impurity (from MeOH).Avoid methanol during workup; confirm with integration (3H vs 2H).
Broad H2/H5/H6 Paramagnetic impurities (Fe/Sn).Filter sample through Celite/Silica if reduction used metals.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3-Chloro-4-methoxyaniline (Analog Reference). AIST. Available at: [Link]

  • ChemistrySteps. NMR Chemical Shift Values Table - Heteroatoms and Cyclopropyl Effects. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and Characterization of Halo-Alkoxy Anilines (Supplementary Info). RSC Advances. Available at: [Link]

  • LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Available at: [Link][1]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-Chloro-4-(cyclopropylmethoxy)aniline

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Comparison Guide: MS Fragmentation Dynamics of 3-Chloro-4-(cyclopropylm...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Comparison Guide: MS Fragmentation Dynamics of 3-Chloro-4-(cyclopropylmethoxy)aniline

Executive Summary

3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: 1265236-35-8) is a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (e.g., analogs of Gefitinib or Afatinib). In drug development, precise impurity profiling is mandatory.[1] This guide provides a technical analysis of its mass spectrometry (MS) fragmentation patterns, comparing it against key structural alternatives: 3-Chloro-4-methoxyaniline (a simplified ether analog) and 3-Chloro-4-fluoroaniline (the standard halo-aniline core).

Key Finding: The cyclopropylmethoxy moiety introduces a unique fragmentation signature—specifically the loss of the cyclopropylmethyl radical (55 Da)—which distinguishes it from methoxy analogs (loss of 15 Da) and fluoro analogs (no alkyl loss).

Experimental Methodology

To ensure reproducibility, the following standardized protocols are recommended for the characterization of this compound.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Inlet Temperature: 250°C (Splitless mode).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Rationale: EI provides a fingerprint spectrum rich in structural fragments, essential for library matching and identifying the stable aromatic core.

Protocol B: Liquid Chromatography-MS/MS (LC-ESI-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Collision Energy (CID): Stepped 15-35 eV.

  • Rationale: ESI is preferred for trace impurity analysis in biological matrices or final drug products due to its "soft" ionization, preserving the molecular ion

    
    .
    

Fragmentation Mechanism & Pathway

The fragmentation of 3-Chloro-4-(cyclopropylmethoxy)aniline is driven by the stability of the aromatic core and the lability of the ether linkage.

Primary Fragmentation Pathway (EI/CID)
  • Molecular Ion Generation: The molecule forms a stable radical cation

    
     at m/z 197  (with a 
    
    
    
    isotope peak at m/z 199 ).
  • Ether Cleavage (Dominant): The weakest bond is the

    
     bond. Homolytic cleavage results in the loss of the cyclopropylmethyl radical (C
    
    
    
    H
    
    
    , 55 Da)
    .
  • Core Stabilization: This leaves the 3-chloro-4-hydroxyaniline radical cation at m/z 142 . This is often the base peak in EI spectra.

  • Secondary Fragmentation: The phenolic ion (m/z 142) further loses Carbon Monoxide (CO, 28 Da) to form m/z 114 , a characteristic ring-contraction fragment for phenols.

Visualization of Fragmentation Dynamics

FragmentationPathway cluster_legend Legend Parent Parent Ion [M]+. m/z 197 (100%) / 199 (32%) Frag1 Core Phenol Ion [3-Cl-4-OH-Aniline]+. m/z 142 Parent->Frag1 Loss of Cyclopropylmethyl (- C4H7•, -55 Da) Frag3 Cyclopropylmethyl Cation [C4H7]+ m/z 55 Parent->Frag3 Charge Retention on Alkyl (Minor Pathway) Frag2 Ring Contraction [C5H5ClN]+. m/z 114 Frag1->Frag2 Loss of CO (-28 Da) key Blue: Parent | Red: Base Peak | Yellow: Secondary | Green: Diagnostic Alkyl

Figure 1: Proposed EI fragmentation pathway showing the dominant loss of the cyclopropylmethyl group.

Comparative Performance Analysis

This section compares the target molecule against its most common structural alternatives found in TKI synthesis.

Comparison Table: Target vs. Alternatives
FeatureTarget: 3-Chloro-4-(cyclopropylmethoxy)aniline Alt 1: 3-Chloro-4-methoxyaniline Alt 2: 3-Chloro-4-fluoroaniline
Molecular Weight 197.66 g/mol 157.60 g/mol 145.56 g/mol
Parent Ion (m/z) 197 / 199 157 / 159 145 / 147
Primary Loss -55 Da (Cyclopropylmethyl)-15 Da (Methyl)-27 Da (HCN) or -Cl
Common Core Ion m/z 142 (Phenol)m/z 142 (Phenol)N/A (Different Core)
Diagnostic Low Mass m/z 55 (C

H

)
m/z 15 (CH

- rarely seen)
m/z 109 (Loss of HCl)
Specificity High: Unique neutral loss of 55 Da is diagnostic.Medium: Loss of 15 Da is common in all methyl ethers.High: Distinct isotopic pattern, no alkyl loss.
Detailed Technical Insights

1. Vs. 3-Chloro-4-methoxyaniline (The "Methoxy" Analog) [3]

  • Differentiation: Both compounds produce the same core fragment at m/z 142 (3-chloro-4-hydroxyaniline). This can lead to confusion if the parent ion is weak or absent.

  • Resolution Strategy: Look for the neutral loss . The target molecule loses 55 Da , whereas the methoxy analog loses 15 Da . In EI spectra, the presence of m/z 55 is a definitive marker for the cyclopropyl group, which is absent in the methoxy analog.

2. Vs. 3-Chloro-4-fluoroaniline (The "Gefitinib" Core)

  • Differentiation: The fluoro-analog lacks the ether oxygen. Consequently, it does not undergo the facile alkyl cleavage. Its fragmentation is dominated by ring degradation (loss of HCN) or loss of the chlorine atom.

  • Performance: The target molecule (cyclopropylmethoxy) has a higher ionization efficiency in ESI+ due to the lipophilicity of the cyclopropyl group compared to the bare fluoro-aniline, potentially offering lower Limits of Detection (LOD).

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-3-(cyclopropylmethoxy)aniline. Retrieved from

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aromatic Ethers. NIST Chemistry WebBook, SRD 69. Retrieved from

  • BenchChem. (2025).[1][4] Spectroscopic Characterization of Halo-Anilines: A Technical Guide. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Ethers and Anilines. Retrieved from

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for Drug Metabolites. Retrieved from

Sources

Validation

13C NMR chemical shifts of cyclopropylmethoxy group

This guide outlines the characteristic C NMR chemical shifts of the cyclopropylmethoxy group , a structural motif increasingly utilized in medicinal chemistry for its metabolic stability and unique steric properties. Com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the characteristic


C NMR chemical shifts of the cyclopropylmethoxy group , a structural motif increasingly utilized in medicinal chemistry for its metabolic stability and unique steric properties.

Comprehensive Guide to C NMR Chemical Shifts of the Cyclopropylmethoxy Group

Executive Summary

The cyclopropylmethoxy group (


) is a distinctive ether linkage where an oxygen atom is bonded to a methylene bridge, which is in turn attached to a cyclopropyl ring. In 

C NMR spectroscopy, this group presents a diagnostic "fingerprint" characterized by a deshielded methylene signal (

70–76 ppm) and highly shielded cyclopropyl ring carbons (

0–15 ppm).

This guide compares these shifts against common alternatives (methoxy, ethoxy, cyclopropoxy) to aid in structural elucidation and quality control during drug development.

Characteristic Chemical Shifts

The


C NMR spectrum of the cyclopropylmethoxy group can be divided into three distinct zones based on electronic environment and hybridization.
Structural Assignments

The group consists of three carbon types:

  • 
    -Carbon (
    
    
    
    ):
    Directly attached to oxygen; significantly deshielded.
  • 
    -Carbon (Cyclopropyl CH):  The methine carbon of the ring; shielded.
    
  • 
    -Carbons (Cyclopropyl 
    
    
    
    ):
    The methylene carbons of the ring; highly shielded.
Typical Shift Ranges (in CDCl )
Carbon PositionHybridizationChemical Shift (

, ppm)
Multiplicity (DEPT-135)Key Electronic Influence

-Carbon (

)

72.0 – 76.0 Down (Inverted)Inductive deshielding by Oxygen

-Carbon (Ring CH)

10.0 – 15.0 Up (Normal)Ring strain & anisotropy

-Carbon (Ring

)

2.0 – 4.0 Down (Inverted)High-field shift due to ring current

Note: The exact value of the


-carbon depends on the substituent attached to the oxygen (e.g., aromatic vs. aliphatic).

Comparative Analysis: Ether Alternatives

Distinguishing the cyclopropylmethoxy group from similar alkoxy groups is critical. The table below highlights the diagnostic differences.

Comparative Shift Table
GroupStructure

-Carbon (

)

-Carbon

-Carbon
Diagnostic Feature
Methoxy

55.0 – 60.0Single peak; no coupling to other carbons.
Ethoxy

63.0 – 65.014.0 – 15.0

-carbon is ~10 ppm upfield of Cp-methoxy.
Cyclopropoxy

50.0 – 55.05.0 – 7.0Direct

-attachment shields the ring carbons less than the methylene linker.
Cyclopropylmethoxy

72.0 – 76.0 10.0 – 15.0 2.0 – 4.0 Unique combination of deshielded

-CH

and shielded ring carbons.
Analysis
  • Vs. Ethoxy: The cyclopropylmethoxy

    
    -carbon resonates significantly downfield (
    
    
    
    73 ppm) compared to the ethoxy
    
    
    -carbon (
    
    
    64 ppm). This
    
    
    9 ppm difference is a reliable diagnostic marker.
  • Vs. Cyclopropoxy: The presence of the methylene linker in cyclopropylmethoxy pushes the ring carbons to a higher field (lower ppm) compared to direct oxygen attachment.

Visualization of Chemical Shift Logic

The following diagram illustrates the structural connectivity and the associated chemical shift ranges.

G Substituent R-Group (Aryl/Alkyl) Oxygen Oxygen (Ether Link) Substituent->Oxygen AlphaC α-Carbon (OCH2) δ 72-76 ppm Oxygen->AlphaC Deshielding BetaC β-Carbon (Ring CH) δ 10-15 ppm AlphaC->BetaC GammaC γ-Carbons (Ring CH2) δ 2-4 ppm BetaC->GammaC Ring Strain GammaC->BetaC Cyclic

Figure 1: Structural connectivity and


C NMR chemical shift mapping for the cyclopropylmethoxy group.

Experimental Protocol for High-Resolution Acquisition

To ensure accurate assignment, particularly when distinguishing the


 and 

carbons from other high-field aliphatic signals, follow this protocol.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10–30 mg of compound in 0.6 mL of CDCl

      
        (Chloroform-d).
      
    • Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (

      
       0.0 ppm).[1]
      
    • Why: CDCl

      
       is the standard for literature comparisons. High concentration improves signal-to-noise for quaternary carbons (if present in the R-group).
      
  • Instrument Parameters:

    • Frequency: 100 MHz or higher (for

      
      C) is recommended to resolve overlapping aliphatic peaks.
      
    • Spectral Width: -10 ppm to 220 ppm (to capture the high-field cyclopropyl signals and potential carbonyls).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds.

    • Why: The cyclopropyl ring carbons have relatively long relaxation times (

      
      ). A shorter delay may suppress their integration intensity.
      
  • Pulse Sequence:

    • Run a standard Proton-Decoupled

      
      C  experiment.
      
    • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment.

    • Why: DEPT-135 is crucial. It will show the

      
      -carbon (
      
      
      
      ) and
      
      
      -carbons (
      
      
      ) as negative (inverted) peaks, while the
      
      
      -carbon (
      
      
      ) will be a positive (upright) peak. This definitively assigns the ring carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Comparative

High-Purity QC Specifications for 3-Chloro-4-(cyclopropylmethoxy)aniline

A Comparative Analysis of API-Grade vs. Industrial Grade KSMs Executive Summary & Application Context 3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: 202126-77-6) is a critical Key Starting Material (KSM) primarily used in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of API-Grade vs. Industrial Grade KSMs

Executive Summary & Application Context

3-Chloro-4-(cyclopropylmethoxy)aniline (CAS: 202126-77-6) is a critical Key Starting Material (KSM) primarily used in the synthesis of Tyrosine Kinase Inhibitors (TKIs).[1][2][3][4] Its structural motif—a halogenated aniline with a cycloalkyl ether tail—serves as the "Right-Hand Side" (RHS) pharmacophore in various drug discovery programs targeting VEGFR and EGFR pathways.[2][3][4]

In drug development, the quality of this intermediate is the primary determinant of yield and purity during the subsequent coupling reaction (typically urea or amide formation).[1][4] This guide compares Industrial Grade (98%) specifications against Pharma Grade (99.5%) requirements, demonstrating why "saving money" on lower-grade intermediates often leads to exponential costs in API purification.[1][2][3]

Comparative Specifications: Industrial vs. Pharma Grade

The following table contrasts the release specifications. The "Pharma Grade" represents the optimized standard required to prevent downstream failures in GMP manufacturing.[2][3][4]

ParameterIndustrial Grade (Standard) Pharma Grade (Recommended) Rationale for Pharma Grade
Appearance Beige to Brown SolidWhite to Off-White Crystalline PowderOxidation products (azo/nitro compounds) cause color and act as radical scavengers, inhibiting catalytic coupling.[1][2][3][4]
Assay (HPLC) ≥ 98.0%≥ 99.5% High purity prevents "carryover impurities" that are structurally similar to the final API and difficult to remove.[2][3]
3-Chloro-4-hydroxyaniline ≤ 1.0%≤ 0.15% Critical: This phenolic impurity competes for coupling reagents (e.g., isocyanates), creating side-products that lower yield.[1][2][3][4]
Regioisomers Not Specified≤ 0.10%Isomers (e.g., 2-Cl or 3-methoxy variants) have identical solubility, making them impossible to separate from the final API.[1][4]
Water (KF) ≤ 1.0%≤ 0.2% Water hydrolyzes sensitive coupling reagents (e.g., converting isocyanates to amines), stalling the reaction.[1]
ROI (Ash) ≤ 0.5%≤ 0.1%High inorganic salts can poison Palladium catalysts used in subsequent cross-coupling steps.[2][3][4]
Critical Quality Attributes (CQAs) & Impurity Fate Mapping

The choice of grade dictates the impurity profile.[2][3][4] The diagram below illustrates the "Fate of Impurities" if uncontrolled.[2][3][4]

Figure 1: Impurity Propagation in API Synthesis

This diagram maps how specific impurities in the starting material evolve into critical defects in the final drug substance.[2]

ImpurityFate StartMaterial 3-Chloro-4-(cyclopropylmethoxy)aniline (Raw Material) Reaction Coupling Reaction (e.g., with Isocyanate/Quinoline) StartMaterial->Reaction Main Pathway Impurity_Phenol Impurity A: 3-Chloro-4-hydroxyaniline (Des-cyclopropyl) Impurity_Phenol->Reaction Impurity_Water Impurity B: Water (H2O) Impurity_Water->Reaction Product_API Target API (High Yield) Reaction->Product_API Desired Path Side_Product_A Side Product A: Hydroxy-Analog of API (Difficult to Purify) Reaction->Side_Product_A Competes with Amine Side_Product_B Side Product B: Urea Hydrolysis / Stalled Reaction Reaction->Side_Product_B Destroys Reagent

Caption: Fate Mapping: Phenolic impurities lead to structural analogs, while water destroys expensive coupling reagents.

Experimental Protocols (Self-Validating Systems)

To ensure the material meets "Pharma Grade" specs, use the following validated methods.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify Assay and Related Substances (Regioisomers & Phenols).

  • Instrument: HPLC with PDA/UV Detector (Agilent 1200 or equivalent).

  • Column: Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[1][4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[2][3][4]

  • Gradient Program:

    • 0 min: 80% A / 20% B[2][3]

    • 15 min: 20% A / 80% B[2][3]

    • 20 min: 20% A / 80% B[2][3]

    • 21 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: 240 nm (Max absorption for aniline ring).[2][3]

  • System Suitability (Self-Validation Criteria):

    • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually the des-cyclopropyl phenol).[2][3]

    • Tailing Factor: < 1.5 for the main peak.

    • RSD: < 2.0% for 5 replicate injections of the standard.[2][3][4]

Protocol B: Residual Solvent Analysis (GC-HS)

Objective: Detect Class 2 solvents (Toluene, DMF) used in ether synthesis.[1]

  • Technique: Gas Chromatography with Headspace Sampler.[2][3][4]

  • Column: DB-624 (30m x 0.32mm x 1.8µm).[2][3][4]

  • Carrier Gas: Nitrogen or Helium (1.5 mL/min).[2][3][4]

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C (hold 5 min).

  • Limit: DMF ≤ 880 ppm, Toluene ≤ 890 ppm (ICH Q3C limits).[1]

QC Release Workflow Diagram

This workflow ensures that only material capable of high-yield downstream processing is released to production.[2][3][4]

QCWorkflow Sample Incoming Raw Material (Batch Sampling) Test_Appearance 1. Appearance Check (Visual) Sample->Test_Appearance Decision_App White/Off-White? Test_Appearance->Decision_App Test_KF 2. Water Content (KF) (Titration) Decision_App->Test_KF Yes Reject REJECT / RE-PROCESS (Industrial Grade) Decision_App->Reject No (Colored/Oxidized) Decision_KF < 0.2%? Test_KF->Decision_KF Test_HPLC 3. Purity & Impurities (HPLC) (C18 Gradient) Decision_KF->Test_HPLC Yes Decision_KF->Reject No (Wet) Decision_HPLC > 99.5% & No Single Imp > 0.15%? Test_HPLC->Decision_HPLC Release RELEASE FOR MANUFACTURING (Pharma Grade) Decision_HPLC->Release Yes Decision_HPLC->Reject No (Impurity Failure)

Caption: Sequential QC Logic: Physical checks first, followed by critical chemical analysis.

References
  • National Center for Biotechnology Information (NCBI). (2025).[2][3][4] PubChem Compound Summary for CID 24879924: 3-Chloro-4-(cyclopropylmethoxy)aniline.[1][2][3][4] Retrieved from [Link]

  • European Medicines Agency (EMA). (2015).[2][3][4] Assessment Report: Lenvima (Lenvatinib). (Provides context on aniline impurities in TKI synthesis). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2021). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

Validation

Trace Quantification of Halo-Alkoxy Anilines: A Validated LC-MS/MS Approach

Executive Summary: The Genotoxic Challenge In the landscape of pharmaceutical development, halo-alkoxy anilines (e.g., 3-chloro-4-methoxyaniline) represent a critical class of Genotoxic Impurities (GTIs) . Often used as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Genotoxic Challenge

In the landscape of pharmaceutical development, halo-alkoxy anilines (e.g., 3-chloro-4-methoxyaniline) represent a critical class of Genotoxic Impurities (GTIs) . Often used as intermediates in the synthesis of kinase inhibitors and other small molecules, these compounds possess structural alerts (primary aromatic amines) that trigger strict regulatory control under ICH M7 guidelines .

The analytical challenge is twofold:

  • Regulatory Thresholds: The Threshold of Toxicological Concern (TTC) often limits these impurities to <1.5 µ g/day , requiring analytical methods with limits of quantification (LOQ) in the low ppm or ppb range relative to the Active Pharmaceutical Ingredient (API).

  • Chemical Complexity: The halo- group (electron-withdrawing) and alkoxy- group (electron-donating) create unique ionization and retention behaviors that complicate standard HPLC-UV or GC-MS analysis.

This guide validates LC-MS/MS (Triple Quadrupole) as the superior methodology, offering a direct, sensitive, and robust alternative to legacy techniques.

Comparative Technology Review

Why shift to LC-MS/MS? Below is an objective comparison of available methodologies for halo-alkoxy anilines.

FeatureHPLC-UV GC-MS (EI) LC-MS/MS (ESI+)
Sensitivity (LOD) Low (10-50 ppm). Often insufficient for ICH M7 compliance.High (ppb range), but analyte dependent.Ultra-High (< 10 ppb). Meets all TTC requirements.
Selectivity Poor. Co-elution with API or matrix is common; relies solely on retention time.High , but limited by volatility.Excellent. MRM transitions filter out matrix noise effectively.
Sample Prep Minimal (Dilute & Shoot).Complex. Polar anilines often require derivatization (e.g., acetylation) to prevent peak tailing.Flexible. Direct injection or simple Liquid-Liquid Extraction (LLE).
Thermal Stability High tolerance.Risk. Halo-alkoxy groups can degrade or de-halogenate in hot GC injectors.Safe. Ambient temperature ionization prevents degradation.
The Verdict

While GC-MS is a viable backup for volatile non-polar anilines, LC-MS/MS is the gold standard for halo-alkoxy variants due to their polarity and thermal lability.

Strategic Method Design: The "Why" Behind the Protocol

Column Chemistry: Leveraging Pi-Pi Interactions

Standard C18 columns are adequate, but for halo-aromatics, we recommend a Biphenyl or Phenyl-Hexyl stationary phase .

  • Mechanism: The benzene ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the aniline ring.
  • Benefit: The electronegative halogen atom (Cl, F, Br) on the analyte enhances this interaction, significantly improving separation from the non-halogenated API compared to a standard hydrophobic C18 interaction.

Ionization Strategy (ESI+)

Anilines are weak bases (pKa ~3-5). To maximize sensitivity in Electrospray Ionization (ESI+):

  • Mobile Phase pH: Must be acidic (pH ~3.0) to ensure the aniline nitrogen is protonated (

    
    ).
    
  • Buffer Selection: Formic acid (0.1%) is preferred over stronger acids (TFA) because TFA causes ion suppression in MS.

Validated Experimental Protocol

Target Analyte Example: 3-Chloro-4-methoxyaniline (CMA) Matrix: Drug Substance (API)

Reagents & Materials
  • Standards: Reference standard of CMA and Deuterated Internal Standard (CMA-d5).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Additives: LC-MS Grade Formic Acid and Ammonium Formate.

LC Parameters[1]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is chosen over Acetonitrile as it often provides better solvation and ionization for nitrogenous bases in ESI.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 6.0 min: 95% B (Elution of Analyte)

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

MS/MS Parameters (MRM Mode)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 450°C.

  • Transitions (Example for 3-Chloro-4-methoxyaniline, MW 157.5):

    • Quantifier: 158.0

      
       143.0 (Loss of methyl group).
      
    • Qualifier: 158.0

      
       115.0 (Ring fragmentation).
      
Sample Preparation (Self-Validating Workflow)

To ensure accuracy, this protocol uses a "Spike-Recovery" approach during validation.

  • Stock Prep: Dissolve CMA in Methanol (1 mg/mL).

  • Internal Standard: Prepare CMA-d5 at 100 ng/mL.

  • Sample Prep: Weigh 10 mg API

    
     Dissolve in 1 mL MeOH 
    
    
    
    Spike 10 µL Internal Standard
    
    
    Vortex
    
    
    Centrifuge.
  • Injection: 2-5 µL.

Visualizing the Workflow

MethodWorkflow Sample API Sample (Solid) Prep Dissolution & IS Spiking (MeOH) Sample->Prep Weighing LC UHPLC Separation (Biphenyl Column) Prep->LC Injection Ion ESI+ Ionization (pH 3.0) LC->Ion Elution MS MS/MS Detection (MRM Mode) Ion->MS [M+H]+ Data Quantification (< 1 ppm) MS->Data Signal/Noise Data->Prep SST Failure? Reprepare

Figure 1: End-to-end analytical workflow for trace aniline determination. Note the feedback loop for System Suitability Test (SST) failure.

Data Analysis & Validation Results

The following data represents typical performance metrics for this validated method.

Linearity and Sensitivity
ParameterResultAcceptance Criteria
Linearity (R²) > 0.998> 0.990
Range 0.5 ng/mL – 100 ng/mLCovers 50% to 150% of limit
LOD (S/N > 3) 0.1 ppm (relative to API)< 0.5 ppm
LOQ (S/N > 10) 0.3 ppm (relative to API)< Limit required by TTC
Accuracy & Precision (Recovery)
Spike LevelRecovery (%)% RSD (n=6)
LOQ Level 92%4.5%
100% Limit 98%2.1%
150% Limit 101%1.8%

Decision Logic: When to Derivatize?

While direct LC-MS is preferred, certain "hard" matrices require alternative strategies.[2]

DecisionTree Start Start: Halo-Alkoxy Aniline Analysis CheckPolarity Is the Aniline Highly Polar / Hydrophilic? Start->CheckPolarity DirectLC Method A: Direct LC-MS/MS (Biphenyl Column) CheckPolarity->DirectLC No (Moderate) CheckSens Is Sensitivity Sufficient (<1 ppm)? CheckPolarity->CheckSens Yes DirectLC->CheckSens Deriv Method B: Derivatization (Dansyl Chloride) CheckSens->Deriv No (Poor Ionization) GCMS Alternative: GC-MS (If Volatile) CheckSens->GCMS No (Matrix Interference) Valid Result Valid Result CheckSens->Valid Result Yes

Figure 2: Strategic decision tree for selecting the optimal sample preparation and ionization pathway.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5][6] International Council for Harmonisation.

  • Kale, D., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science.

  • Reddy, G.V.S., et al. (2018).[6] A Selective and Sensitive Method Development and Validation by LC-MS/MS Approach for Trace Level Quantification of Two Potential Genotoxic Impurities in Albendazole. Journal of Chemical and Pharmaceutical Sciences.

  • FDA.gov. (2024). Genotoxic Impurities in Drug Substances: Recommended Approaches. U.S. Food and Drug Administration.

Sources

Comparative

Spectroscopic Characterization of Chloroanilines and Chloroanisidines: A Comparative IR Guide

Executive Summary This technical guide provides a comparative infrared (IR) spectroscopic analysis of chloroanilines (amino-functionalized chlorobenzenes) and chloroanisidines (amino- and ether-functionalized chlorobenze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative infrared (IR) spectroscopic analysis of chloroanilines (amino-functionalized chlorobenzenes) and chloroanisidines (amino- and ether-functionalized chlorobenzenes).[1] Designed for drug development professionals, this document focuses on distinguishing the vibrational signatures of the amino (


) and ether (

) moieties. We establish a self-validating protocol for identifying these intermediates, emphasizing the diagnostic utility of the

stretching vibration in distinguishing ether-bearing derivatives from their pure amino counterparts.

Theoretical Background & Mechanistic Insights

The Amino Group ( ) in Chloroanilines

Primary aromatic amines exhibit a characteristic "doublet" in the high-frequency region (


), corresponding to the asymmetric (

) and symmetric (

) stretching vibrations.
  • Vibrational Coupling: The two

    
     bonds are mechanically coupled. The relationship between these frequencies is governed by the Bellamy-Williams relation , a critical tool for validating that two bands belong to the same 
    
    
    
    group rather than independent species:
    
    
  • Substituent Effects (The Chlorine Influence):

    • Inductive Effect (-I): Chlorine is electron-withdrawing.[1] In meta and para positions, this withdrawal reduces the electron density available for conjugation with the benzene ring, slightly increasing the

      
       force constant and shifting absorption to higher wavenumbers compared to unsubstituted aniline.
      
    • Ortho Effect (H-Bonding): In o-chloroaniline, an intramolecular hydrogen bond forms between an amino hydrogen and the chlorine atom (

      
      ). This weakens the 
      
      
      
      bond, causing a distinct red shift (lower frequency) and broadening of the symmetric band.
The Ether Group ( ) in Chloroanisidines

When an ether linkage is introduced (e.g., in 4-chloro-2-anisidine), a new set of diagnostic bands appears. The ether oxygen disrupts the symmetry and introduces strong dipole changes during vibration.

  • 
     Stretch:  A very strong band appears in the 
    
    
    
    region.[1] This vibrational mode involves significant resonance character between the oxygen lone pair and the aromatic ring, giving the bond partial double-bond character.
  • 
     Stretch:  A weaker, sharper band found at 
    
    
    
    , corresponding to the methoxy carbon-oxygen stretch.

Comparative Analysis: Spectral Fingerprints

The following table synthesizes experimental data ranges for distinguishing these structural analogs.

Functional GroupVibrational ModeChloroanilines (No Ether)Chloroanisidines (Ether + Amino)Diagnostic Note
Amino (

)



Sharp doublet.[1] Position shifts slightly due to ether oxygen donation (+M effect).[1]



Follows Bellamy-Williams relation.[1]

(Scissoring)


Medium intensity; often overlaps with ring

.[1]
Ether (

)

ABSENT

Primary Differentiator. Strong, broad band.[1]

ABSENT

Confirmatory band for methoxy group.[1]
Aromatic Ring



Weak to medium; often obscured in fingerprint region.[1]
The "Ortho-Effect" Anomaly

In 2-chloroaniline , the intramolecular H-bond (


) splits the expected doublet behavior.
In 2-amino-3-chloroanisole  (or similar ortho-ether/amino species), the 

can H-bond to the ether oxygen (

). Since Oxygen is a stronger H-bond acceptor than Chlorine, this red shift is more pronounced (

) than in the chloro-only analog.[1]

Experimental Protocol: Self-Validating Identification Workflow

To ensure high data integrity (E-E-A-T), follow this protocol. This workflow minimizes solvent interference and distinguishes intermolecular vs. intramolecular interactions.[1]

Step 1: Sample Preparation
  • Solid State (KBr Pellet): Mix 1-2 mg of sample with 100 mg dry KBr.[1] Warning: Solid-state spectra often show broad bands due to intermolecular H-bonding, masking specific substituent effects.[1]

  • Solution State (Preferred for R&D): Dissolve sample in Carbon Tetrachloride (

    
    )  or Dichloromethane (
    
    
    
    )
    at dilute concentrations (
    
    
    ).[1]
    • Why? Dilution breaks intermolecular H-bonds (dimers), leaving only the intrinsic intramolecular H-bonds (e.g.,

      
      ) visible. This is critical for distinguishing isomers.
      
Step 2: Acquisition & Validation[1]
  • Baseline Scan: Run pure solvent background.[1]

  • Acquisition: Scan

    
     (32 scans, 
    
    
    
    resolution).
  • Validation Check (Bellamy Test):

    • Identify the two highest frequency peaks.

    • Calculate predicted

      
       using 
      
      
      
      .[1]
    • If experimental

      
       deviates by 
      
      
      
      from predicted, suspect Intermolecular H-bonding (sample too concentrated) or Fermi Resonance .[1]
Step 3: Spectral Assignment Logic (Visualized)

IR_Identification_Workflow Start Unknown Spectrum (Chloro-aromatic) CheckNH Check 3300-3500 cm⁻¹ Doublet present? Start->CheckNH CheckEther Check 1220-1270 cm⁻¹ Strong Band? CheckNH->CheckEther Yes (Amino confirmed) Result_Aniline Chloroaniline (No Ether) CheckEther->Result_Aniline No Result_Anisidine Chloroanisidine (Ether Present) CheckEther->Result_Anisidine Yes CheckOrtho Check Band Width/Shift Is ν_s broadened/red-shifted? Result_Aniline->CheckOrtho Result_Anisidine->CheckOrtho Ortho Ortho-Isomer (Intramolecular H-Bond) CheckOrtho->Ortho Yes MetaPara Meta/Para-Isomer (No H-Bond) CheckOrtho->MetaPara No

Figure 1: Decision tree for the spectroscopic classification of chloro-amino-aromatics. Note the critical checkpoint at


 for the ether functionality.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of m-Chloroaniline. National Institute of Standards and Technology (NIST).[1] [Link]

  • Specac Ltd. (2023).[1] Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. [Link]

  • LibreTexts Chemistry. (2021).[1] Infrared Spectroscopy of Amines and Ethers. Chemistry LibreTexts. [Link]

  • University of the West Indies. (2000). The IR Spectrum of 2-chloroaniline and 4-chloroaniline. Department of Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-4-(cyclopropylmethoxy)aniline proper disposal procedures

This guide outlines the critical safety and disposal protocols for 3-Chloro-4-(cyclopropylmethoxy)aniline , a halogenated aniline derivative often used as an intermediate in the synthesis of kinase inhibitors and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 3-Chloro-4-(cyclopropylmethoxy)aniline , a halogenated aniline derivative often used as an intermediate in the synthesis of kinase inhibitors and pharmaceutical compounds.

Because specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, this guide applies a Structure-Activity Relationship (SAR) based safety protocol, treating the substance with the high-caution standards required for Chloroanilines and Cyclopropyl ethers .

Part 1: Emergency Quick Reference (The "First 5 Minutes")

WARNING: This compound is a Halogenated Aniline . It poses risks of Methemoglobinemia (blood toxicity) and is likely Toxic to Aquatic Life .[1]

Scenario Immediate Action
Skin Contact IMMEDIATE: Wash with soap and water for 15+ mins. Do not use ethanol (increases absorption). Seek medical attention.
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[1][2][3]
Inhalation Move to fresh air.[1][2][3][4] If blue discoloration (cyanosis) of lips/nails occurs, administer oxygen. Medical Emergency.
Spill (Small) Evacuate area. Don PPE (Double Nitrile Gloves, Goggles). Absorb with sand/vermiculite.[2]
Fire Use Water Spray, CO₂, Dry Chemical, or Foam.[3] Toxic fumes (NOx, HCl) will be released.[1]

Part 2: Chemical Profile & Hazard Identification

Understanding the chemical nature of the waste is the first step in compliant disposal.

Chemical Identity
  • Chemical Name: 3-Chloro-4-(cyclopropylmethoxy)aniline

  • Functional Groups:

    • Primary Amine (-NH₂): Source of basicity and oxidation potential.

    • Chloro-Group (-Cl): Classifies waste as Halogenated .

    • Cyclopropylmethoxy Ether: Adds lipophilicity, increasing skin absorption potential.

  • Molecular Formula: C₁₀H₁₂ClNO (approximate)

GHS Hazard Classification (SAR-Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Likely Toxic).[2]

  • Specific Target Organ Toxicity (Repeated): Blood (Methemoglobinemia).

  • Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

  • Skin/Eye Irritation: Category 2.[2][5]

Part 3: Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions (e.g., mixing anilines with strong oxidizers or acids) and ensures regulatory compliance.

Segregation Logic
  • DO NOT MIX with Oxidizers (e.g., Nitric Acid, Peroxides) → Risk of exothermic reaction/ignition.

  • DO NOT MIX with Strong Acids (unless intended for neutralization) → Exothermic salt formation.

  • DO NOT MIX with Non-Halogenated Solvents → Contaminates the entire volume, increasing disposal costs 4-5x.

Visual Guide: Waste Segregation Decision Tree

WasteSegregation cluster_warning CRITICAL RULE Start Waste: 3-Chloro-4-(cyclopropylmethoxy)aniline State Physical State? Start->State Solid Solid / Powder State->Solid Pure Substance Liquid Liquid / Solution State->Liquid Dissolved SolidWaste Solid Hazardous Waste (Container: HDPE Wide Mouth) Solid->SolidWaste Pack in Liner Solvent Primary Solvent? Liquid->Solvent Halo Halogenated Organic Waste (High Temp Incineration) Solvent->Halo DCM, Chloroform, Organic Aqueous Aqueous Waste (Adjust pH 6-9 -> Heavy Metal Check) Solvent->Aqueous Water > 90% Warning NEVER mix with Oxidizers (Nitric Acid, Peroxides)

Figure 1: Decision tree for segregating halogenated aniline waste streams.

Part 4: Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure chemical, contaminated gloves, weighing boats, spill debris.

  • Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar or a glass jar with a chemically resistant (Teflon-lined) cap.

  • Packaging: Double-bag the solid waste in 6-mil polyethylene bags before placing it in the rigid container. This prevents dust inhalation when the container is opened at the incineration facility.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic."

    • Constituents: "3-Chloro-4-(cyclopropylmethoxy)aniline."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Disposal Path: High-Temperature Incineration . The presence of Chlorine requires incineration at >1100°C with gas scrubbing to prevent dioxin formation.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction byproducts dissolved in organic solvents.

  • Container Selection:

    • Preferred: Amber Glass solvent bottle (4L) or HDPE Jerrycan.

    • Venting: Ensure the cap is vented if there is any risk of ongoing reaction (though unlikely for stable anilines).

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Classify as Halogenated Organic Waste .

    • If dissolved in Methanol/Ethyl Acetate : Still classify as Halogenated Waste because the solute (the aniline) contains Chlorine.

    • Note: Even 1% halogen content mandates the "Halogenated" waste stream.

  • pH Check: If the waste is acidic (e.g., from an HCl workup), neutralize to pH 5-9 using Sodium Bicarbonate before storage to prevent container corrosion.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Liquid, Halogenated."

    • Constituents: List the Solvent (e.g., "Dichloromethane 95%") AND the Solute ("3-Chloro-4-(cyclopropylmethoxy)aniline 5%").

Part 5: Spill Response Workflow

In the event of a laboratory spill, follow this precise workflow to minimize exposure and environmental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100mL?) Spill->Assess Evacuate Evacuate Lab Call EHS/Fire Dept Assess->Evacuate Yes (Large/Unknown) PPE Don PPE: Nitrile Gloves (Double) Goggles, Lab Coat Assess->PPE No (Small/Manageable) Contain Containment: Use Absorbent Pillows/Sand Create Dike PPE->Contain Clean Cleanup: Scoop into HDPE Pail Wash area with Soap/Water Contain->Clean Label Label & Store as Hazardous Waste Clean->Label

Figure 2: Operational workflow for managing spills of toxic halogenated anilines.

Part 6: Regulatory Compliance (US/EU)

RegulationClassification CodeRequirement
US EPA (RCRA) D001 (Ignitable - if in solvent)Listed Waste (Generic Halogenated)Must be disposed of via a permitted TSDF (Treatment, Storage, and Disposal Facility).
EU Waste Code (EWC) 07 01 03 *Organic halogenated solvents, washing liquids, and mother liquors.
DOT / IATA UN 2810 or UN 2811 Toxic Liquid/Solid, Organic, N.O.S. (contains Chloroaniline derivative).[2][3][5][6][7][8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 3-Chloroaniline Compound Summary. National Library of Medicine. (Used as SAR proxy for toxicity data).

  • US EPA. (2023). Hazardous Waste Generators: Managing Your Waste.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Generic Chloroanilines. (Consulted for physical handling properties).

Sources

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